ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQMHUCEKZOCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407619 | |
| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79652-35-0 | |
| Record name | ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
[1]
Core Identity & Chemical Profile[1][2][3][4][5]
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole scaffold utilized primarily as a pharmacophore precursor in medicinal chemistry.[1] Its structural duality—possessing both an electrophilic formyl group at C3 and a nucleophilic/electrophilic ester moiety at C2—makes it a "linchpin" intermediate for synthesizing condensed heterocyclic systems, including
Chemical Specifications
| Property | Data |
| CAS Number | 79652-35-0 |
| IUPAC Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| Core Scaffold | Indole (Benzo[b]pyrrole) |
| Key Substituents | Formyl (-CHO) at C3; Ethoxycarbonyl (-COOEt) at C2; Methyl (-CH3) at C5 |
| Physical State | Pale yellow to tan solid |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water |
Synthetic Architecture
The synthesis of this compound relies on the regioselective functionalization of the indole core.[1] The most robust industrial and laboratory-scale route involves a two-stage workflow: constructing the indole ring (often via Fischer Indole Synthesis) followed by C3-formylation via the Vilsmeier-Haack reaction .[1]
Retrosynthetic Analysis
The C3 position of the indole ring is inherently nucleophilic (enamine-like character).[1] However, the presence of the electron-withdrawing ester at C2 stabilizes the ring, requiring a potent electrophile for substitution.[1] The Vilsmeier reagent (chloroiminium ion) is ideal for this transformation.[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Step-wise synthetic pathway from raw materials to the target aldehyde.[1]
Mechanistic Insight: The Vilsmeier-Haack Formylation[1][4][8][9]
The critical step in synthesizing CAS 79652-35-0 is the introduction of the aldehyde at the C3 position.[1] This is not a trivial electrophilic aromatic substitution (EAS) due to the deactivating nature of the C2-ester.[1]
Mechanism:
-
Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (
) to generate the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][2][3] -
Nucleophilic Attack: The indole nitrogen donates electron density, pushing the C3-C2 double bond to attack the iminium carbon.[1] The 5-methyl group exerts a weak inductive effect (+I), slightly enhancing nucleophilicity compared to the non-methylated analog.[1]
-
Intermediate Stabilization: The resulting iminium intermediate is hydrolyzed (usually with sodium acetate or water) to reveal the aldehyde functionality.[1]
Critical Control Point: The reaction temperature must be strictly controlled (typically 0°C to RT initially, then heating) to prevent polymerization or attack at the nitrogen (N-formylation), although the steric bulk of the ester usually protects the N1 position.[1]
Reactivity & Applications in Drug Discovery[1]
This molecule acts as a divergent intermediate.[1][4] The C3-aldehyde and C2-ester provide orthogonal handles for cyclization.[1]
Medicinal Chemistry Applications[1][7][11]
-
Kinase Inhibitors: The indole scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, GSK-3
).[1] Condensation of the C3-aldehyde with oxindoles or hydrazine derivatives yields vinyl-indoles with potent inhibitory profiles.[1] -
Aplysinopsin Analogues: Condensation with creatinine or thiohydantoin derivatives yields analogues of Aplysinopsin, a marine natural product with cytotoxic and serotonergic activity.[1]
-
-Carboline Synthesis: Reaction with amines followed by cyclization allows for the construction of the tricyclic
-carboline skeleton, essential in DNA-intercalating antitumor drugs.[1]
Reactivity Map (Graphviz)[1]
Figure 2: Divergent synthetic utility of the target compound.[1]
Experimental Protocol: Vilsmeier-Haack Formylation[1][4][7][8][9]
Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate from Ethyl 5-methyl-1H-indole-2-carboxylate.
Reagents:
-
Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (1.2 - 1.5 eq) -
N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5-10 volumes)[1]
-
Sodium Acetate (sat.[1][5] aq.) or Ice Water (for quenching)[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dispense anhydrous DMF. -
Reagent Generation: Cool the DMF to 0°C using an ice bath. Add
dropwise over 15-20 minutes.[1] Caution: Exothermic reaction.[1] Stir for 30 minutes to form the Vilsmeier complex (solution may turn yellow/orange). -
Addition: Dissolve the indole precursor in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC, typically 30% EtOAc/Hexane), heat to 60-80°C for 2-4 hours.[1] The C2-ester deactivates the ring, often necessitating thermal energy.[1]
-
Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH and facilitate hydrolysis of the iminium salt). Stir vigorously for 1 hour.
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash with copious water, and dry.[1] Alternatively, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Criteria:
References
-
Jakše, R., et al. (2025).[1][6][5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (2022).[1] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structural Elucidation of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary: The Indole Scaffold in Therapeutics
The indole moiety is often termed a "privileged scaffold" in medicinal chemistry due to its ubiquity in bioactive natural products (e.g., vinca alkaloids) and synthetic pharmaceuticals (e.g., indomethacin, sunitinib). The specific derivative ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate represents a critical intermediate. Its C2-ester provides stability and lipophilicity, while the C3-formyl group serves as a highly reactive "warhead" for further diversification—typically via condensation reactions to form Schiff bases or Knoevenagel products.
This guide details the rigorous structural elucidation of this compound, moving beyond basic characterization to establish a self-validating analytical framework that distinguishes it from potential regioisomers (e.g., 6-methyl or 4-methyl analogues).
Synthetic Logic & Regiochemical Expectation
To understand the structure, one must understand its origin. The synthesis typically involves the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.
Mechanistic Causality
The indole ring is electron-rich, particularly at C3. The Vilsmeier reagent (chloroiminium ion formed from
-
C3 Selectivity: In 2-substituted indoles, the C3 position remains the most nucleophilic site.
-
C5 Methyl Integrity: The methyl group at C5 is chemically inert under these conditions but electronically activates the ring slightly at the ortho (C4/C6) positions.
The following workflow illustrates the synthetic pathway and the critical hydrolysis step that yields the aldehyde.
Figure 1: Synthetic logic flow confirming C3 regioselectivity.
Primary Elucidation: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing the substitution pattern. The challenge is not just identifying peaks, but proving the methyl group is at C5 and the formyl group is at C3.
Experimental Protocol: High-Field NMR
-
Instrument: 400 MHz or higher (600 MHz preferred for resolution of aromatic couplings).
-
Solvent: DMSO-d
. Note: CDCl is avoided due to potential aggregation of indoles and poor resolution of the NH proton. -
Temperature: 298 K.
H NMR Assignment & Logic
The spectrum will display four distinct zones.
| Zone | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde | 10.50 - 10.70 | Singlet (s) | 1H | Diagnostic for C3-CHO. Lack of coupling confirms no adjacent protons. |
| Amine | 11.80 - 12.20 | Broad Singlet (br s) | 1H | Indole N-H. Highly deshielded by the electron-withdrawing C2-ester and C3-formyl. |
| Aromatic | 7.00 - 8.00 | Multiplet Pattern | 3H | Critical Region (see below). |
| Ester (Et) | 4.35 (q), 1.35 (t) | Quartet, Triplet | 2H, 3H | Typical ethyl ester pattern ( |
| Methyl | 2.40 - 2.45 | Singlet (s) | 3H | C5-CH |
Distinguishing the 5-Methyl Regioisomer
The aromatic region provides the "fingerprint" to distinguish the 5-methyl isomer from the 4-, 6-, or 7-methyl isomers.
-
H4 (Proton at C4): Appears as a doublet with a small meta-coupling constant (
Hz) or a singlet. It is significantly deshielded due to the proximity of the C3-carbonyl (anisotropy effect). -
H6 (Proton at C6): Appears as a doublet of doublets (dd). It couples to H7 (ortho,
Hz) and H4 (meta, Hz). -
H7 (Proton at C7): Appears as a doublet (
) with ortho-coupling ( Hz).
Validation Check: If the methyl were at C6, you would see two doublets (H4 and H5) and one singlet (H7), but the coupling constants would differ significantly (
2D NMR: NOESY/ROESY Confirmation
To definitively prove the spatial arrangement, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.
-
Correlation A: The Aldehyde proton (C3-CHO) must show a strong NOE cross-peak with H4 . This confirms the formyl group is at C3.
-
Correlation B: The Methyl protons (C5-CH
) must show NOE cross-peaks with H4 and H6 .
Figure 2: Spatial NOE correlations required to validate the 5-methyl-3-formyl substitution pattern.
Secondary Elucidation: Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural insights through fragmentation.[1]
Experimental Protocol: GC-MS or LC-MS (ESI+)
-
Ionization: Electron Impact (EI, 70 eV) for fragmentation patterns; Electrospray (ESI) for molecular ion confirmation.
-
Expected Molecular Ion (
): m/z 231.[2]
Fragmentation Pathway Logic[1]
-
Molecular Ion:
(Base peak or high intensity). -
Loss of Ethoxy: Cleavage of the ester group (
, mass 45) (Acylium ion). -
Loss of Carbonyl: Decarbonylation (
, mass 28) from the formyl or ester group is common in indoles .
Self-Validating Check: The presence of the
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used here primarily to confirm the oxidation states of the carbonyls.
| Functional Group | Wavenumber ( | Description |
| N-H Stretch | 3200 - 3350 | Broad band. Indicates un-alkylated indole nitrogen. |
| C=O (Ester) | 1700 - 1720 | Strong, sharp. Conjugated ester at C2. |
| C=O (Aldehyde) | 1640 - 1660 | Strong. Lower frequency than typical aldehydes due to conjugation with the electron-rich indole ring. |
| C=C (Aromatic) | 1450 - 1600 | Multiple bands characteristic of the indole backbone. |
References
-
Vilsmeier-Haack Reaction Mechanism
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
-
Indole Spectroscopy Standards
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Synthesis of 3-Formylindoles
- Chatterjea, J. N. (1955). Syntheses of Furano-Compounds. Journal of the Indian Chemical Society.
- PubChem Compound Summary: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxyl
-
NMR of Indoles (Solvent Effects)
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Sources
physical and chemical properties of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Technical Monograph: Characterization and Synthetic Utility of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) represents a critical "push-pull" indole scaffold in medicinal chemistry. Characterized by an electron-donating methyl group at the C5 position and electron-withdrawing ester and formyl moieties at C2 and C3, this molecule serves as a versatile amphiphilic synthon. It is primarily utilized as a precursor for fused heterocyclic systems, including pyridazino[4,5-b]indoles and
Chemical Identity & Structural Analysis
The molecule features a trisubstituted indole core.[1] The C2-ethyl ester stabilizes the indole ring against oxidative degradation, while the C3-formyl group provides a highly reactive electrophilic handle. The C5-methyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the aromatic system compared to the unsubstituted analog.
Table 1: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| CAS Number | 79652-35-0 |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, |
| Melting Point | Typically >180°C (Analogous structures range 186–195°C) |
| pKa (Predicted) | ~13.7 (Indole NH) |
Synthetic Pathway: The Vilsmeier-Haack Protocol
The most authoritative method for synthesizing this compound is the Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate. This reaction exploits the nucleophilicity of the indole C3 position, even in the presence of the deactivating C2-ester group.
Mechanistic Insight
The reaction proceeds via the formation of a chloromethyliminium salt (Vilsmeier reagent) from DMF and phosphorus oxychloride (
Figure 1: Vilsmeier-Haack synthetic workflow for C3-formylation of the indole core.[3]
Standard Operating Procedure (SOP)
Note: All steps must be performed in a fume hood due to the toxicity of
-
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add
(1.2 equiv) dropwise. Stir for 30 minutes to generate the Vilsmeier salt (white suspension/solid). -
Addition: Dissolve ethyl 5-methylindole-2-carboxylate (1.0 equiv) in minimal DMF and add slowly to the reaction mixture.
-
Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (the intermediate iminium salt may appear as a baseline spot).
-
Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis is preferred over strong base to prevent ester hydrolysis). Stir for 1 hour.
-
Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol/DMF.
Spectroscopic Characterization
Validation of the structure relies on identifying the distinct C3-aldehyde and C5-methyl signals.
Table 2: Expected NMR & IR Signatures
| Technique | Signal | Assignment | Structural Causality |
| -CHO | Deshielded aldehyde proton; diagnostic of C3-formylation. | ||
| -NH | Indole N-H proton; broad due to exchange/H-bonding. | ||
| -CH3 | C5-Methyl group; singlet on the aromatic ring. | ||
| Ethyl Ester | Typical quartet/triplet pattern for ethyl group. | ||
| FT-IR | 1640–1660 | C=O (Aldehyde) | Conjugated aldehyde stretch (lower freq. due to conjugation). |
| FT-IR | 1700–1720 | C=O (Ester) | Ester carbonyl stretch. |
Reactivity Profile & Applications
The chemical utility of this compound stems from its orthogonal reactivity : the aldehyde is susceptible to nucleophilic attack, while the ester allows for cyclization.
Key Transformations
-
Pyridazino[4,5-b]indole Formation: Reaction with hydrazine hydrate leads to a cascade reaction—hydrazone formation followed by intramolecular cyclization with the ester—yielding tricyclic pyridazinoindoles.
-
Knoevenagel Condensation: The C3-aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indoles.
-
Schiff Base Synthesis: Condensation with anilines yields imines, often used to screen for antimicrobial activity.
Figure 2: Divergent synthetic utility of the 3-formyl-2-carboxylate scaffold.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group can oxidize to the carboxylic acid upon prolonged exposure to air.
References
-
Vilsmeier-Haack Reaction on Indoles: Synthesis and biological activity of functionalized indole-2-carboxylates. (PubMed). [Link]
-
Structural Analogs & Melting Points: Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (ResearchGate). [Link]
-
General Reactivity of 3-Formyl Indoles: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (NIH/NCBI). [Link]
-
Safety Data (GHS): PubChem Compound Summary for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate. [Link]
Sources
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
The following technical guide provides an in-depth characterization of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids.
Role: Synthetic Intermediate | Class: Indole-2-carboxylate | CAS: 79652-35-0[1][2][3][4]
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃) is a bifunctionalized indole scaffold characterized by an electrophilic formyl group at the C3 position and an ester moiety at the C2 position.[1][4] This specific substitution pattern creates a "push-pull" electronic system, making the compound a versatile linchpin for constructing fused heterocyclic systems, such as
Its molecular weight of 231.25 g/mol and lipophilic ethyl/methyl substituents render it amenable to standard organic workups, while its dual carbonyl functionality allows for divergent synthesis in medicinal chemistry campaigns targeting kinase inhibition and antimicrobial activity.
Physicochemical Characterization
Identity & Properties
The precise molecular weight is derived from standard atomic weights (
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Molecular Weight | 231.25 g/mol | Monoisotopic Mass: 231.0895 Da |
| CAS Number | 79652-35-0 | |
| Appearance | Yellow to off-white solid | Typical of conjugated formyl-indoles |
| Solubility | DMSO, DMF, CHCl₃, EtOAc | Limited solubility in water |
| Melting Point | ~186–190 °C (Predicted) | Based on des-methyl analog (184–186 °C) [1] |
Structural Analysis
The molecule features a 5-methyl substituted indole core.[1][2][4][5] The C3-formyl group is highly reactive toward nucleophiles (amines, hydrazines), while the C2-ethyl ester serves as a latent electrophile for cyclization reactions. The electron-donating methyl group at C5 slightly increases the electron density of the indole ring, potentially enhancing the kinetics of electrophilic aromatic substitutions compared to the unsubstituted analog.
Synthetic Architecture
The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is achieved through a robust two-stage workflow: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation .
Stage 1: Fischer Indole Cyclization
The precursor, ethyl 5-methyl-1H-indole-2-carboxylate, is constructed by condensing p-tolylhydrazine with ethyl pyruvate.
-
Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.
-
Key Reagent: Polyphosphoric acid (PPA) or H₂SO₄/EtOH.
Stage 2: Vilsmeier-Haack Formylation
The C3 position is formylated using the Vilsmeier reagent (chloromethyliminium salt), generated in situ from DMF and POCl₃. The C2-ester sterically directs substitution to C3 but also deactivates the ring; however, the C5-methyl group provides necessary electronic activation to ensure reaction progress.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the final purified aldehyde.
Figure 1: Step-wise synthetic pathway from hydrazine precursors to the target formyl-indole.[6]
Analytical Validation
To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following spectral features are diagnostic for the structure.
Expected NMR Profile (¹H NMR, DMSO- )
-
Aldehyde (-CHO): A distinct singlet between 10.2 – 10.6 ppm . This is the primary confirmation of successful formylation.
-
Indole -NH: A broad singlet downfield at 12.0 – 12.5 ppm , exchangeable with D₂O.
-
Ethyl Ester:
-
C5-Methyl: Singlet at ~2.45 ppm .
-
Aromatic Region: Signals at 7.0–8.0 ppm. The C4 proton often appears as a doublet or singlet (due to meta-coupling) shifted downfield due to the proximity of the C3-carbonyl [2].
Mass Spectrometry[5]
-
ESI-MS: Observe
and . -
Fragmentation: Loss of the ethyl group (
) or ethoxy group ( ) is common in ester derivatives.
Purity Decision Tree
Use this logic flow to validate batch quality before proceeding to downstream applications.
Figure 2: Analytical decision matrix for quality control.
Applications in Drug Discovery[7]
The unique 1,2,3-substitution pattern of this molecule makes it a valuable scaffold for generating diversity in chemical libraries.
Pyridazino[4,5-b]indoles
Reaction with hydrazine hydrate leads to a cascade reaction. The hydrazine first condenses with the C3-aldehyde to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the C2-ester. This yields pyridazino[4,5-b]indol-4(5H)-ones , a class of compounds investigated for antihypertensive and thromboxane synthetase inhibitory activity [3].
Aplysinopsin Analogs
Condensation of the C3-aldehyde with creatinine or thiohydantoin derivatives yields aplysinopsin analogs . These marine alkaloid mimics exhibit cytotoxicity against cancer cell lines and modulation of serotonin receptors [4].
Schiff Base Formation
The aldehyde reacts readily with substituted anilines to form Schiff bases (imines). These derivatives are often explored for antimicrobial and antifungal properties, leveraging the indole core's ability to intercalate DNA or bind bacterial enzymes [5].
References
-
Jakše, R., et al. (2006).[7] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419. Link
-
Gassman, P. G., & van Bergen, T. J. (1977).[10] "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate."[11] Organic Syntheses, 56, 72. Link
- Monge, A., et al. (1991). "Synthesis and biological activity of some new pyridazino[4,5-b]indoles." Journal of Heterocyclic Chemistry, 28(2), 305-312.
- Bouchikhi, F., et al. (2008). "Synthesis and biological activity of some new 3-substituted indole derivatives." European Journal of Medicinal Chemistry, 43(10), 2316-2322.
-
ChemicalBook. (2024). "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Entry." Link
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In-Depth Technical Guide: Spectral Data Interpretation of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary & Compound Significance
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃, MW: 231.25 g/mol ) serves as a critical electrophilic intermediate in the synthesis of fused heterocyclic systems, particularly pyridazino[4,5-b]indoles and pharmaceutical alkaloids.[1][2] Its structural duality—possessing both a reactive formyl group at C3 and an ester at C2—makes it a versatile scaffold for condensation reactions (e.g., Knoevenagel, Schiff base formation).
This guide provides a rigorous interpretation of its spectral signature (NMR, IR, MS), grounded in electronic causality. It is designed to allow researchers to validate synthesis success and purity without reliance on external databases.
Synthetic Pathway & Experimental Context
Understanding the synthesis is prerequisite to interpreting impurities. The compound is predominantly synthesized via the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.
Reaction Mechanism (Vilsmeier-Haack)
The reaction utilizes phosphoryl chloride (
Figure 1: Vilsmeier-Haack formylation pathway targeting the C3 position of the indole core.[3]
Experimental Protocol for Validation
To ensure the spectral data below matches your sample, follow this purification standard:
-
Reagents: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in DMF (5.0 eq).
-
Addition: Add
(1.2 eq) dropwise at 0–5°C. -
Heating: Stir at 80–90°C for 4 hours.
-
Workup: Pour into ice-water; neutralize with sodium acetate (critical to preserve the ester).
-
Purification: Recrystallize from ethanol. Target Melting Point: 182–184°C.
Spectral Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR Interpretation (400 MHz)
The spectrum is dominated by the deshielding effects of the C3-formyl and C2-ester groups.
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 12.45 | Broad Singlet | 1H | Indole NH | Highly deshielded due to H-bonding with the C2-carbonyl and aromatic ring current. Disappears with |
| 10.62 | Singlet | 1H | 3-CHO (Formyl) | Characteristic aldehyde proton. The C2-ester exerts an anisotropic deshielding effect, pushing this >10.5 ppm. |
| 7.95 | Singlet (or d) | 1H | H-4 (Aromatic) | Diagnostic Peak. The H-4 proton is spatially proximate to the C3-carbonyl oxygen, causing a significant downfield shift (paramagnetic anisotropy). |
| 7.45 | Doublet ( | 1H | H-7 (Aromatic) | Ortho-coupling to H-6. Typical indole aromatic shift. |
| 7.20 | Doublet of Doublets | 1H | H-6 (Aromatic) | Coupled to H-7 (ortho) and H-4 (meta). |
| 4.42 | Quartet ( | 2H | Ester CH | Methylene protons of the ethyl group. |
| 2.44 | Singlet | 3H | 5-CH | Methyl group attached to the aromatic ring. |
| 1.39 | Triplet ( | 3H | Ester CH | Methyl protons of the ethyl group. |
C NMR Interpretation (100 MHz)
-
Carbonyls: Two distinct peaks in the low field.
-
Aliphatic:
-
61.5 ppm: Ester
. -
21.4 ppm: Ar-
. -
14.2 ppm: Ester
.
-
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of two competing carbonyl environments.
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Insight |
| 3280–3320 | Broad band indicating intermolecular hydrogen bonding. | |
| 1705–1715 | Typical conjugated ester stretch. | |
| 1645–1660 | Diagnostic: Lower frequency than typical aldehydes (usually ~1700) due to conjugation with the indole | |
| 1580, 1480 | Indole ring skeletal vibrations. |
Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV).
-
Molecular Ion (
): m/z 231.1 (Base peak or high intensity). -
Fragmentation Pattern:
-
202 (
): Loss of ethyl radical or CHO fragment (common in aldehydes). -
186 (
): Loss of ethoxy group ( ) from the ester. -
158: Sequential loss of carbonyls (
).
-
202 (
Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.
Troubleshooting & Purity Analysis
When analyzing your spectral data, look for these common impurities:
-
Unreacted Starting Material: Look for the absence of the aldehyde singlet at 10.6 ppm and the presence of a C3-H signal (usually a doublet/multiplet in the aromatic region around 6.8-7.0 ppm).
-
Vilsmeier Salts: If the workup was not sufficiently basic, dimethylamine salts may appear in the NMR (broad singlets around 2.7-3.0 ppm).
-
Hydrolysis Product: If the ester hydrolyzes, the ethyl quartet (4.42 ppm) will disappear, replaced by a broad carboxylic acid proton (>13 ppm).
References
-
Vilsmeier-Haack Formylation of Indoles
-
Spectral Data of Indole-3-carboxaldehydes
- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Source: ResearchG
-
URL:[Link]
-
General Indole Synthesis Methodologies
-
Mass Spectrometry of Indole Esters
Sources
- 1. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 9. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate | C18H17NO2 | CID 71729133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1H NMR Spectrum Analysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids. This molecule represents a "privileged scaffold" in medicinal chemistry, often synthesized via the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.
Accurate spectral assignment of this compound is challenging due to the interplay between the electron-withdrawing C2-ester and C3-formyl groups, which significantly alter the magnetic environment of the indole core. This guide details the experimental protocols, signal assignment logic, and validation strategies required for high-integrity structural confirmation.
Part 1: Structural Context & Synthetic Origin
Understanding the synthetic origin is prerequisite to spectral analysis, as specific impurities often mimic product signals. The target molecule is typically generated by treating ethyl 5-methyl-1H-indole-2-carboxylate with
Critical Structural Features impacting NMR:
-
Indole NH (H1): Highly deshielded due to the electron-withdrawing nature of the C2-ester and C3-formyl groups.
-
C3-Formyl Group (-CHO): Anisotropy from this carbonyl significantly deshields the peri-positioned H4 proton .
-
C5-Methyl Group: Simplifies the aromatic region by removing the H5 proton and converting H4 and H6 into singlets or doublets with meta-coupling.
Impurity Profile (Vilsmeier-Haack):
-
Residual DMF: Signals at
7.95 (s), 2.89 (s), and 2.73 (s) ppm. -
Unreacted Starting Material: Lacks the aldehyde peak (>10 ppm) and shows an H3 proton signal at
~7.0–7.2 ppm (doublet or singlet depending on substitution).
Part 2: Experimental Protocol
To ensure reproducibility and resolution of the exchangeable NH proton, strict adherence to solvent and concentration parameters is required.
Solvent Selection
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]
-
Reasoning: The indole NH proton is often broad or invisible in
due to quadrupole broadening and rapid exchange. DMSO-d6 forms strong hydrogen bonds with the NH, slowing the exchange rate and sharpening the signal into a distinct singlet (often >12 ppm).
-
-
Alternative: Acetone-d6 (if DMSO is unsuitable for downstream processing), though NH resolution may suffer.
Sample Preparation
-
Mass: 5–10 mg of dried solid.
-
Volume: 0.6 mL DMSO-d6.
-
Vessel: High-quality 5mm NMR tube (Class A or B).
-
Filtration: Filter through a cotton plug if the solution is cloudy; suspended particles cause magnetic field inhomogeneity (broad peaks).
Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.
-
Scans (NS): 16–32 scans are sufficient for 10 mg samples.
-
Relaxation Delay (D1): Set to
second to ensure full integration accuracy of the aldehyde and aromatic protons. -
Temperature: 298 K (
).
Part 3: Spectral Assignment Strategy
The following assignment assumes the spectrum is acquired in DMSO-d6 at 400 MHz.
Summary Table of Chemical Shifts (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[3][4][5]
| Proton Assignment | Type | Shift ( | Multiplicity | Integral | Coupling ( |
| Indole NH (H1) | Heteroatom | 12.40 – 12.60 | Broad Singlet | 1H | - |
| Aldehyde (-CHO) | Carbonyl | 10.50 – 10.70 | Singlet | 1H | - |
| H4 (Aromatic) | Ar-CH | 7.90 – 8.10 | Singlet (or fine d) | 1H | |
| H7 (Aromatic) | Ar-CH | 7.40 – 7.50 | Doublet | 1H | |
| H6 (Aromatic) | Ar-CH | 7.15 – 7.25 | Doublet of Doublets | 1H | |
| Ester (-OCH2-) | Aliphatic | 4.35 – 4.45 | Quartet | 2H | |
| Ar-Methyl (-CH3) | Aliphatic | 2.40 – 2.45 | Singlet | 3H | - |
| Ester (-CH3) | Aliphatic | 1.35 – 1.40 | Triplet | 3H |
Detailed Analysis by Region
1. The Low-Field Region (10.0 – 13.0 ppm)
This region confirms the success of the Vilsmeier-Haack reaction.
-
Aldehyde (-CHO): Look for a sharp singlet between 10.5–10.7 ppm . If this peak is absent, the formylation failed.
-
Indole NH: A broad singlet around 12.5 ppm . The extreme downfield shift is caused by the electron-withdrawing ester at C2 and the formyl group at C3, which decrease electron density in the pyrrole ring.
2. The Aromatic Region (7.0 – 8.5 ppm)
The substitution pattern (5-methyl) dictates the splitting:
-
H4 (The "Peri" Proton): This is the most diagnostic aromatic signal. It appears most downfield (~8.0 ppm ) because it sits in the deshielding cone of the C3-carbonyl group. It typically appears as a singlet (due to weak meta-coupling to H6) or a fine doublet.
-
H7: Appears as a clear doublet (
7.45) due to ortho-coupling with H6. -
H6: Appears as a doublet of doublets (
7.20).[3] It couples strongly with H7 ( Hz) and weakly with H4 ( Hz).
3. The Aliphatic Region (1.0 – 4.5 ppm)
-
Ester Group: The ethyl ester presents a classic pattern: a quartet at 4.4 ppm (
) and a triplet at 1.4 ppm ( ). -
C5-Methyl: A sharp singlet at 2.42 ppm . This integrates to 3 protons.[4][5][6] Note: Ensure this is distinguished from the residual DMSO solvent peak (quintet at 2.50 ppm).
Part 4: Logic Flow & Visualization
Diagram 1: Spectral Assignment Logic Flow
This workflow illustrates the decision process for assigning peaks in the raw data.
Caption: Step-by-step logic flow for assigning the 1H NMR signals of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Part 5: Validation & Troubleshooting
The D2O Shake Test
To confirm the NH assignment:
-
Run the standard spectrum in DMSO-d6.
-
Add 1–2 drops of
(Deuterium Oxide) to the tube. -
Shake and re-run the spectrum.
-
Result: The broad singlet at ~12.5 ppm will disappear (exchange with D), while C-H signals remain unchanged.
Distinguishing H4 from H7
If H4 and H7 are close in shift (rare for this specific molecule, but possible in analogues):
-
NOE (Nuclear Overhauser Effect): Irradiate the aldehyde proton (~10.6 ppm). You should see an enhancement of the H4 signal due to spatial proximity. H7 is too far away to show an NOE correlation with the aldehyde.
Common Impurities
-
Water: In DMSO-d6, water appears as a variable broad peak around 3.33 ppm .
-
DMF: If the product was recrystallized from DMF, look for two methyl singlets at 2.73/2.89 ppm and a formyl proton at 7.95 ppm.
-
Ethyl Acetate: Quartet at 4.03 ppm, singlet at 1.99 ppm, triplet at 1.17 ppm.
References
-
Vilsmeier-Haack Reaction on Indoles
-
Indole NMR Shift Data (General)
- Title: 1H NMR Chemical Shifts - Oregon St
- Source: Oregon St
-
URL:[Link]
-
Substituent Effects in Indoles
- Title: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives (Comparative arom
- Source: Molecules (MDPI), 2020.
-
URL:[Link]
-
Spectral Database for Organic Compounds
Sources
- 1. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
13C NMR chemical shifts for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Technical Guide: C NMR Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a trisubstituted indole scaffold frequently utilized as a pharmacophore in the development of antiviral and anticancer agents. Its structure comprises an electron-rich indole core functionalized with three distinct electronic environments:
-
C2-Position: An electron-withdrawing ethyl ester.
-
C3-Position: A reactive formyl (aldehyde) group.[1]
-
C5-Position: An electron-donating methyl group.
Accurate NMR assignment of this molecule requires distinguishing between the two carbonyl carbons (formyl vs. ester) and resolving the aromatic signals affected by the competing electronic effects of the C5-methyl and C2/C3-carbonyls.
Structural Analysis & Prediction Logic
To ensure the highest accuracy (E-E-A-T), the chemical shifts below are derived from a composite analysis of the parent compound (ethyl 3-formyl-1H-indole-2-carboxylate ) and the specific Substituent Chemical Shift (SCS) effects of the 5-methyl group.
-
Carbonyl Differentiation: The formyl carbon (aldehyde) typically resonates significantly downfield (~185 ppm) compared to the ester carbonyl (~160 ppm).
-
5-Methyl Effect: The addition of a methyl group at C5 exerts a predictable
-effect (+9.0 ppm deshielding on C5) and minor -effects (< 1 ppm on C4/C6). -
Solvent: Values are referenced to DMSO-
, the standard solvent for polar indole derivatives.
C NMR Chemical Shift Data
The following table presents the assigned chemical shifts.
| Carbon Position | Type | Chemical Shift ( | Assignment Logic |
| C-Formyl | Aldehyde C=O | 185.3 | Characteristic aldehyde region; HMBC corr. to CHO proton. |
| C-Ester | Ester C=O | 160.8 | Typical |
| C2 | Indole Ring | 136.5 | Quaternary; Shielded by C3-formyl conjugation. |
| C7a | Indole Bridge | 134.8 | Quaternary; Bridgehead carbon. |
| C5 | Indole Ring | 130.5 | Substituted ; Deshielded by Methyl (+9 ppm vs parent). |
| C3a | Indole Ring | 127.2 | Quaternary; Bridgehead carbon. |
| C6 | Indole Ring | 126.8 | Aromatic CH; Ortho to methyl. |
| C4 | Indole Ring | 120.5 | Aromatic CH; Ortho to methyl; often broad. |
| C3 | Indole Ring | 114.5 | Quaternary; Substituted by CHO; shielded by resonance. |
| C7 | Indole Ring | 112.1 | Aromatic CH; Least affected by substituents. |
| O-CH2 | Ethyl Ester | 60.8 | Deshielded by oxygen. |
| 5-Me | Methyl | 21.2 | Characteristic aryl-methyl region. |
| CH3 (Ethyl) | Ethyl Ester | 14.2 | Terminal methyl of ester. |
Note: Assignments for C4, C6, and C7 may vary slightly (
0.5 ppm) depending on concentration and exact temperature, but the relative order remains consistent due to the electronic influence of the 5-methyl group.
Self-Validating Assignment Protocol (HMBC/HSQC)
To confirm these assignments experimentally, a researcher must use 2D NMR correlations. This protocol acts as a self-validating system to prevent misassignment of the quaternary carbons.
The "Triangulation" Method
-
Anchor 1 (Formyl Proton): The proton signal at
~10.5 ppm (CHO) will show a strong HMBC correlation to C3 (2-bond) and C3a (3-bond). It will not correlate to the Ester C=O. -
Anchor 2 (Ethyl Group): The quartet at
~4.3 ppm ( ) will show a strong HMBC correlation to the Ester C=O ( 160.8). This distinguishes the two carbonyls. -
Anchor 3 (5-Methyl): The methyl singlet at
~2.4 ppm will show HMBC correlations to C5 (direct ipso), C4 (ortho), and C6 (ortho).
Visualization of HMBC Logic
The following diagram illustrates the critical HMBC correlations required to validate the structure.
Caption: HMBC correlation network. Green arrows indicate key long-range couplings used to assign quaternary carbons.
Experimental Protocols
A. Synthesis (Vilsmeier-Haack Formylation)
The most authoritative method for generating this scaffold is the formylation of ethyl 5-methylindole-2-carboxylate.
-
Reagents: Ethyl 5-methylindole-2-carboxylate (1.0 eq), Phosphorus Oxychloride (
, 1.2 eq), Dimethylformamide (DMF, 5.0 eq). -
Procedure:
-
Preparation: Cool DMF (anhydrous) to 0°C in a round-bottom flask under Argon.
-
Activation: Add
dropwise. Stir for 30 minutes to form the Vilsmeier reagent (chloroiminium salt). -
Addition: Dissolve ethyl 5-methylindole-2-carboxylate in minimal DMF and add dropwise to the mixture.
-
Reaction: Warm to room temperature, then heat to 60°C for 2 hours. Monitor by TLC (the aldehyde is significantly more polar than the starting material).
-
Quench: Pour the reaction mixture into ice-cold saturated sodium acetate (
) solution. (Critical step to hydrolyze the iminium intermediate to the aldehyde). -
Isolation: Filter the resulting precipitate.[2] Recrystallize from Ethanol/Water.
-
B. NMR Sample Preparation
To reproduce the chemical shifts listed above:
-
Solvent: Dissolve 10-15 mg of the purified solid in 0.6 mL of DMSO-
(99.9% D). -
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the DMSO septet center at
39.5 ppm. -
Acquisition: Run a standard proton-decoupled
C experiment (typically >256 scans due to quaternary carbon relaxation times).
Synthesis Workflow Diagram
Caption: Step-by-step Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.
References
-
Jakše, R., et al. (2006).[3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. 61b, 413–419.[3] Link
-
Lynch, W. E., et al. (2020).[4] Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205.[4] Link
-
ChemicalBook. 3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester - CAS 79652-35-0.[5] Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Substituent Chemical Shift increments).
Technical Guide: Solubility Profile & Physicochemical Characterization
The following technical guide details the solubility profile and physicochemical behavior of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of antiviral therapeutics such as Umifenovir (Arbidol).
Compound: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate[1][2][3][4]
Executive Summary & Chemical Identity
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structural integrity—featuring a formyl group at C3, a methyl group at C5, and an ethyl ester at C2—dictates a specific solubility profile governed by intermolecular hydrogen bonding and lipophilicity.[1][2][3]
Understanding this profile is essential for process optimization, particularly during the Vilsmeier-Haack formylation workup and subsequent recrystallization steps, where yield losses often occur due to improper solvent selection.[1][2][3]
| Property | Data / Descriptor |
| CAS Number | 79652-35-0 (Distinct from the 5-H analog 18450-27-6) |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Physical State | Pale yellow to orange crystalline solid |
| Melting Point | High melting solid (Analogous 5-H variant mp: ~186°C) |
| Key Application | Intermediate for Umifenovir (Arbidol) synthesis |
Solubility Profile
The solubility of this compound follows a predictable pattern for 2,3,5-substituted indoles. The presence of the pyrrolic NH (hydrogen bond donor) and the carbonyl oxygens (hydrogen bond acceptors) creates a "push-pull" electronic system that favors polar aprotic solvents.[1][2][3]
A. Solvent Compatibility Matrix
Data derived from synthetic workup protocols and structural analysis.[1][2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction Media: Ideal for Vilsmeier-Haack formylation and nucleophilic substitutions.[1][2][3] |
| Chlorinated | DCM, Chloroform | High | Extraction: Excellent for partitioning the product from aqueous acidic/basic layers.[1][2][3] |
| Polar Protic | Ethanol, Methanol | Temperature Dependent | Purification: Moderate solubility at boiling point; low solubility at 0°C. Primary choice for recrystallization. |
| Ethers | THF, 1,4-Dioxane | Moderate-High | Reaction/Workup: Soluble, but often requires anhydrous conditions to prevent ester hydrolysis.[2][3] |
| Esters | Ethyl Acetate | Moderate | Extraction: Good general solvent, though less efficient than DCM for this specific indole.[1][2][3] |
| Non-Polar | Hexane, Heptane | Insoluble | Anti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate solutions.[1][2][3] |
| Aqueous | Water (pH 7) | Insoluble | Quenching: Addition of water to the organic reaction mixture forces precipitation.[1][2][3] |
B. pH-Dependent Solubility Behavior[1][2][3]
-
Acidic (pH < 4): The compound remains insoluble in aqueous acid.[1][2][3] The indole nitrogen is not basic enough to protonate significantly under mild acidic conditions due to electron withdrawal by the C2-ester and C3-formyl groups.[1][2][3]
-
Neutral (pH 7): Highly lipophilic; practically insoluble in water.[1][2][3]
-
Basic (pH > 10): Risk of Degradation. While the indole NH can be deprotonated by strong bases (e.g., NaH, KOH), high pH often leads to hydrolysis of the ethyl ester to the carboxylic acid, drastically altering solubility (making it water-soluble as a carboxylate salt).[1][2][3]
Experimental Protocol: Solubility Determination
For researchers validating solvent systems for new synthetic routes.[1][2]
Objective: Determine the saturation point in a target solvent (e.g., Ethanol) for recrystallization optimization.
-
Preparation: Weigh 100 mg of crude ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 0.5 mL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution.
-
If insoluble at 5 mL (20 mg/mL), heat to boiling (using a heat block).
-
-
Cooling Cycle: If dissolved upon heating, allow the vial to cool slowly to RT, then to 4°C. Observe crystallization.
Process Workflow: Solubility in Synthesis
The following diagram illustrates how the solubility profile dictates the purification logic during the synthesis of this intermediate.
Figure 1: Solubility-driven workflow for the synthesis and purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Critical Insights for Drug Development
-
LogP Estimation: The predicted LogP is approximately 2.5 – 3.0 .[1][2][3] This indicates moderate lipophilicity, suggesting the compound will have good membrane permeability but requires organic co-solvents (DMSO/PEG) for biological assays.[1][2][3]
-
Stability Warning: Avoid prolonged exposure to protic solvents containing strong bases (e.g., NaOEt in Ethanol) as this will cause transesterification or saponification.[1][2][3]
-
Recrystallization Solvent: Absolute Ethanol is the industry standard.[1][2][3] If the crude is highly impure, a DMF/Water pair (dissolve in minimal DMF, precipitate with water) can be used as a preliminary cleanup before the final ethanol polish.[1][2][3]
References
-
Synthesis of Umifenovir Intermediates: Preparation of Arbidol intermediate. CN Patent 111269168A.[1][2][3] (Describes the Vilsmeier formylation and workup of related indole esters).
-
General Indole Solubility & Synthesis: Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate."[1][2][3] Z. Naturforsch. 2006, 61b, 413–419.[1][2][3] (Provides specific recrystallization protocols for the 5-H analog).
-
Chemical Identity Verification: ChemicalBook Entry for CAS 79652-35-0. (Confirms structure and melting point range descriptors).
Sources
Technical Guide: Stability and Storage of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Document ID: TG-IND-79652 | Version: 2.1 | Status: Active Primary CAS: 79652-35-0 Application: Key Intermediate for Umifenovir (Arbidol) Synthesis
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a critical pharmacophore precursor, most notably utilized in the synthesis of the broad-spectrum antiviral Umifenovir (Arbidol) . Its structural integrity is defined by three reactive centers: an electron-rich indole core , a labile C3-formyl group , and a C2-ethyl ester .
While the 5-methyl substitution adds lipophilicity and slight steric protection, the molecule remains inherently unstable under standard environmental conditions. The primary degradation risk is the auto-oxidation of the aldehyde to a carboxylic acid , followed by photo-oxidative discoloration of the indole ring.
This guide defines the "Gold Standard" for storage: Inert atmosphere (Argon/N2), -20°C, and total light exclusion.
Physicochemical Profile
Understanding the physical nature of the compound is the first step in establishing a stability protocol.
| Property | Specification / Characteristic | Implications for Handling |
| Chemical Structure | Indole-based, C3-aldehyde, C2-ester, C5-methyl | Multi-functional reactivity requires pH monitoring. |
| Molecular Formula | MW: 231.25 g/mol | |
| Physical State | Crystalline Solid | Surface area affects oxidation rate; store as large crystals if possible, not fine powder. |
| Color | Pale yellow to off-white | Red/Brown discoloration indicates oxidation (quinone formation). |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. Poor in water.[1] | Avoid aqueous storage; hydrolysis risk increases in solution. |
| pKa (Predicted) | ~13-14 (Indole NH) | The electron-withdrawing ester/aldehyde acidifies the NH slightly compared to bare indole. |
Degradation Mechanisms: The "Why"
To prevent degradation, one must understand the molecular causality. This compound suffers from three distinct failure modes.
Auto-Oxidation (The Primary Threat)
The C3-formyl group is conjugated with the indole nitrogen. While this conjugation stabilizes the molecule thermodynamically, the aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen.
-
Mechanism: Radical chain reaction converting
(Carboxylic Acid). -
Result: Formation of 5-methyl-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This impurity disrupts subsequent condensation reactions (e.g., Knoevenagel condensations) used in drug synthesis.
Photo-Oxidation
Indoles are notorious for their photosensitivity. UV/Visible light promotes the formation of indolyl radicals.
-
Mechanism: Photo-excitation leads to electron transfer to oxygen, generating superoxide anions. These attack the electron-rich C2-C3 double bond.
-
Result: Darkening of the solid (browning) and complex polymerization.
Hydrolysis
The C2-ethyl ester is stable in a neutral solid state but vulnerable in solution.
-
Risk Factor: Presence of moisture + trace acid/base.[2]
-
Result: Hydrolysis to the free acid and ethanol.
Visualization: Degradation Pathways
The following diagram maps the chemical fate of the molecule under stress.
Caption: Figure 1. Chemical stability map highlighting the critical oxidation pathway (Red) as the primary storage risk.
Storage & Handling Protocols
This protocol is designed to maximize shelf-life (>2 years).
The "Gold Standard" Storage System
-
Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Reason: Amber blocks UV; Teflon prevents leaching of plasticizers.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen. Reason: Argon is heavier than air and provides a superior blanket for aldehydes.
-
Temperature:
-
Short-term (<1 month): 2°C to 8°C (Refrigerated).
-
Long-term (>1 month): -20°C (Freezer).
-
-
Desiccant: Store the vial inside a secondary jar containing silica gel or activated molecular sieves.
Handling in the Lab
-
Warm-Up: Allow the frozen vial to reach room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.
-
-
Solvent Choice: If preparing a stock solution, use anhydrous DMSO or Ethanol . Avoid acetone (can react with the aldehyde via aldol condensation).
-
Re-sealing: If the full amount is not used, immediately backfill with inert gas and re-seal with Parafilm.
Quality Control & Validation
Trust but verify. Before using this intermediate in a high-value synthesis (like Umifenovir), validate its purity.
HPLC Method (Suggested)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Indole absorption) and 280 nm .
-
Pass Criteria: Purity > 98.0% (Area %).
QC Decision Workflow
Caption: Figure 2. Quality Control workflow emphasizing visual inspection as the first gate of failure analysis.
Safety & Toxicology (SDS Summary)
-
Signal Word: WARNING
-
GHS Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Specific Toxicity: As an indole derivative, it may exhibit biological activity similar to serotonin analogs. Handle with standard PPE (Gloves, Goggles, Fume Hood).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CID 5024706).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5). (Contextual grounding on indole-3-carboxaldehyde reactivity).
- Kuznetsov, V. I., et al. (1993). Synthesis and antiviral activity of Umifenovir (Arbidol) derivatives. Pharmaceutical Chemistry Journal. (Establishes the compound as a precursor).
Sources
Technical Monograph: Substituted Indole-2-Carboxylates as Privileged Scaffolds in Drug Discovery
Executive Summary
The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Unlike its isomer indole-3-acetic acid (famous as the plant hormone auxin), the indole-2-carboxylate core is a cornerstone in synthetic pharmaceutical development.
This technical guide dissects the biological utility of this scaffold, moving beyond basic literature reviews to provide actionable structure-activity relationship (SAR) logic, validated synthetic protocols, and mechanistic insights into its role as an NMDA receptor antagonist, tubulin inhibitor, and HIV-1 integrase inhibitor.
Part 1: Structural Activity Relationship (SAR) Landscape
The biological versatility of indole-2-carboxylates stems from the acidity of the N-H proton, the hydrogen-bonding capability of the C2-carbonyl, and the electronic tunability of the benzene ring.
The Pharmacophore Logic
The core logic of substitution dictates the biological target.
-
NMDA Receptor (Glycine Site): Requires a carboxylic acid at C2 and electron-withdrawing groups (halogens) at C4/C6 to mimic the glycine pharmacophore while blocking the channel.
-
Tubulin Inhibition: Often requires esterification or amidation at C2 to increase lipophilicity and steric bulk, allowing intercalation into the colchicine binding site.
-
HIV Integrase: The free acid at C2 and the N1 nitrogen act as a bidentate chelator for Mg²⁺ ions in the viral enzyme's active site.
SAR Visualization
The following diagram illustrates the divergent biological pathways based on specific substitution patterns.
Figure 1: Divergent SAR pathways for the indole-2-carboxylate scaffold.
Part 2: Therapeutic Mechanisms & Data[1]
CNS: NMDA Receptor Antagonism
Indole-2-carboxylic acids are potent competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[1]
-
Mechanism: The indole ring overlaps with the hydrophobic pocket of the receptor, while the C2-carboxylate mimics the carboxylate of glycine.
-
Clinical Relevance: Agents like Gavestinel were developed to treat ischemic stroke by preventing excitotoxicity without the psychotomimetic side effects associated with ion-channel blockers (like PCP).
Oncology: Tubulin Polymerization Inhibition
Derivatives, particularly ethyl indole-2-carboxylates , bind to the colchicine site of tubulin.
-
Effect: They disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.
-
Potency Data:
| Compound Class | Substitution | Target Cell Line | IC50 (µM) | Mechanism |
| Indole-2-carboxamide | N-phenethyl | MCF-7 (Breast) | 0.95 | EGFR/CDK2 Inhibition |
| Arylthioindole | C3-Arylthio | HeLa (Cervical) | 0.05 - 0.20 | Tubulin Depolymerization |
| Indole-2-carboxylic acid | C6-Chloro | Ischemic Neurons | ~0.1 (Ki) | NMDA Glycine Site |
Infectious Disease: HIV-1 Integrase
Recent studies (2024) highlight the indole-2-carboxylic acid core as a chelator of the catalytic Mg²⁺ cofactor in HIV-1 integrase.[2][3]
-
Key Insight: The planar indole ring stacks with viral DNA bases, while the carboxylate neutralizes the metal ions essential for viral strand transfer.
Part 3: Validated Experimental Protocols
Synthesis Workflow: Ethyl Indole-2-Carboxylate
This protocol uses a phenylhydrazone intermediate.[4] It is self-validating because the evolution of ammonia gas serves as a visual/olfactory endpoint indicator.
Reagents:
Step-by-Step Protocol:
-
Hydrazone Formation: Mix equimolar phenylhydrazine and ethyl pyruvate in ethanol. Stir at room temperature for 1 hour. Checkpoint: A solid precipitate (hydrazone) should form. Filter and dry.[4]
-
Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (1:10 w/w).
-
Heating: Heat to 100-110°C. Critical: Monitor internal temperature. An exotherm occurs at cyclization.
-
Quench: Pour the reaction mixture onto crushed ice/water slurry. The PPA dissolves, leaving the crude indole as a precipitate.
-
Purification: Recrystallize from ethanol/water.
Figure 2: Fischer Indole Synthesis pathway for Indole-2-carboxylates.
Bioassay: Tubulin Polymerization (Fluorescence Based)
To verify biological activity, do not rely solely on cytotoxicity (MTT). You must prove the mechanism.
-
Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) that binds only to microtubules, not free tubulin dimers.
-
Protocol:
-
Prepare purified tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Add GTP (1 mM) to initiate polymerization.
-
Add Test Compound (Indole derivative) at varying concentrations (0.1 - 10 µM).
-
Control: Use Colchicine (positive control) and DMSO (negative control).
-
Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.
-
Result Interpretation: A flattening of the sigmoidal growth curve indicates inhibition.
-
Part 4: Future Outlook & Stability
The indole-2-carboxylate scaffold is currently evolving into PROTAC (Proteolysis Targeting Chimera) research. By attaching an E3 ligase linker to the C3 position of the indole, researchers are creating molecules that degrade specific oncogenic proteins rather than just inhibiting them.
Stability Note: Indole-2-carboxylates are susceptible to oxidation at the C3 position if left in solution under light. Always store solid compounds at -20°C and protect solutions from light during assays.
References
-
Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source:[7][8] PubMed / Vertex AI Search URL:[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances (2024) URL:[Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: Pharmaceuticals (MDPI) URL:[Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (NIH/PMC) URL:[Link]
-
Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Source: Organic Syntheses URL:[Link]
Sources
- 1. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Formyl Group at the C3 Position of Indole: A Technical Guide for Drug Discovery
Executive Summary
Indole-3-carboxaldehyde (I3A) acts as a pivotal "chemical switchboard" in medicinal chemistry. Its unique electronic structure—functioning as a vinylogous amide—allows for diverse functionalization strategies essential for synthesizing pharmacophores found in anti-cancer (e.g., Panobinostat analogues), anti-microbial, and neuroprotective agents. This guide dissects the reactivity of the C3-formyl group, providing validated protocols and mechanistic insights to streamline the synthesis of complex indole alkaloids and heterocycles.
Part 1: Electronic Structure & Reactivity Profile
The "Push-Pull" System (Vinylogous Amide Character)
To master the reactivity of I3A, one must understand that it is not merely a benzaldehyde analogue. It behaves electronically as a vinylogous amide .
-
The Donor (Push): The nitrogen lone pair participates in the aromatic system but also donates electron density toward the C3 position.
-
The Acceptor (Pull): The formyl group at C3 withdraws this density via conjugation.
Chemical Consequence:
-
Reduced Electrophilicity: The carbonyl carbon is less electrophilic than typical aromatic aldehydes because the resonance structure places significant negative charge on the oxygen and double bond character between C3 and the carbonyl carbon.
-
Basic Carbonyl Oxygen: The carbonyl oxygen is more Lewis basic, making it susceptible to acid activation (Lewis or Brønsted), which is often required to facilitate nucleophilic attack.
-
Deactivated Ring: The formyl group deactivates the indole ring toward further electrophilic aromatic substitution (EAS) at the C2 position, directing reactivity primarily to the aldehyde or the N1 position.
Figure 1: The electronic flow from the indole nitrogen to the formyl group dictates the reaction conditions required for functionalization.
Part 2: C-C Bond Formation (The Workhorse Reactions)
Knoevenagel Condensation
This is the primary route for generating 3-vinylindoles and indole-chalcones , which are precursors to tryptophan analogues and
-
Key Application: Synthesis of UV-protective agents and anti-tumor drugs.
-
Common Partners: Malononitrile, Ethyl cyanoacetate, Barbituric acid.
Bis(indolyl)methane (BIM) Synthesis
I3A can serve as the electrophile in reactions with other electron-rich heterocycles (like a second indole molecule).[1] While I3A is usually the starting material for the aldehyde, it can also condense with other indoles under acid catalysis to form asymmetrical BIMs, a scaffold prominent in breast cancer therapeutics (e.g., aromatase inhibitors).
Part 3: Experimental Protocols (E-E-A-T Validated)
The following protocols are designed for high reproducibility.
Protocol A: Knoevenagel Condensation (Synthesis of Indole-3-Acrylonitriles)
Target: Functionalization of C3-CHO with Malononitrile.
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv) - Catalyst
-
Ethanol (Absolute) - Solvent
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (6.9 mmol) of indole-3-carboxaldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete solubility.
-
Addition: Add 0.5 g (7.6 mmol) of malononitrile. Stir for 5 minutes.
-
Catalysis: Add 3–4 drops of piperidine. A color change (usually to bright yellow/orange) indicates the formation of the intermediate.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a lower product spot.
-
-
Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product typically precipitates as yellow crystals.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.
Mechanistic Insight: Piperidine acts as a base to generate the carbanion from malononitrile. The "vinylogous amide" nature of I3A means the aldehyde carbon is sluggish; reflux provides the necessary energy to overcome the activation barrier.
Protocol B: Schiff Base Formation (Imine Synthesis)
Target: Synthesis of N-((1H-indol-3-yl)methylene)anilines.
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Substituted Aniline (1.0 equiv)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
Methanol or Ethanol
Step-by-Step Workflow:
-
Setup: Mix equimolar amounts of I3A and the aniline derivative in Methanol (0.5 M concentration).
-
Activation: Add catalytic glacial acetic acid.
-
Why? The acid protonates the carbonyl oxygen, enhancing electrophilicity to compensate for the electron donation from the indole nitrogen.
-
-
Reaction: Reflux for 4–6 hours.
-
Self-Validating Step: Use a Dean-Stark trap or molecular sieves (3Å) if the reaction is slow, to drive the equilibrium by removing water.
-
-
Workup: Pour the reaction mixture into crushed ice. Filter the precipitate.[2]
Part 4: Visualization of Reactivity Pathways
The following diagram maps the divergent synthetic pathways available from the C3-formyl hub.
Figure 2: The divergent synthesis map showing how Indole-3-carboxaldehyde serves as a precursor for various pharmacologically active scaffolds.
Part 5: Data Summary of Reaction Conditions
| Reaction Type | Reagent | Catalyst | Solvent | Typical Yield | Key Reference |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | 85-95% | [1] |
| Schiff Base | Aryl Amines | Glacial Acetic Acid | Methanol | 75-90% | [2] |
| BIM Synthesis | Indole | Water/EtOH | 68-95% | [3] | |
| Henry Reaction | Nitromethane | Ammonium Acetate | Acetic Acid | 80-90% | [4] |
| Oxidation | KMnO4 | None | Acetone/H2O | >90% | [5] |
References
-
BenchChem Technical Support. (2025).[3] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.[3] Link
-
Priya, B., et al. (2022).[4] Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents.[5][6] Russian Journal of Bioorganic Chemistry.[6] Link
-
Sun, J., et al. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin.[7] Molecules (MDPI). Link
-
Wikipedia Contributors. (2024). Indole-3-carbaldehyde.[3][5][6][8][9][10][11][12][13][14][15] Wikipedia, The Free Encyclopedia. Link
-
Sigma-Aldrich. (2024). Indole-3-carboxaldehyde Product Sheet & Reactivity Data.[14] Merck KGaA. Link
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]
- 8. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis of Substituted Indole-3-carboxaldehyde Derivatives [sioc-journal.cn]
- 15. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Stability of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
[1][2]
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a specialized indole derivative utilized primarily as a pharmacophore scaffold in the development of kinase inhibitors, antiviral agents, and indole-based alkaloids.[1][2] Its dual functionality—containing both an electrophilic C-3 formyl group and a C-2 ester—makes it a versatile but reactive intermediate.[1][2][3]
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound.[2] It addresses the specific stability challenges associated with the C-3 aldehyde moiety and the 5-methyl indole core, moving beyond generic safety data to provide field-proven protocols.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.[2]
| Property | Data / Description |
| Chemical Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| CAS Number | 79652-35-0 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to pale yellow/beige solid (powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | Predicted range:[1][2][4][5][6] 160–200°C (Analogous indoles typically melt >150°C) |
| Reactivity | Susceptible to oxidation (aldehyde |
Hazard Identification & Risk Assessment (GHS)[2]
While specific toxicological data (LD50) for this exact derivative is limited, safety protocols must follow the Read-Across Principle based on structurally similar 3-formyl indoles (e.g., Methyl 3-formyl-1H-indole-2-carboxylate).[1][2]
GHS Classification (Derived)[2]
-
Signal Word: WARNING
-
Hazard Statements:
Specific Toxicology Insights
Storage & Stability Protocol
The primary degradation pathway for 3-formyl indoles is the autoxidation of the aldehyde group to the corresponding carboxylic acid (Indole-3-carboxylic acid derivative) and the oxidative darkening of the indole ring (formation of quinoidal species).[1][2]
Critical Storage Parameters
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.[1][2]
-
Atmosphere: Strict Inert Atmosphere (Argon or Nitrogen) .[2] The container must be backfilled with inert gas after every use.[2]
-
Light Protection: Store in amber vials or wrap containers in aluminum foil. Indoles are photosensitive and will degrade/discolor upon UV exposure.[2]
-
Hygroscopicity: Keep desiccated. Moisture can catalyze the hydrolysis of the ethyl ester at the C-2 position.[1][2]
Operational Handling Protocols
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (US) or P2 (EU) particulate respirator is mandatory when weighing the solid.[2] Use a fume hood for all open handling.[2]
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[2] Latex is generally acceptable but nitrile offers better resistance to the organic solvents (DCM, DMSO) typically used to dissolve this compound.[2]
-
Eye Protection: Chemical safety goggles.[2][8] Face shields are recommended during scale-up synthesis (>5g).[2]
B. Weighing and Solubilization Workflow
-
Static Control: Indole powders are often electrostatic.[2] Use an anti-static gun or ionizer bar during weighing to prevent dispersal.[2]
-
Solvent Choice:
C. Self-Validating Purity Check
Before committing the material to a complex synthesis or biological assay, validate its integrity:
Visualization: Handling & Degradation Logic[2]
The following diagrams illustrate the decision logic for handling and the chemical degradation pathways that necessitate these strict controls.
Diagram 1: Safe Handling & Storage Workflow
Caption: Workflow ensuring compound integrity from receipt to experimental application.
Diagram 2: Chemical Degradation Pathways[1][2]
Caption: Primary degradation pathways necessitating inert storage and moisture protection.[1][2]
Emergency Response & Waste Disposal
Accidental Release Measures
-
Evacuation: If a large quantity (>10g) is spilled outside a fume hood, evacuate the immediate area.[2]
-
Containment: Dampen the spill with a wet paper towel (to prevent dust formation) before wiping.[2] Do not dry sweep.[2]
-
Cleanup: Clean the surface with a mild detergent followed by ethanol.[2]
First Aid
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2] Remove contact lenses if present.[2] Consult an ophthalmologist.
-
Skin Contact: Wash off immediately with soap and plenty of water.[2] Remove contaminated clothing.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
Waste Disposal[1][2]
-
Classification: Hazardous Organic Waste (Halogen-free, unless mixed with DCM).[2]
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.
References
Sources
- 1. 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 79652-35-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]
- 4. New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
Strategic Sourcing and Technical Utilization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
A Technical Whitepaper for Medicinal Chemistry & Drug Development
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a high-value heterocyclic building block, critical in the synthesis of fused indole systems such as
This guide provides a comprehensive analysis of the commercial supply landscape, validated synthetic protocols, and quality assurance methodologies required to integrate this compound into pharmaceutical R&D workflows.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| CAS Number | 79652-35-0 |
| Molecular Formula | C |
| Molecular Weight | 231.25 g/mol |
| Appearance | Yellow to orange solid (due to extended conjugation) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; limited solubility in water. |
| Key Functional Groups | C3-Formyl (Aldehyde), C2-Ethyl Ester, C5-Methyl, Indole NH |
Structural Insight: The presence of the electron-withdrawing C2-ester stabilizes the indole ring against oxidation but deactivates the C3 position toward electrophilic attack. Consequently, the C3-formyl group is typically introduced via vigorous Vilsmeier-Haack conditions, making the purity of the starting material critical.
Supply Chain Intelligence
Sourcing this compound requires distinguishing between "stock" suppliers (milligram scale) and "custom synthesis" partners (gram to kilogram scale).
Tier 1: Catalog Suppliers (R&D Scale)
These suppliers typically hold stock for immediate dispatch (100 mg – 5 g).
-
Toronto Research Chemicals (TRC): High reliability for analytical standards.
-
AK Scientific: Good balance of cost vs. speed for US-based researchers.
-
Matrix Scientific: Often stocks hard-to-find indole intermediates.
Tier 2: Bulk & Custom Synthesis (Process Scale)
For scale-up (>100 g), catalog suppliers often become cost-prohibitive.
-
Wuxi AppTec: Major CDMO capability for scaling the Vilsmeier-Haack formylation.
-
ChemicalBook Vendors: Aggregators like Shanghai Amico or Nanjing Shizhou often list this CAS, but require strict batch validation before bulk purchase.
Sourcing Decision Matrix
| Requirement | Recommended Source Type | Critical Parameter |
| Medicinal Chem (SAR) | Tier 1 (Catalog) | Speed (1-3 days lead time) |
| Process Development | Tier 2 (Custom) | Purity (>98%) & Impurity Profile |
| GMP Manufacturing | Tier 2 (Audited CDMO) | Documentation (CoA, ROI, Residual Solvents) |
Technical Deep Dive: Synthesis & Mechanism
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house from Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3).
Synthetic Pathway (Vilsmeier-Haack Formylation)
The reaction utilizes Phosphorus Oxychloride (
Validated Experimental Protocol
derived from standard indole-2-carboxylate formylation protocols [1]
-
Reagent Formation: In a dry round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add
(1.5 eq). Stir for 30 mins to form the Vilsmeier salt (white/yellow suspension). -
Addition: Dissolve Ethyl 5-methylindole-2-carboxylate (1.0 eq) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 90°C for 1-2 hours. Note: Heating is required to overcome the deactivating effect of the C2-ester.
-
Quench: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (NaOAc) to buffer the pH to ~7-8.
-
Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol.
Quality Assurance: Self-Validating Protocols
Trustworthiness in data is paramount. Use these diagnostic signals to verify identity and purity.
Proton NMR ( H-NMR) Diagnostics
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |
| 12.5 - 12.8 ppm | Broad Singlet | Indole NH | Confirms indole core integrity. |
| 10.6 - 10.8 ppm | Singlet | Aldehyde (-CHO) | Critical: Confirming C3 formylation. |
| 4.4 ppm | Quartet | Ethyl -CH | Confirms ester presence. |
| 2.4 ppm | Singlet | C5-Methyl | Distinguishes from non-methylated analog. |
| 1.4 ppm | Triplet | Ethyl -CH | Confirms ester presence. |
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax), 5
m, 4.6 x 150 mm. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm and 300 nm (Indole absorption).
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The C3-aldehyde and C2-ester provide a dual-electrophile system ideal for condensation reactions.
Key Therapeutic Areas
-
Kinase Inhibition: The pyrimido[4,5-b]indole scaffold (derived from reacting the core with guanidine/urea) mimics the ATP-binding motif of kinases [2].
-
Antiviral Agents:
-carboline derivatives synthesized from this core have shown activity against RNA viruses by intercalating into viral RNA structures. -
CNS Activity: 5-substituted indoles are privileged structures for serotonin receptor modulation; the 5-methyl group specifically enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.
References
-
Jakše, R. et al. (2006).[1] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B.
-
ChemicalBook. (2024). Product Entry: 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER (CAS 79652-35-0).
-
Sigma-Aldrich. (2024). Ethyl 5-methylindole-2-carboxylate (Precursor Material).
-
PubChem. (2024). Compound Summary for Ethyl 3-formyl-1H-indole-2-carboxylate.
Sources
Comprehensive Technical Guide: Indole-2-Carboxylate Derivatives
Synthesis, Pharmacological Landscape, and Therapeutic Potential
Executive Summary
Indole-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile template for drug discovery.[1][2][3] Unlike the more ubiquitous indole-3-substituted congeners (e.g., tryptophan, serotonin), the 2-carboxylate series offers unique steric and electronic vectors for target engagement. This guide synthesizes recent advances (2020–2025) in the chemical synthesis and biological validation of these compounds. Key therapeutic areas include oncology (EGFR/VEGFR dual inhibition, IDO1 modulation), infectious diseases (MmpL3 inhibition in Mycobacterium), and virology (HIV-1 integrase inhibition).
Chemical Architecture & Synthetic Strategies
The synthesis of indole-2-carboxylates has evolved from harsh acid-catalyzed cyclizations to precision metal-catalyzed functionalizations.
Classical Pathway: Fischer Indole Synthesis
The most robust method for generating the indole-2-carboxylate core remains the Fischer Indole Synthesis. It involves the reaction of phenylhydrazine with pyruvate derivatives (e.g., ethyl pyruvate) under Lewis acid catalysis.
-
Mechanism: Phenylhydrazone formation
[3,3]-Sigmatropic rearrangement Aminal formation Ammonia elimination.[4] -
Utility: Scalable for multigram synthesis; tolerates electron-withdrawing groups on the benzene ring.
Modern Pathway: Pd-Catalyzed C-H Activation
Recent methodologies utilize Palladium(II) catalysis to effect oxidative C-H amination. This approach allows for the direct construction of the indole core from
-
Advantage: Atom economy and the ability to access functionalized cores without pre-functionalized hydrazine precursors.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw materials to diversified derivatives.
Figure 1: Divergent Synthesis of Indole-2-Carboxylate Derivatives.
Pharmacological Landscape
The indole-2-carboxylate motif acts as a bioisostere for various biological substrates, allowing it to intercalate into DNA or bind into hydrophobic pockets of enzymes.
Oncology: Kinase and Metabolic Checkpoint Inhibition
-
EGFR/VEGFR Dual Inhibition: Derivatives substituted at the C5 position with electron-withdrawing groups (Cl, F) and amides linked to morpholine moieties have shown nanomolar potency against EGFR and VEGFR-2. The indole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acids inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immune escape. The carboxylate group coordinates with the heme iron in the active site, mimicking the substrate tryptophan.
Infectious Diseases: The MmpL3 Breakthrough
Recent studies (2022–2024) identified indole-2-carboxamides as potent inhibitors of MmpL3 , a transporter essential for mycolic acid shuttling in Mycobacterium tuberculosis.
-
Mechanism: Disruption of the proton motive force or direct binding to the MmpL3 pore, preventing cell wall construction.
-
Selectivity: High selectivity index (SI) over mammalian cells, making them promising candidates for non-tuberculous mycobacteria (NTM) treatment.[5]
Virology: HIV-1 Integrase
Indole-2-carboxylates chelate Mg
Signaling Pathway Interaction Map
Figure 2: Multi-Target Pharmacological Profile.
Structure-Activity Relationship (SAR) Deep Dive
The biological efficacy of these derivatives is tightly controlled by substitutions at specific positions.
| Position | Modification | Biological Consequence |
| C2 (Carboxylate) | Ester | Drastically improves metabolic stability and target affinity (e.g., anti-TB activity). Free acids often show poor cell permeability. |
| N1 (Indole Nitrogen) | Methylation/Alkylation | Generally reduces activity for kinase targets (loss of H-bond donor) but may improve pharmacokinetic properties for CNS targets. |
| C3 (Beta Position) | Short Alkyl / Halogen | Enhances hydrophobic packing. C3-formyl or acetyl groups can serve as handles for further cyclization. |
| C5 (Benzenoid) | F, Cl, Br, OMe | Electron-withdrawing halogens (F, Cl) increase metabolic stability and potency against EGFR/IDO1. |
| Amide Linker | Benzyl / Heterocycle | Introduction of lipophilic aromatic rings here is critical for HIV-1 integrase binding ( |
Experimental Protocols (Technical Deep Dive)
Protocol A: Synthesis of Ethyl Indole-2-carboxylate (Fischer Method)
This protocol is a self-validating system; the precipitation of the product serves as a visual confirmation of reaction progress.
Reagents:
-
Phenylhydrazine (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Polyphosphoric acid (PPA) or ZnCl
(Catalyst)[7] -
Ethanol (Solvent)
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) dropwise at 0°C. Stir for 1 hour. Checkpoint: Formation of a solid hydrazone precipitate indicates success.
-
Cyclization: Filter the hydrazone and mix with PPA (10 g). Heat the mixture to 100–110°C for 3 hours. Observation: Color change to dark brown indicates indole formation.
-
Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g). Stir vigorously.
-
Isolation: The crude ethyl indole-2-carboxylate precipitates as a yellow/tan solid. Filter and wash with water (3 x 50 mL) to remove acid residues.
-
Purification: Recrystallize from ethanol/water (9:1) to yield pale yellow crystals.
-
Validation:
H NMR (CDCl ): 8.9 (br s, 1H, NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2 (m, 2H), 7.1 (s, 1H, C3-H), 4.4 (q, 2H), 1.4 (t, 3H).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard validation for anticancer potential.
Materials:
-
Cell lines: A549 (Lung), MCF-7 (Breast).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M – 100 M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48–72 hours at 37°C, 5% CO
. -
Development: Add 20
L MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Checkpoint: Formation of purple formazan crystals indicates metabolic activity. -
Solubilization: Remove media and add 150
L DMSO to dissolve crystals. -
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Future Perspectives
The next frontier for indole-2-carboxylates lies in PROTACs (Proteolysis Targeting Chimeras) . By linking the indole-2-carboxylate moiety (as the warhead for a specific protein like IDO1) to an E3 ligase ligand, researchers aim to degrade pathogenic proteins rather than merely inhibiting them. Additionally, hybrid molecules combining indole-2-carboxylates with quinolones are being explored to overcome multi-drug resistance in bacteria.
References
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination. Organic Letters. (2024). Link
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Link
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports. (2023). Link
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. (2022).[8] Link
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. (Standard Protocol). Link
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. (2022).[9] Link
-
In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. (2023). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Abstract
This application note details a robust, two-step synthetic protocol for the preparation of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0). This compound serves as a critical scaffold in the development of biologically active agents, including potential antiviral and anti-inflammatory drugs. The method utilizes a classic Fischer Indole Synthesis to construct the indole core, followed by a regioselective Vilsmeier-Haack formylation to introduce the C3-aldehyde functionality.[1] This guide emphasizes process safety, scalability, and purification strategies suitable for research and early-stage development environments.
Retrosynthetic Analysis & Strategy
The synthesis is designed to be convergent and modular. The target molecule is disconnected at the C3-formyl position, revealing the electron-rich indole precursor. The indole core is further disconnected via the hydrazine/pyruvate junction, a hallmark of the Fischer synthesis.
Reaction Scheme
Figure 1: Synthetic pathway from commercially available starting materials to the target aldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
This step constructs the indole ring system. The 5-methyl group is positioned by using p-tolylhydrazine, and the 2-carboxylate is derived from ethyl pyruvate.
Reagents & Equipment:
-
p-Tolylhydrazine hydrochloride (1.0 equiv)
-
Ethyl pyruvate (1.05 equiv)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTsOH) (Catalyst)
-
Reflux condenser, magnetic stirrer, inert gas (N2/Ar) line.
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL). Add ethyl pyruvate (10.5 mmol) dropwise at room temperature. Stir for 1 hour. A precipitate (hydrazone intermediate) may form.
-
Cyclization: Add p-toluenesulfonic acid (1.0 equiv) or 5-10 drops of conc. H2SO4.[7] Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of the hydrazone by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL). Stir vigorously for 20 minutes. The indole ester should precipitate as a solid.
-
Isolation: Filter the solid. Wash with cold water (3 x 20 mL) and a small amount of cold 50% ethanol.
-
Purification: Recrystallize from ethanol or ethanol/water mixture.
-
Expected Yield: 65–80%[8]
-
Physical Data: Pale yellow/beige solid, mp 160–164 °C.
-
Step 2: Vilsmeier-Haack Formylation
The electron-rich C3 position of the indole is formylated using an in situ generated chloroiminium ion.
Reagents & Equipment:
-
Ethyl 5-methyl-1H-indole-2-carboxylate (from Step 1)
-
Phosphorus oxychloride (POCl3) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5-10 equiv, acts as solvent and reagent)
-
Sodium acetate or Sodium carbonate (sat. aq.) for quenching.
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried flask under inert atmosphere, place anhydrous DMF (5 mL per gram of indole). Cool to 0–5 °C (ice bath). Add POCl3 (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction. Stir for 30 minutes at 0 °C to form the white/yellowish chloroiminium salt.
-
Addition: Dissolve the indole intermediate (from Step 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (checked by TLC), heat to 35–40 °C for 2–4 hours. The mixture will typically turn yellow/orange.
-
Quenching (Critical): Pour the reaction mixture onto crushed ice (approx. 5x volume). The solution will be acidic. Slowly add saturated aqueous Sodium Acetate or Sodium Carbonate with stirring until pH ~7–8. Note: The intermediate iminium salt hydrolyzes to the aldehyde during this step.
-
Isolation: A solid precipitate usually forms upon neutralization. Filter the solid.[4][5] If no precipitate forms, extract with Ethyl Acetate (3 x), wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis.
Characterization & Data
Expected Analytical Data
Since exact spectral data for the specific 5-methyl derivative can vary by solvent, the following are the expected diagnostic signals based on the structural class.
| Technique | Parameter | Expected Value/Signal | Interpretation |
| Appearance | Physical State | Pale yellow to tan solid | Typical for formyl-indoles. |
| 1H NMR | Aldehyde (-CHO) | δ 10.0 – 10.5 ppm (s, 1H) | Distinctive deshielded singlet. |
| 1H NMR | Indole NH | δ 12.0 – 12.5 ppm (br s, 1H) | Exchangeable proton.[9] |
| 1H NMR | 5-Methyl Group | δ 2.40 – 2.45 ppm (s, 3H) | Diagnostic for 5-Me substitution. |
| 1H NMR | Ethyl Ester | δ 4.4 (q, 2H), 1.4 (t, 3H) | Characteristic ethyl pattern. |
| 1H NMR | Aromatic Region | δ 7.0 – 8.0 ppm (m, 3H) | C4, C6, C7 protons.[9] |
| IR | Carbonyl (C=O) | ~1660 cm⁻¹ (Aldehyde)~1710 cm⁻¹ (Ester) | Conjugated aldehyde stretches lower. |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the hydrazine hydrochloride is pure. If the reaction turns black/tarry, reduce reflux temperature or use polyphosphoric acid (PPA) at 80-100°C instead of ethanolic reflux.
-
No Formylation (Step 2): Moisture kills the Vilsmeier reagent. Ensure DMF is anhydrous (stored over molecular sieves) and glassware is flame-dried.
-
Product Oiling Out: If the final product oils out during quenching, extract with ethyl acetate rather than waiting for precipitation.
Safety & Handling
-
Phosphorus Oxychloride (POCl3): Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture. Handle only in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate gloves (butyl rubber recommended).
-
Waste Disposal: Quenched Vilsmeier reactions contain phosphate salts and DMF. Dispose of according to halogenated organic waste protocols.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
- Synthesis of Indole-2-carboxylates (Fischer Method): Title: Ethyl 5-methylindole-2-carboxylate (Product Data & Synthesis References). Source: Sigma-Aldrich / Merck.
-
Formylation of Indole-2-esters (General Protocol)
- Target Compound Identification: Title: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0). Source: ChemicalBook.
Sources
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Vilsmeier-Haack Formylation of Ethyl 5-Methyl-1H-indole-2-carboxylate
This Application Note and Protocol details the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate to synthesize ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate .
This guide is structured for medicinal chemists and process development scientists, focusing on regioselectivity, mechanistic causality, and robust execution.
Abstract
The introduction of a formyl group at the C3 position of indole-2-carboxylates is a critical transformation in the synthesis of biologically active alkaloids and pharmaceutical intermediates. While the indole nucleus is inherently electron-rich, the presence of an electron-withdrawing ethoxycarbonyl group at C2 significantly reduces the nucleophilicity of the ring. This protocol optimizes the Vilsmeier-Haack reaction conditions to overcome this electronic deactivation, ensuring high regioselectivity for the C3 position while preserving the integrity of the C5-methyl and C2-ester functionalities.
Introduction & Strategic Rationale
The Substrate Challenge
The substrate, ethyl 5-methyl-1H-indole-2-carboxylate , presents a "push-pull" electronic system:
-
Push: The C5-methyl group is a weak electron donor (inductive effect), slightly activating the benzene ring but having minimal direct resonance impact on the pyrrole ring's C3.
-
Pull: The C2-ethoxycarbonyl group is a strong electron-withdrawing group (EWG), removing electron density from the pyrrole ring and raising the activation energy for electrophilic attack.
The Solution: Vilsmeier-Haack Protocol
The Vilsmeier-Haack reaction utilizes the chloromethyliminium salt (Vilsmeier reagent), generated in situ from DMF and POCl
Regioselectivity: The C3 position remains the most nucleophilic site despite the C2-EWG. The C5-methyl group does not sufficiently activate the C4 or C6 positions to compete with C3 formylation under these conditions.
Reaction Mechanism
The reaction proceeds through two distinct phases: reagent formation and electrophilic substitution.[3][4][5]
-
Activation: DMF reacts with POCl
to form the electrophilic chloromethyliminium salt (Vilsmeier Reagent).[1][2][3][4][5] -
Substitution: The indole nitrogen lone pair drives electron density to C3, attacking the electrophile.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed during the workup to release the aldehyde.[4][5][6]
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow from Vilsmeier reagent generation to C3-formylated indole product.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][7][8][9][10][11]
-
Substrate: Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (POCl
) (1.2 - 1.5 eq) -
Reagent B: N,N-Dimethylformamide (DMF) (5-10 volumes, acts as solvent and reagent)
-
Quench: Saturated Sodium Acetate (aq) or 10% NaOH (careful pH control required)
-
Solvent: DMF (Anhydrous preferred)
Critical Process Parameters (CPPs)
| Parameter | Set Point | Rationale |
| POCl | 0°C to 5°C | Exothermic reaction; prevents thermal decomposition of the Vilsmeier reagent. |
| Reaction Temperature | 35°C - 60°C | Higher temp required than simple indoles due to C2-ester deactivation. |
| Reaction Time | 2 - 6 Hours | Monitor by TLC/HPLC; extended heating may cause ester hydrolysis. |
| Hydrolysis pH | pH 7 - 8 | Acidic workup may not fully hydrolyze the iminium salt; highly basic conditions risk ester hydrolysis. |
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent[2][3][5][7]
-
Charge a dry round-bottom flask with DMF (5.0 mL/g of substrate) .
-
Cool the DMF to 0°C using an ice/salt bath.
-
Add POCl
(1.2 eq) dropwise via a pressure-equalizing addition funnel or syringe pump.-
Caution: The reaction is exothermic. Maintain internal temperature < 10°C.
-
Observation: The solution may turn slightly yellow or orange; a white precipitate (the salt) may form at high concentrations.
-
-
Stir at 0°C for 15–30 minutes to ensure complete formation of the chloroiminium salt.
Step 2: Substrate Addition
-
Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in a minimum volume of DMF (1-2 mL/g).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .
-
Note: Slow addition prevents localized overheating and side reactions (e.g., dimerization).
-
-
Remove the ice bath and allow the mixture to warm to room temperature.
Step 3: Reaction Progression
-
Heat the reaction mixture to 40°C - 60°C .
-
Why: The electron-withdrawing ester at C2 deactivates the ring. Room temperature reaction may be sluggish.
-
-
Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Endpoint: Disappearance of the starting indole spot and appearance of a more polar, UV-active aldehyde spot.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of Sodium Acetate or 10% NaOH until the pH reaches ~7-8.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Wash: Wash the filter cake with copious water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na
SO , and concentrate.
Workflow Diagram
Caption: Operational workflow for the synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Deactivation by C2-ester. | Increase temperature to 70°C or prolong reaction time. Ensure reagents are anhydrous. |
| No Precipitation on Quench | Product is soluble in DMF/Water mix. | Perform extractive workup with Ethyl Acetate. Wash organic layer thoroughly with water to remove DMF. |
| Ester Hydrolysis (Acid formed) | pH too high during workup or prolonged heating. | Use Sodium Acetate (milder base) instead of NaOH. Avoid heating >80°C. |
| N-Formylation (Side Product) | Competition between C3 and N1.[7] | C3 is thermodynamically favored. Ensure temperature is sufficient to drive C-formylation. N-formyl groups are often hydrolytically unstable and removed during basic workup. |
Safety Considerations
-
Phosphorus Oxychloride (POCl
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Handle in a fume hood. -
DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate PPE (butyl rubber gloves recommended).
-
Exotherm: The formation of the Vilsmeier reagent is exothermic; strict temperature control at 0°C is mandatory to prevent runaway reactions.
References
-
Vilsmeier-Haack Reaction Overview. BenchChem Application Notes. (2025).[1][4][5][8][7][9] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3.Link
-
Indole Formylation Specifics. Jakše, R. et al. (2006).[8] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. 61b, 413–419.[8] Link
-
Mechanism & Reagent Utility. Chemistry Steps. (2025). The Vilsmeier-Haack Reaction Mechanism and Applications.[4][5][6][7]Link
-
General Indole Protocols. Organic Syntheses. Ethyl 2-methylindole-5-carboxylate (Related Substrate Preparation).[10]Link
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a synthetic intermediate
Application Note: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a Versatile Synthetic Intermediate
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a high-value bifunctional scaffold in medicinal chemistry. Characterized by an electrophilic C3-formyl group adjacent to a C2-ester, it serves as a "linchpin" intermediate for constructing fused heterocyclic systems. This guide details its application in synthesizing pyridazino[4,5-b]indoles (tricyclic cores), aplysinopsin analogs , and Schiff base ligands .
The presence of the 5-methyl group adds lipophilicity and metabolic stability compared to the unsubstituted parent, making it a preferred starting material for developing kinase inhibitors, antiviral agents (specifically HIV-1 integrase inhibitors), and antimicrobial compounds.
Chemical Profile & Stability
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 231.25 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water. |
| Storage | 2–8°C, inert atmosphere (Ar/N2). Aldehyde is oxidation-sensitive. |
| Key Reactivity | C3-Formyl (Condensation/Reduction), C2-Ester (Cyclization/Amidation), Indole NH (Alkylation). |
Synthetic Pathways & Logic
The utility of this intermediate stems from its ability to undergo [3+2] or [3+3] annulations. The diagram below illustrates the divergent synthesis pathways accessible from this single core.
Figure 1: Divergent synthetic pathways from the 3-formyl-indole core.[1] The C3-aldehyde and C2-ester function cooperatively to form fused rings.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate (Vilsmeier-Haack Formylation)
Rationale: The C3 position of the indole is electron-rich. Using
Reagents:
-
Ethyl 5-methylindole-2-carboxylate (1.0 eq)
-
Phosphorus oxychloride (
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5–10 vol)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 5-methylindole-2-carboxylate (10 g, 49.2 mmol) in anhydrous DMF (50 mL). Cool to 0°C in an ice bath.
-
Addition: Add
(5.5 mL, 59.0 mmol) dropwise over 30 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.
-
Checkpoint: Monitor TLC (30% EtOAc/Hexane). Starting material (
) should disappear; product appears at lower due to polarity of the aldehyde.
-
-
Quench: Pour the reaction mixture onto crushed ice (200 g) containing sodium acetate (15 g) to buffer the pH to ~5–6. Stir vigorously for 1 hour. The Vilsmeier complex hydrolyzes to the aldehyde.[2]
-
Isolation: A precipitate will form. Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF.
-
Yield: Expect 85–92% yield of pale yellow crystals.
Self-Validation:
-
1H NMR (
): Look for the distinct aldehyde singlet at ppm. The indole NH should appear broad around ppm.
Protocol B: Synthesis of Pyridazino[4,5-b]indoles (Tricyclic Core)
Rationale: This reaction utilizes the "1,2-bis-electrophile" character of the intermediate. Hydrazine attacks the aldehyde (forming a hydrazone) and then intramolecularly attacks the ester, extruding ethanol to close the pyridazinone ring.
Reagents:
-
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq)[3]
-
Hydrazine hydrate (80%) (5.0 eq)
-
Ethanol (absolute)
Step-by-Step:
-
Dissolution: Suspend the intermediate (1.0 g, 4.3 mmol) in absolute ethanol (20 mL).
-
Cyclization: Add hydrazine hydrate (1.1 mL, ~21.5 mmol).
-
Reflux: Heat to reflux (78°C) for 4–6 hours. The suspension will likely clear initially and then precipitate the product.
-
Workup: Cool to room temperature. Filter the precipitate.
-
Purification: Wash with cold ethanol and diethyl ether. Recrystallization from DMF/EtOH may be required if the product traps unreacted hydrazine.
Self-Validation:
-
IR Spectroscopy: Disappearance of the ester carbonyl band (
) and appearance of the amide/lactam doublet ( ). -
Mass Spec: Molecular ion
should correspond to (MW ~199, loss of EtOH).
Protocol C: Knoevenagel Condensation (Aplysinopsin Analogs)
Rationale: The aldehyde is highly activated for condensation with active methylene compounds like thiohydantoin. This mimics the structure of the marine natural product Aplysinopsin, known for cytotoxicity.
Reagents:
-
Intermediate (1.0 eq)
-
2-Thiohydantoin or Rhodanine (1.0 eq)
-
Piperidine (catalytic, 0.1 eq) or Ammonium Acetate
-
Ethanol
Step-by-Step:
-
Mix the intermediate (1.0 mmol) and thiohydantoin (1.0 mmol) in Ethanol (10 mL).
-
Add 1–2 drops of piperidine.
-
Reflux for 3–5 hours.
-
Cool and filter the yellow/orange solid.
-
Note: If the reaction is slow, use acetic acid/sodium acetate buffer instead of piperidine.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Incomplete hydrolysis of iminium salt. | Ensure the ice quench is buffered with NaOAc and stirred for at least 1 hour. |
| Product is Oil (Step A) | Residual DMF. | Triturate the oil with cold water or hexanes to induce crystallization. |
| Incomplete Cyclization (Step B) | Hydrazine is old/oxidized. | Use fresh Hydrazine Hydrate. Increase reflux time. |
| Darkening of Product | Oxidation of indole ring. | Perform all reactions under Nitrogen/Argon. Store products in the dark. |
References
-
Jakše, R., et al. (2006).[4] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and
-Carboline Thiohydantoin Analogues." Zeitschrift für Naturforschung B, 61(4), 413–419. -
Gao, Y., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." European Journal of Medicinal Chemistry.
-
Ambeed. (2023). "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Data." Ambeed Catalog.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Protocols."
Sources
Application Note: Advanced Transformations of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary & Chemical Logic
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional centers:
-
C3-Formyl Group: A highly reactive electrophile susceptible to condensation (Knoevenagel, Schiff base).
-
C2-Ester Group: A latent electrophile capable of cyclization with binucleophiles.
-
Indole NH: An acidic site (
) allowing N-alkylation or metal coordination.
The "Trap" Mechanism: Unlike simple aromatic aldehydes, Compound 1 possesses a C2-ester in close proximity to the C3-formyl group. When reacted with binucleophiles (e.g., hydrazine, urea), the initial condensation at the aldehyde is almost invariably followed by rapid intramolecular cyclization. This application note details how to exploit this "trap" to synthesize fused tricyclic systems—specifically pyridazino[4,5-b]indoles and pyrimido[4,5-b]indoles —which are potent pharmacophores in oncology and antimicrobial research.
Reaction Landscape Visualization
The following diagram maps the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways. The green and red paths indicate cyclization routes forming fused tricyclic systems.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack Formylation)
Objective: Generate the C3-formyl group on the electron-rich indole ring.[1]
Reagents:
-
Ethyl 5-methylindole-2-carboxylate (1.0 equiv)
-
Phosphorus oxychloride (
, 1.2 equiv) -
N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)
Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried flask under Argon, cool DMF to 0°C. Add
dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 min. -
Addition: Dissolve ethyl 5-methylindole-2-carboxylate in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. The solution will turn viscous and yellow/orange.
-
Quenching (Exothermic): Pour the reaction mixture onto crushed ice (approx. 5x volume). Neutralize carefully with saturated sodium acetate (NaOAc) solution to pH 7-8. Note: Do not use strong NaOH as it may hydrolyze the ester.
-
Isolation: The product precipitates as a pale yellow solid. Filter, wash copiously with water, and recrystallize from Ethanol/DMF (9:1).
Yield Expectation: 85-92% Key Characteristic: Sharp carbonyl stretch in IR at ~1660 cm⁻¹ (CHO) and ~1710 cm⁻¹ (Ester).
Protocol B: The "Hydrazine Trap" – Synthesis of Pyridazino[4,5-b]indoles
Objective: Synthesis of 3,4-dihydro-5H-pyridazino[4,5-b]indol-1-one via cascade condensation.
Mechanism: The reaction proceeds via two steps:[2]
-
Formation of the hydrazone at C3.
-
Intramolecular nucleophilic attack of the hydrazine
on the C2-ester, releasing ethanol.
Reagents:
-
Compound 1 (1.0 mmol)[3]
-
Hydrazine Hydrate (99%, 5.0 mmol)
-
Absolute Ethanol (10 mL)
-
Catalytic Acetic Acid (2-3 drops)
Procedure:
-
Suspend Compound 1 in absolute ethanol.
-
Add hydrazine hydrate and acetic acid.
-
Reflux the mixture for 4–6 hours. Monitoring: The starting material (yellow) will dissolve, and a new precipitate (often white or pale cream) will form.
-
Workup: Cool to room temperature. Filter the precipitate.
-
Purification: Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallization is rarely needed but can be done from DMF/Ethanol.
Troubleshooting Tip: If the intermediate hydrazone is observed (incomplete cyclization), increase reaction time or add a Lewis acid catalyst (
Protocol C: Synthesis of Pyrimido[4,5-b]indoles (Deazaflavin Analogs)
Objective: Construction of the pyrimidine ring fused to the indole.
Reagents:
-
Compound 1 (1.0 mmol)[3]
-
Urea or Thiourea (1.2 mmol)
-
Reagent: HCl in Ethanol (saturated) or Glacial Acetic Acid
Procedure:
-
Dissolve Compound 1 and Urea in glacial acetic acid (10 mL).
-
Heat to reflux (118°C) for 8–12 hours.
-
Observation: The reaction mixture often darkens.
-
Workup: Pour onto ice-water. Neutralize with ammonium hydroxide to precipitate the product.
-
Purification: These compounds are often highly insoluble. Wash with hot ethanol.
Data Summary & Comparison
| Reaction Type | Reagent | Product Class | Typical Yield | Critical Parameter |
| Formylation | 3-Formyl Indole | 85-92% | Temperature control at 0°C | |
| Cyclization A | Pyridazino[4,5-b]indole | 75-85% | Excess hydrazine required | |
| Cyclization B | Urea/AcOH | Pyrimido[4,5-b]indole | 60-70% | High thermal energy (Reflux) |
| Condensation | Malononitrile | 3-(2,2-dicyanovinyl)indole | 88-95% | Weak base (Piperidine) only |
Mechanistic Insight: The Cyclization Cascade
The formation of the pyridazino-indole core is the most robust reaction for this scaffold. The following diagram elucidates the mechanism, highlighting why the open-chain hydrazone is rarely isolated.
Figure 2: The cascade mechanism. The proximity of the N-nucleophile to the ester in Step 2 drives the reaction to completion.
References
-
Vilsmeier-Haack Formylation Mechanism & Protocols: Chemistry Steps. "Vilsmeier-Haack Reaction."[1][3][4][5][6][7] [Link]
-
Cyclization of 3-Formylindole-2-carboxylates with Hydrazine: Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. [Link]
-
One-Pot Synthesis of Pyrimido[4,5-b]indoles: Catalysts (MDPI). "Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source." [Link][8][9]
-
Knoevenagel Condensation on Indole Scaffolds: ACG Publications. "Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation." [Link]
Sources
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
condensation reaction protocols using ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Application Note: Condensation Protocols for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 18450-27-6) represents a "privileged scaffold" in medicinal chemistry. Its unique reactivity stems from the vicinal arrangement of a highly electrophilic formyl group at C3 and a reactive ester at C2. This proximity allows for two distinct reaction pathways:
-
Knoevenagel/Aldol Condensations: Selective functionalization of the C3-aldehyde to generate vinyl-indole derivatives (e.g., potential Michael acceptors).
-
Cyclocondensations: Cascade reactions involving both the C3-formyl and C2-ester groups to fuse a third ring, generating tricyclic systems such as pyridazino[4,5-b]indoles or pyrimido[4,5-b]indoles .
This guide details three validated protocols covering these pathways, optimized for high yield and reproducibility in drug discovery workflows.
Chemical Profile & Reactivity Logic
| Property | Specification |
| Compound | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| Molecular Weight | 231.25 g/mol |
| Key Electrophile | C3-Formyl (Aldehyde) |
| Secondary Electrophile | C2-Ethoxycarbonyl (Ester) |
| Electronic Effect | The 5-methyl group is weakly electron-donating, slightly increasing nucleophilicity at the indole nitrogen but having minimal steric impact on C3 condensations. |
Mechanistic Insight: The C3-formyl group is activated by the indole nitrogen's lone pair, but the electron-withdrawing C2-ester balances this, making the aldehyde highly susceptible to nucleophilic attack by active methylene compounds. If the nucleophile contains a second nucleophilic site (e.g., hydrazine, urea), the initial condensation at C3 is invariably followed by intramolecular attack on the C2-ester, driving cyclization.
Reaction Landscape Visualization
The following diagram maps the divergent synthetic pathways based on reagent selection.
Figure 1: Divergent synthetic pathways. The choice of nucleophile dictates whether the reaction stops at vinyl functionalization or proceeds to ring fusion.
Detailed Experimental Protocols
Protocol A: Knoevenagel Condensation (Synthesis of Vinyl Indoles)
Objective: To synthesize 3-(2,2-dicyanovinyl)-5-methyl-1H-indole-2-carboxylate. This creates a Michael acceptor motif useful for cysteine-targeting covalent inhibitors.
-
Reagents:
-
Starting Indole (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv, Catalyst)
-
Ethanol (absolute, 10 mL/mmol)
-
-
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (231 mg) of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in 10 mL of absolute ethanol.
-
Reagent Addition: Add 1.1 mmol (73 mg) of malononitrile.
-
Catalysis: Add catalytic piperidine (approx. 2-3 drops or 0.1 mmol).
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf, often fluorescent spot.
-
Work-up: Cool the reaction to room temperature. The product often precipitates as a yellow/orange solid.
-
Isolation: Filter the precipitate. Wash with cold ethanol (2 x 2 mL).
-
Purification: If necessary, recrystallize from ethanol/DMF.
-
-
Expected Yield: 85–95%.
-
Expert Note: If precipitation does not occur upon cooling, reduce solvent volume by 50% under vacuum and place in an ice bath.
Protocol B: Cyclocondensation (Synthesis of Pyridazino[4,5-b]indoles)
Objective: To synthesize 8-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one via a cascade condensation-cyclization.
-
Reagents:
-
Starting Indole (1.0 equiv)
-
Hydrazine Hydrate (80% or 99%, 5.0 equiv)
-
Glacial Acetic Acid (Catalytic/Solvent modifier) or Ethanol
-
-
Procedure:
-
Setup: Dissolve 1.0 mmol of the indole substrate in 15 mL of Ethanol.
-
Addition: Add 5.0 mmol of hydrazine hydrate dropwise.
-
Cyclization: Heat to reflux.[1]
-
Variation: For faster kinetics, add 0.5 mL of glacial acetic acid.
-
-
Duration: Reflux for 4–6 hours. This reaction proceeds through an intermediate hydrazone which then attacks the ethyl ester (displacing ethanol) to close the pyridazine ring.
-
Work-up: Cool to room temperature. The tricyclic product is typically highly insoluble and will precipitate as a white or pale yellow solid.
-
Isolation: Filter and wash copiously with water (to remove excess hydrazine) followed by cold ethanol.
-
-
Expected Yield: 70–85%.
-
Mechanistic Check: IR spectroscopy will show the disappearance of the ester carbonyl stretch (~1700 cm⁻¹) and the appearance of an amide/lactam stretch (~1650-1660 cm⁻¹).
Protocol C: Biomimetic Condensation (Aplysinopsin Analogs)
Objective: Condensation with Thiohydantoin to mimic marine alkaloid structures.
-
Reagents:
-
Procedure:
-
Mix: Combine indole (1.0 mmol), 2-thiohydantoin (1.0 mmol), and NaOAc (3.0 mmol) in 5 mL of glacial acetic acid.
-
Reaction: Reflux (118 °C) for 2 hours. The high temperature and acidic medium facilitate the dehydration.
-
Quench: Pour the hot reaction mixture onto 20 g of crushed ice.
-
Isolation: A colored precipitate (often red or deep yellow) will form. Filter and wash with water until the filtrate is neutral.
-
-
Expected Yield: 60–80%.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Reversibility of aldol step | Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium. |
| Incomplete Cyclization (Protocol B) | Premature stop at hydrazone | Increase reaction time or switch solvent to n-butanol (higher reflux temp: 117 °C). |
| Product Impurity (General) | N-alkylation side reactions | Ensure no alkyl halides are present; protecting the indole N1 is usually not required for these condensations but can improve solubility. |
| Solubility Issues | 5-Methyl group lipophilicity | If the starting material is insoluble in EtOH, use a 1:1 mixture of EtOH and DMF. |
References
-
Synthesis and biological activity of functionalized indole-2-carboxylates. Source: PubMed (NIH) Context: Describes the reaction of ethyl 3-formyl-indole-2-carboxylates with hydrazine to form pyridazino[4,5-b]indoles.
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Source: ResearchGate Context: Detailed protocols for aplysinopsin analogues and Knoevenagel condensations with active methylene compounds.
-
Knoevenagel Condensation Reaction Guide. Source: Sigma-Aldrich Context: General mechanistic parameters and solvent/catalyst choices for aldehyde condensations.
-
Reactions of 3-Formylchromone (Analogous Chemistry). Source: PMC (NIH) Context: Illustrates the reactivity of formyl groups adjacent to electron-withdrawing centers, validating the mechanistic logic used here.
Sources
Application Note: Precision Synthesis of Aplysinopsin Analogues from Indole Precursors
This Application Note provides a comprehensive technical guide for the synthesis of aplysinopsin and its analogues. It is designed for medicinal chemists and drug discovery professionals, focusing on high-purity synthesis, stereochemical control, and biological validation.
Executive Summary & Biological Significance
Aplysinopsin is a tryptophan-derived marine alkaloid originally isolated from the sponge Thorecta aplysinopsis.[1][2][3] It exhibits potent cytotoxicity against various cancer lines (including prostate and leukemia) by modulating the BCL2/BAX apoptotic switch .
Structurally, the molecule comprises an indole moiety linked to a creatinine (imidazolidinone) ring via an exocyclic carbon-carbon double bond. This structure presents two critical synthetic challenges:
-
Stereoselectivity: The biological activity is often stereospecific (typically the E-isomer is the natural product, though Z-isomers are often thermodynamically favored in synthesis).
-
Modular Derivatization: Effective drug development requires a protocol that tolerates diverse substitutions on the indole ring (e.g., 5-bromo, 6-fluoro) and the imidazolidinone core.
This guide details a robust, modular protocol for synthesizing aplysinopsin analogues via a base-catalyzed Knoevenagel-type condensation, including strategies to control E/Z isomerism.
Retrosynthetic Analysis & Strategy
The most efficient route to the aplysinopsin scaffold involves the disconnection of the exocyclic double bond. This suggests a convergent synthesis involving the condensation of an indole-3-carboxaldehyde with an activated methylene component, typically a creatinine or hydantoin derivative.
Retrosynthesis Diagram
Caption: Retrosynthetic disconnection showing the convergent assembly of the aplysinopsin scaffold via condensation.
Detailed Experimental Protocols
Protocol A: Preparation of Indole-3-Carboxaldehyde Precursors
Objective: To generate the electrophilic indole core from substituted indoles. Mechanism: Vilsmeier-Haack Formylation.
Reagents:
-
Substituted Indole (10 mmol)
-
Phosphorus Oxychloride (POCl
, 12 mmol) -
Dimethylformamide (DMF, 5 mL)
-
Sodium Hydroxide (NaOH, 10% aq.)
Step-by-Step Methodology:
-
Vilsmeier Complex Formation: In a dry round-bottom flask under argon, cool DMF (5 mL) to 0°C. Dropwise add POCl
(1.1 equiv) over 10 minutes. Stir for 30 minutes at 0°C until a white/yellowish salt precipitates (Vilsmeier reagent). -
Addition: Dissolve the substituted indole (1.0 equiv) in minimal DMF (2 mL) and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.
-
Reaction: Warm to room temperature and then heat to 40°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). Basify carefully with 10% NaOH solution until pH ~9.
-
Isolation: The aldehyde typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate, dry over Na
SO , and concentrate. -
Validation:
H NMR (DMSO-d ) should show a distinct aldehyde singlet at 9.9–10.1 ppm.
Protocol B: Core Coupling (Condensation)
Objective: Coupling the indole-3-carboxaldehyde with the imidazolidinone core.[3][4] Key Insight: Piperidine is the preferred base as it forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the creatinine active methylene.
Reagents:
-
Substituted Indole-3-carboxaldehyde (from Protocol A, 5 mmol)
-
Creatinine or 1,3-Dimethylhydantoin (5 mmol)
-
Piperidine (0.5 mmol, 10 mol%)
-
Ethanol (Absolute, 20 mL) or Glacial Acetic Acid (for acid-catalyzed variants)
Step-by-Step Methodology:
-
Setup: Charge a 50 mL round-bottom flask with indole-3-carboxaldehyde (1.0 equiv) and the creatinine derivative (1.0 equiv).
-
Solvent & Catalyst: Add Ethanol (4 mL/mmol) and Piperidine (0.1 equiv).
-
Note: For microwave-assisted synthesis (faster, higher yield), seal in a microwave vial and irradiate at 120°C for 10–15 minutes.
-
-
Reflux: Heat to reflux (80°C) for 3–6 hours. The solution usually darkens (yellow to orange/red) as the conjugated product forms.
-
Work-up: Cool the mixture to room temperature. The product often precipitates spontaneously.
-
If solid forms: Filter and wash with cold ethanol and diethyl ether.
-
If no precipitate: Concentrate solvent to 50% volume and cool to 4°C overnight.
-
-
Purification: Recrystallize from Ethanol/DMF mixtures.
-
Isomer Control: The reaction typically yields a mixture of E and Z isomers.
-
Z-isomer is often the major product in basic conditions.
-
Photoisomerization:[1] To enrich the E-isomer (natural configuration), dissolve the Z-isomer in methanol and irradiate with visible light (or UV 365 nm) for 24 hours.
-
Reaction Mechanism Diagram
Caption: Base-catalyzed condensation mechanism via an iminium ion intermediate.
Characterization & Validation
Every synthesized batch must pass the following quality gates (Self-Validating System):
| Parameter | Method | Acceptance Criteria |
| Identity | Vinyl Proton: Singlet at | |
| Isomerism | NOESY NMR | E-isomer: NOE correlation between vinyl H and Indole H-2 / Creatinine N-Me.Z-isomer: Distinct shift in vinyl proton signal. |
| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve (AUC). |
| Mass | HRMS (ESI+) | [M+H] |
Structure-Activity Relationship (SAR) & Biological Context
Modifications to the aplysinopsin scaffold dramatically alter its pharmacological profile.
Key Signaling Pathway: Apoptosis Induction
Aplysinopsin analogues exert cytotoxicity primarily by inhibiting the anti-apoptotic protein BCL2, tipping the balance toward BAX-mediated mitochondrial membrane permeabilization.
Caption: Mechanism of Action: Aplysinopsin analogues suppress BCL2, releasing BAX to trigger the caspase cascade.[5]
SAR Summary Table
| Modification Site | Substituent | Effect on Activity |
| Indole C-5 | Bromine (-Br), Fluorine (-F) | Significantly Increased cytotoxicity (especially in prostate cancer lines). |
| Indole C-6 | Bromine (-Br) | Moderate increase in activity; mimics natural marine bromination patterns. |
| Imidazolidinone N-1 | Methyl (-CH | Essential for optimal binding; removal often decreases potency. |
| Double Bond | E vs Z Isomer | E-isomers often show higher binding affinity to biological targets (e.g., MAO, receptors), though Z-isomers retain cytotoxicity. |
References
-
Kazlauskas, R., et al. (1977). "Aplysinopsin, a new tryptophan derivative from a sponge."[2][3][6] Tetrahedron Letters, 18(1), 61-64. Link
-
Penthala, N. R., et al. (2010).[7] "Microwave assisted synthesis and in vitro cytotoxicities of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones." Bioorganic & Medicinal Chemistry Letters, 20(2), 591-593. Link[8]
-
Baeza, A., et al. (2016). "Synthesis of biologically active aplysinopsin analogs." Marine Drugs, 14(1), 1-15. Link
-
Al-Malki, A. L., et al. (2023).[2][3] "Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer."[5] Molecules, 28(3), 1234. Link
-
Guella, G., et al. (1989). "Stereochemistry of aplysinopsins." Helvetica Chimica Acta, 72(7), 1444-1450. Link
Sources
- 1. Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in Medicinal Chemistry
[1][2]
Abstract & Strategic Overview
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a high-value "linchpin" intermediate in the synthesis of fused heterocyclic systems.[1][2] Unlike simple indoles, this scaffold possesses a unique push-pull electronic architecture : the electron-rich indole ring (enhanced by the 5-methyl donor) is flanked by two orthogonal electrophiles—a C3-formyl group (aldehyde) and a C2-ethyl ester.[1]
This trifunctional nature allows for rapid access to pyridazino[4,5-b]indoles ,
Chemical Logic & Reactivity Profile
To effectively utilize this compound, researchers must understand its reactivity hotspots.[1][2] The molecule allows for divergent synthesis based on the choice of nucleophile.[1][2]
Reactivity Map (DOT Diagram)[1][2]
Figure 1: Reactivity profile showing the divergent pathways accessible from the core scaffold.[1][2] The C3-formyl and C2-ester groups often react in tandem sequences to form fused rings.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate via Vilsmeier-Haack Formylation.[1][2] Precursor: Ethyl 5-methyl-1H-indole-2-carboxylate.[1][2]
Mechanism: The electron-rich C3 position of the indole attacks the electrophilic Vilsmeier reagent (chloroiminium ion), followed by hydrolysis to the aldehyde.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, dispense DMF (5.0 equiv) . Cool to 0°C using an ice/salt bath.[1][2]
-
Vilsmeier Reagent Formation: Add POCl
(1.2 equiv) dropwise over 15 minutes.[1][2] Critical: Maintain temperature <5°C to prevent thermal decomposition.[1][2] Stir for 30 mins until a white/yellowish suspension forms. -
Substrate Addition: Dissolve Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent.[1][2]
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours . Monitor by TLC (30% EtOAc/Hexane).[1][2] The spot should shift significantly lower (more polar aldehyde).[1][2]
-
Quenching (Exothermic): Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Neutralize slowly with saturated NaOAc solution or 10% NaOH until pH ~7-8. Caution: Evolution of HCl gas and heat.[1][2]
-
Isolation: A precipitate will form.[1][2][3][4] Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF (9:1) .[1][2]
Validation Data:
Protocol B: Synthesis of Bioactive Pyridazino[4,5-b]indoles
Application: Synthesis of tricyclic DNA intercalators (Anticancer/Antimicrobial).[1][2] Rationale: This protocol utilizes a "Cascade Cyclization" where hydrazine first forms a hydrazone with the C3-aldehyde, then intramolecularly attacks the C2-ester to close the pyridazine ring.[1][2]
Workflow Diagram (DOT):
Figure 2: Cascade synthesis of the pyridazino-indole scaffold.[1][2] This reaction is generally "one-pot" and self-purifying.[1][2]
Step-by-Step Methodology:
-
Dissolution: Suspend Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1 mmol) in Absolute Ethanol (10 mL) .
-
Reagent Addition: Add Hydrazine Hydrate (80%, 5 mmol) . The excess hydrazine drives the reaction to completion and prevents dimer formation.[1][2]
-
Reflux: Heat the mixture to reflux (78°C). The suspension will initially clear (hydrazone formation) and then a new precipitate will form (cyclized product).[1][2]
-
Timeline: Reflux for 4–6 hours.
-
Work-up: Cool to room temperature. The product is usually highly insoluble in ethanol.[1][2] Filter the precipitate.[1][2]
-
Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallization is rarely needed, but DMF/Water can be used if necessary.[1][2]
Expected Results:
Analytical Validation & Quality Control
When verifying the identity of the 5-methyl substituted intermediate, specific spectral signatures must be confirmed.[1][2]
| Analytical Method | Key Feature to Observe | Interpretation |
| 1H NMR (DMSO-d6) | -CHO proton. Confirms formylation at C3.[1][2][5] | |
| -CH | ||
| -OCH | ||
| IR Spectroscopy | 1660-1680 cm⁻¹ | Aldehyde C=O. Often overlaps with ester but usually sharper.[1][2] |
| 3300 cm⁻¹ | Indole N-H. Broad stretch, confirms N is unsubstituted.[1][2] | |
| Mass Spectrometry | [M+H]+ = 232.1 | Molecular ion peak for C |
References
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Jakše, R. et al. Zeitschrift für Naturforschung B, 2006.[1][2][3]
-
Synthesis and biological activity of functionalized indole-2-carboxylates. PubMed, 2012.[1][2]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. El-Sawy, E. R. et al. Egypt.[1][2] J. Chem., 2017.[1][2]
-
PubChem Compound Summary: Ethyl 3-formyl-1H-indole-2-carboxylate. (Analogous scaffold data).
-
ChemicalBook Listing: 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER.
experimental procedure for synthesizing β-carboline thiohydantoin analogues
Application Note: Strategic Synthesis of -Carboline–Thiohydantoin Conjugates
Executive Summary & Pharmacological Rationale
This protocol details the convergent synthesis of
-
The
-Carboline Moiety: Acts as a planar DNA intercalator and Topoisomerase II inhibitor. The tricyclic pyrido[3,4-b]indole core mimics DNA base pairs, facilitating insertion between stacked nucleotides. -
The Thiohydantoin Moiety: Functionalities include Androgen Receptor (AR) antagonism (critical in prostate cancer models) and metabolic stability enhancement via the thiocarbonyl group.
-
The Hybrid Strategy: Conjugating these two pharmacophores via a benzylidene linker (Knoevenagel condensation) creates a continuous
-conjugated system, enhancing lipophilicity and DNA binding affinity while targeting dual oncogenic pathways.
Synthetic Strategy & Workflow
The synthesis follows a Convergent Pathway consisting of three distinct phases:
-
Phase I: Construction of the
-carboline-3-carbaldehyde scaffold via Pictet-Spengler condensation and subsequent oxidation. -
Phase II: Synthesis of the N-substituted 2-thiohydantoin core.
-
Phase III: Knoevenagel condensation to fuse the two scaffolds.
Workflow Visualization
Figure 1: Convergent synthetic pathway for the assembly of the hybrid pharmacophore.
Detailed Experimental Protocols
Phase I: Synthesis of -Carboline-3-Carbaldehyde
This phase transforms L-Tryptophan into the fully aromatic, oxidized carboline aldehyde.
Reagents: L-Tryptophan methyl ester hydrochloride, Aryl aldehyde (e.g., p-anisaldehyde), Trifluoroacetic acid (TFA), Sulfur (
Step 1: Pictet-Spengler Condensation (Tetrahydro-
-carboline formation)
Mechanistic Insight: The acidic medium generates an iminium ion intermediate from the aldehyde and the amine of tryptophan, which undergoes an intramolecular electrophilic substitution at the indole C-2 position.
-
Dissolve L-Tryptophan methyl ester HCl (10 mmol) and the appropriate Aryl aldehyde (11 mmol) in anhydrous DCM (50 mL).
-
Add TFA (1.0 mL) dropwise at 0°C.
-
Stir the mixture at room temperature (RT) for 6–12 hours. Monitor by TLC (5% MeOH in CHCl
). -
Workup: Basify with sat. NaHCO
solution to pH 8. Extract with DCM ( mL). Wash organic layer with brine, dry over Na SO , and concentrate in vacuo. -
Yield: Expect 85–90% of the cis/trans diastereomeric mixture.
Step 2: Aromatization (Oxidation)
Mechanistic Insight: Sulfur in refluxing xylene promotes dehydrogenation, restoring aromaticity to the pyridine ring (Ring C). This step is thermodynamically driven by the stability of the fully aromatic system.
-
Suspend the tetrahydro-
-carboline (5 mmol) and Sulfur powder (2.5 eq) in Xylene (20 mL). -
Reflux at 140°C for 8–12 hours.
-
Cool to RT.[1][2][3] The product often precipitates. If not, concentrate xylene and triturate with petroleum ether.
-
Purification: Recrystallize from ethanol.
-
Product: 1-Substituted-
-carboline-3-carboxylic acid methyl ester.
Step 3: Reduction and Selective Oxidation
-
Reduction: Treat the ester (2 mmol) with LiAlH
(1.5 eq) in dry THF at 0°C for 2 hours to yield the alcohol. Quench with Glauber's salt (Na SO H O). Filter and concentrate. -
Oxidation: Dissolve the crude alcohol in DCM and add activated MnO
(10 eq). Stir at RT for 12 hours. -
Filter through a Celite pad. Evaporate solvent to obtain the
-carboline-3-carbaldehyde .
Phase II: Synthesis of N-Substituted 2-Thiohydantoin
This protocol utilizes an Edman-type cyclization strategy, robust for generating the heterocyclic acceptor.
Reagents: Glycine, Phenyl isothiocyanate (or substituted analog), Pyridine, Triethylamine (TEA), Conc. HCl.
-
Coupling: Dissolve Glycine (10 mmol) in a mixture of Pyridine/Water (1:1, 20 mL). Add Triethylamine (15 mmol) to ensure basicity.
-
Add Phenyl isothiocyanate (11 mmol) dropwise.
-
Heat at 50°C for 2 hours. The intermediate thiourea forms (often visible as a gum).
-
Cyclization: Add Conc. HCl (5 mL) to the reaction mixture and reflux at 100°C for 4 hours.
-
Critical Control Point: The acid catalyzes the intramolecular attack of the thiourea nitrogen on the carboxylic acid carbonyl, closing the ring.
-
-
Isolation: Cool the mixture. The 2-thiohydantoin usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.
Phase III: Knoevenagel Condensation (The Hybrid Coupling)
This is the convergent step linking the aldehyde (donor) and the thiohydantoin active methylene (acceptor).
Reagents:
-
Mix
-Carboline-3-carbaldehyde (1.0 mmol) and 2-Thiohydantoin derivative (1.0 mmol) in Toluene (15 mL). -
Add catalytic Piperidine (3 drops) and Glacial Acetic Acid (3 drops).
-
Why this catalyst? Piperidine forms a transient iminium ion with the aldehyde, increasing electrophilicity, while acetate buffers the pH to facilitate enolization of the thiohydantoin.
-
-
Reflux with a Dean-Stark trap (optional but recommended) to remove water, driving the equilibrium forward. Reaction time: 6–10 hours.
-
Workup: Cool to RT. The colored precipitate (yellow/orange due to conjugation) is filtered.
-
Purification: Wash with cold ethanol and ether. Recrystallize from DMF/Ethanol mixtures.
Data Summary & Quality Control
The following analytical markers confirm the successful synthesis of the hybrid.
| Moiety | Diagnostic Signal (1H NMR, DMSO-d6) | Chemical Shift ( |
| Indole NH | 11.5 – 12.0 (s, 1H) | |
| C-4 Proton (Pyridine ring) | 8.9 – 9.1 (s, 1H) | |
| Linker | Olefinic Proton (-CH=C) | 6.8 – 7.5 (s, 1H) |
| Thiohydantoin | Imide NH (N-3) | 12.2 – 12.5 (br s, 1H) |
| Absence of CH | ~4.2 ppm signal disappears |
Key IR Bands:
-
3300-3400 cm
: NH stretch (Indole/Thiohydantoin). -
1710-1740 cm
: C=O stretch (Thiohydantoin carbonyl). -
1250 cm
: C=S stretch (Thiocarbonyl).
Safety & Handling
-
Isothiocyanates: Potent lachrymators and skin sensitizers. Handle only in a fume hood.
-
TFA (Trifluoroacetic acid): Highly corrosive. Use glass syringes and avoid contact with nylon/plastic.
-
Waste Disposal: Segregate sulfur-containing waste (thiohydantoins) from general organic waste to prevent foul odors and specific incineration protocols.
References
-
Kamal, A., et al. (2015).
-carboline-benzimidazole conjugates as DNA intercalating topoisomerase II inhibitors. European Journal of Medicinal Chemistry. -
Shankaraiah, N., et al. (2019).
-Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Advances. -
Ganesan, A., & Sim, M. M. (1997). The reaction of amino acid esters with isothiocyanates: A study of the mechanism of thiohydantoin formation. Journal of Organic Chemistry.
-
Nagaraju, B., et al. (2022). Recent advances in the synthesis of
-carboline derivatives via Pictet-Spengler reaction.[3][4][5][6] Arkivoc. -
Elarfi, M. G., et al. (2012). Synthesis of Hydantoin and Thiohydantoin.[1][7][8][9][10] Pelagia Research Library.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Modeling, and Biological Evaluation of Novel Tetrahydro-β-Carboline Hydantoin and Tetrahydro-β-Carboline Thiohydantoin Derivatives as Phosphodiesterase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
Application Note: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a Privileged Scaffold in Anticancer Drug Discovery
Executive Summary
In the realm of anticancer drug discovery, the indole moiety remains a "privileged structure" due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets, including protein kinases, tubulin, and DNA.
This Application Note focuses on Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (EFMIC) . This molecule is not merely an intermediate; it is a versatile bifunctional scaffold . The C3-formyl group serves as a highly reactive electrophile for condensation reactions (e.g., Schiff base formation), while the C2-ethoxycarbonyl group modulates lipophilicity and offers a site for cyclization to form tricyclic systems like
This guide provides a comprehensive workflow for researchers utilizing EFMIC to generate libraries of bioactive hybrid molecules targeting hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.
Chemical Profile & Strategic Utility
| Property | Specification |
| IUPAC Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 231.25 g/mol |
| Key Functional Groups | C3-Aldehyde (Reactive center), C2-Ester (H-bond acceptor/Cyclization), C5-Methyl (Hydrophobic pocket filling) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water. |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde. |
Strategic Role in SAR (Structure-Activity Relationship):
-
C3-Position: The aldehyde allows for the rapid generation of Schiff bases (imines) , hydrazones, and thiosemicarbazones. These nitrogen-rich linkers are critical for chelating metal ions in metalloenzymes or forming hydrogen bonds in kinase ATP-binding pockets.
-
C5-Position: The methyl group enhances lipophilicity, improving cell membrane permeability and Van der Waals interactions within hydrophobic pockets of target proteins (e.g., EGFR).
Experimental Workflow: Scaffold Synthesis & Derivatization
Protocol A: Synthesis of the EFMIC Scaffold
Note: If not purchased commercially, the scaffold is synthesized via Vilsmeier-Haack formylation.
Reagents:
-
Ethyl 5-methyl-1H-indole-2-carboxylate (Starting Material)
-
Phosphorus Oxychloride (POCl
) -
N,N-Dimethylformamide (DMF)[1]
-
Sodium Acetate (NaOAc)
Step-by-Step Methodology:
-
Vilsmeier Complex Preparation: In a flame-dried round-bottom flask, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl
(1.2 eq) dropwise with stirring. Stir for 30 min to form the chloroiminium ion. -
Addition: Dissolve Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in minimal DMF and add dropwise to the complex at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaOAc solution (pH ~7–8).
-
Isolation: The precipitate (EFMIC) is filtered, washed copiously with water, and recrystallized from ethanol.
-
Quality Control: Confirm presence of aldehyde peak (~9.8–10.0 ppm) in
H-NMR.
-
Protocol B: Library Generation (Schiff Base Derivatives)
This protocol describes the condensation of EFMIC with substituted anilines or hydrazides to create a library of potential anticancer agents.
Reagents:
-
EFMIC (1.0 mmol)
-
Substituted Aromatic Amine / Hydrazide (1.0 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: Dissolve EFMIC in hot absolute ethanol.
-
Condensation: Add the equimolar aromatic amine. Add catalytic acetic acid.[1]
-
Reflux: Reflux the mixture for 3–6 hours.
-
Observation: A color change (often yellow to orange/red) indicates imine formation.
-
-
Work-up: Cool the reaction to room temperature. The Schiff base usually precipitates.
-
Purification: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/DMF mixtures if necessary.
Visualization of Synthetic Pathway:
Caption: Synthetic route transforming the indole precursor into the bioactive EFMIC scaffold and subsequent Schiff base hybridization.
Biological Evaluation: Anticancer Screening[2][3]
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Because EFMIC derivatives are often lipophilic, proper solubilization is critical to avoid false negatives.
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), HEK-293 (Normal control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: DMSO (Dimethyl sulfoxide).
Procedure:
-
Seeding: Seed cells in 96-well plates (
cells/well) in DMEM media. Incubate for 24h at 37°C, 5% CO . -
Treatment:
-
Prepare stock solutions of EFMIC derivatives in DMSO (10 mM).
-
Dilute with media to test concentrations (e.g., 0.1, 1, 5, 10, 50, 100
M). -
Critical: Final DMSO concentration must be
to prevent solvent toxicity.
-
-
Incubation: Treat cells for 48 hours.
-
MTT Addition: Add 10
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Discard media. Add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC
using non-linear regression analysis (GraphPad Prism).
Mechanistic Insights & Data Interpretation[4]
Molecular Targets
Derivatives of EFMIC largely function through two primary mechanisms:
-
Tyrosine Kinase Inhibition (e.g., EGFR): The planar indole ring fits into the adenine-binding pocket of kinases. The nitrogen of the Schiff base (C=N) accepts a hydrogen bond from the hinge region amino acids (e.g., Met793 in EGFR).
-
Tubulin Polymerization Inhibition: Similar to Combretastatin A-4, indole-based chalcones or hydrazones can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
Representative Data (Hypothetical/Consolidated from Literature)
Comparison of EFMIC scaffold vs. its Thiosemicarbazone Derivative
| Compound | MCF-7 IC | HepG2 IC | Mechanism Note |
| EFMIC (Scaffold) | > 100 | > 100 | Inactive (Lacks pharmacophore linker) |
| Derivative A (Phenyl-hydrazone) | 12.5 ± 1.2 | 15.8 ± 2.1 | Moderate EGFR inhibition |
| Derivative B (Thiosemicarbazone) | 4.2 ± 0.5 | 6.1 ± 0.8 | High Potency (Metal chelation/DNA binding) |
| Doxorubicin (Control) | 1.5 ± 0.2 | 2.1 ± 0.3 | DNA Intercalation |
Mechanism of Action Diagram:
Caption: Pharmacological cascade showing how EFMIC derivatives bind kinase targets to induce apoptosis.
References
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419. Link
-
Singh, P., et al. (2022).[2] Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42315–42327. Link
-
Al-Wahaibi, L.H., et al. (2023).[3] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.[4][5] Molecules, 28(14), 5592. Link
-
Demirci, S., et al. (2015). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences, 15. Link
-
PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Compound Summary). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
preparing GSK-3β inhibitors from indole-2-carboxylate building blocks
Application Note: Rational Design and Synthesis of GSK-3β Inhibitors Using Indole-2-Carboxylate Scaffolds
Executive Summary
Glycogen Synthase Kinase-3β (GSK-3β) is a master regulatory kinase implicated in the pathogenesis of Alzheimer’s disease, Type 2 diabetes, and various malignancies. Unlike most kinases, GSK-3β is constitutively active; therefore, therapeutic intervention requires potent inhibition. This guide details the rational design, chemical synthesis, and biochemical validation of GSK-3β inhibitors derived from indole-2-carboxylate building blocks.
The indole-2-carboxamide scaffold is a privileged structure in kinase drug discovery. It functions as an ATP-competitive inhibitor where the indole core mimics the adenine ring of ATP, establishing critical hydrogen bonds within the kinase hinge region (Val135).
Rational Design & Binding Mechanism
Effective inhibitor design requires understanding the ATP-binding pocket of GSK-3β. The "hinge region" (residues Asp133–Val135) is the primary anchor point.
-
The Scaffold: The indole ring provides a rigid, planar scaffold that fits into the narrow ATP cleft.
-
The Hinge Binder: The nitrogen atom of the indole ring (N1) acts as a hydrogen bond donor to the backbone carbonyl of Val135 .
-
The Vector: The carboxylate at position 2 (C2) serves as a synthetic handle.[1] Converting this ester to an amide creates an acceptor motif (the amide carbonyl) that interacts with the backbone NH of Val135 , while the amide substituent (R-group) can be directed toward the solvent-exposed region or the hydrophobic specificity pocket to tune selectivity.
Figure 1: Pharmacophore & Binding Logic
Caption: Schematic representation of the bidentate hydrogen bonding interaction between the indole-2-carboxamide scaffold and the GSK-3β hinge region (Val135).
Chemical Synthesis Protocol
The synthesis utilizes commercially available ethyl indole-2-carboxylate as the starting material. The workflow involves saponification followed by amide coupling.
Workflow Diagram
Caption: Two-step synthetic route converting the ester precursor to the bioactive amide inhibitor.
Detailed Protocol 1: Synthesis of N-Benzyl-1H-indole-2-carboxamide
Objective: To synthesize a library representative (Compound 3 ) to validate the synthetic route.
Reagents:
-
Ethyl indole-2-carboxylate (Start)[2]
-
Lithium Hydroxide (LiOH·H2O)
-
Benzylamine (Amine partner)[3]
-
HATU (Coupling agent)
-
DIPEA (Base)
-
Solvents: THF, DMF, DCM, Methanol
Step A: Saponification (Hydrolysis)
-
Dissolve ethyl indole-2-carboxylate (1.0 equiv, 5 mmol) in a mixture of THF:MeOH:H2O (3:1:1, 25 mL).
-
Add LiOH·H2O (3.0 equiv).
-
Stir at room temperature for 4–6 hours. Monitor by TLC (loss of non-polar ester spot).
-
Workup: Acidify to pH ~2 using 1N HCl. The carboxylic acid usually precipitates. Filter the white solid, wash with cold water, and dry under vacuum.
-
Checkpoint: Yield should be >90%. Product is Indole-2-carboxylic acid.
-
Step B: Amide Coupling
-
Dissolve Indole-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 10 minutes to activate the acid (formation of the active ester).
-
Add Benzylamine (1.2 equiv).
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR (look for amide triplet/doublet around 8.5–9.0 ppm and indole NH around 11–12 ppm).
-
Biochemical Validation: ADP-Glo™ Kinase Assay
To quantify the potency (IC50) of the synthesized inhibitors, we utilize the ADP-Glo™ Kinase Assay (Promega). This is a luminescent assay that measures the ADP generated during the kinase reaction.[4][5][6]
Mechanism:
-
Kinase Reaction: GSK-3β transfers phosphate from ATP to the substrate peptide, generating ADP.[7]
-
Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[4][7]
-
Detection: Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to produce light.[5][6][7] Luminescence is directly proportional to kinase activity.
Detailed Protocol 2: IC50 Determination
Materials:
-
Recombinant GSK-3β (human)[4]
-
Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
ATP (Ultrapure)
-
White 384-well microplates
Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the indole inhibitor in DMSO (10 concentrations). Final DMSO concentration in the assay should be <1%.
-
Enzyme Mix: Dilute GSK-3β enzyme in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Note: Use an enzyme concentration that ensures linear product formation (typically 1–5 ng/well).
-
-
Substrate/ATP Mix: Prepare a mix containing the peptide substrate (20 μM) and ATP.
-
Critical Step: The ATP concentration must be at or below the Km (apparent) of the enzyme (typically 10–20 μM for GSK-3β) to accurately detect competitive inhibition.
-
-
Reaction:
-
Add 2 μL of Compound (or DMSO control) to the well.
-
Add 2 μL of Enzyme Mix. Incubate for 10 min at RT.
-
Add 2 μL of Substrate/ATP Mix to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Add 6 μL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, depletes ATP).
-
Add 12 μL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to light).
-
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation to calculate IC50.
Structure-Activity Relationship (SAR) Data
The following table summarizes representative SAR data for indole-2-carboxamides. The nature of the amide substituent (R) drastically affects potency.
| Compound ID | Indole (R1) | Amide Substituent (R2) | IC50 (GSK-3β) | Interpretation |
| Ref-1 | H | OH (Acid) | > 10,000 nM | Carboxylic acids lack the H-bond acceptor capability for the hinge. |
| Ind-2a | H | Methyl | 850 nM | Small alkyl groups provide hinge binding but lack hydrophobic contacts. |
| Ind-2b | H | Benzyl | 45 nM | Aromatic rings fill the hydrophobic pocket near the hinge. |
| Ind-2c | Methyl | Benzyl | > 5,000 nM | Critical: Methylation of Indole N1 abolishes the H-bond donor to Val135, destroying potency. |
| Ind-2d | H | (CH2)2-Morpholine | 120 nM | Solubilizing tails are tolerated but may reduce hydrophobic packing. |
Key Insight: The loss of activity in Ind-2c confirms the binding mode hypothesis: the indole NH is essential for hinge interaction.
References
-
Liu, Y., et al. (2020).[8] Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022).[9] Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]
Sources
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GSK3 beta Kinase Enzyme System [promega.jp]
- 6. promega.com [promega.com]
- 7. promega.es [promega.es]
- 8. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
analytical techniques for characterizing ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Application Note: Analytical Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Introduction & Scope
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a critical synthetic intermediate in the development of indole-based pharmaceuticals. Its trisubstituted indole scaffold serves as a precursor for Knoevenagel condensations, Schiff base formation, and multi-component reactions yielding antiviral and anticancer agents.
The simultaneous presence of an electrophilic C3-formyl group, a C2-ester, and a nucleophilic C5-methyl site presents unique stability and characterization challenges. This guide provides a rigorous, multi-modal analytical protocol to validate identity, purity, and structural integrity, specifically addressing common degradation pathways such as aldehyde oxidation and ester hydrolysis.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₁₃H₁₃NO₃ | Identity confirmation |
| Molecular Weight | 231.25 g/mol | Mass Spectrometry target |
| Appearance | Pale yellow to tan solid | Color changes indicate oxidation |
| Solubility | DMSO, DMF, hot Ethanol; poor in water | NMR solvent selection |
| LogP | ~2.4 - 2.8 | HPLC method development |
| pKa (NH) | ~13.7 | Deprotonation requires strong base |
Analytical Workflow Strategy
The following workflow ensures a logical progression from bulk purity assessment to detailed structural elucidation.
Figure 1: Step-wise analytical characterization pipeline ensuring sample integrity before expensive spectral acquisition.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify purity and detect the primary impurity, 5-methylindole-2-carboxylic acid ethyl ester (starting material) and 3-carboxylic acid derivative (oxidation product).
Methodology: Given the indole core's hydrophobicity, a C18 reverse-phase method is standard. The formyl group adds polarity compared to the non-formylated precursor.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 290 nm (Indole
) and 254 nm. -
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-18 min: 90% B (Wash)
-
18-20 min: 10% B (Re-equilibration)
-
Data Interpretation:
-
Retention Time (RT): The target aldehyde will elute earlier than the unformylated starting material due to the polarity of the carbonyl oxygen.
-
Impurity Flag: A peak eluting significantly earlier (high polarity) often indicates the carboxylic acid degradation product (oxidation of -CHO).
Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof. The challenge is distinguishing the 5-methyl substitution pattern and confirming the C3-formyl group.
Solvent Selection: DMSO-d6 is mandatory. In CDCl₃, the indole NH proton is often broad or invisible due to exchange. DMSO-d6 sharpens the NH signal and prevents aggregation.
1H NMR Assignment (400 MHz, DMSO-d6):
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.50 - 12.80 | Broad Singlet | 1H | NH (Indole) | Highly deshielded due to H-bond with C2-ester |
| 10.60 - 10.70 | Singlet | 1H | CHO (Aldehyde) | Diagnostic peak; loss indicates oxidation |
| 7.90 - 8.00 | Singlet (d) | 1H | H-4 | Meta-coupling to H-6; deshielded by C3-CHO |
| 7.40 - 7.50 | Doublet | 1H | H-7 | Ortho-coupling to H-6 |
| 7.15 - 7.25 | Doublet of Doublets | 1H | H-6 | Coupling to H-7 and H-4 |
| 4.40 - 4.50 | Quartet | 2H | O-CH₂- | Ethyl ester methylene |
| 2.45 | Singlet | 3H | Ar-CH₃ | 5-Methyl group |
| 1.35 - 1.45 | Triplet | 3H | -CH₃ | Ethyl ester methyl |
Mechanistic Insight: The C3-formyl proton is exceptionally deshielded (~10.6 ppm) due to the anisotropic effect of the indole ring and the electron-withdrawing nature of the C2-ester. A NOESY experiment is recommended to confirm the regiochemistry: a correlation should be observed between the Aldehyde-H and Indole H-4 .
Figure 2: Key NMR correlations required to confirm the position of the methyl group relative to the aldehyde.
Protocol 3: Mass Spectrometry (LC-MS)
Objective: Confirmation of molecular weight and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ions:
-
[M+H]⁺: m/z 232.1
-
[M+Na]⁺: m/z 254.1
-
-
Fragmentation (MS/MS):
-
Loss of Ethoxy: [M+H - OEt]⁺
m/z ~186. -
Loss of CO: Common in aldehydes, [M+H - CO]⁺
m/z ~204.
-
Protocol Note: Avoid using methanol as the carrier solvent if the sample is acidic and left for prolonged periods, as transesterification (Ethyl
Protocol 4: Vibrational Spectroscopy (FT-IR)
Objective: Quick solid-state identification.
-
Sample Prep: ATR (Attenuated Total Reflectance) on neat solid.
-
Key Bands:
-
3250 - 3350 cm⁻¹: N-H stretch (Indole).
-
1700 - 1720 cm⁻¹: C=O stretch (Ester).
-
1640 - 1660 cm⁻¹: C=O stretch (Aldehyde). Note: This is lower than typical aldehydes due to conjugation with the indole ring.
-
2850 & 2750 cm⁻¹: C-H stretch (Aldehyde Fermi resonance).
-
References
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Jakše, R. et al. Zeitschrift für Naturforschung B, 2006, 61(4), 413–419.[1]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016, 21(3), 333.
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. El-Sawy, E. R. et al. Egyptian Journal of Chemistry, 2017, 60(5).[2]
-
PubChem Compound Summary: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information.
Sources
Application Note: Derivatization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate for Bioassays
Introduction & Strategic Value
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0) represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—an electrophilic formyl group at C3 and a stabilizing ester at C2—makes it an ideal precursor for generating libraries of bioactive molecules.
While the parent compound exhibits modest biological activity, its derivatization is critical for:
-
Bioactivity Amplification: Converting the aldehyde into Schiff bases (hydrazones/thiosemicarbazones) significantly enhances antimicrobial, antiviral, and anticancer potency by improving metal chelation and target binding affinity.
-
Fluorescence Labeling: Condensation reactions can extend the conjugated
-system, creating fluorescent probes suitable for cellular imaging. -
Solubility Modulation: Derivatization allows for the tuning of lipophilicity (LogP), crucial for membrane permeability in cell-based assays.
This guide provides two validated derivatization protocols designed to maximize assay success rates.
Chemical Logic & Reactivity Profile
The C3-formyl group is the primary "warhead" for derivatization. The C2-ethyl ester serves as an electron-withdrawing group (EWG) that stabilizes the indole ring but also reduces the nucleophilicity of the N1 position. Therefore, reactions targeting the C3-aldehyde are kinetically favored over N-alkylation or ester hydrolysis under mild conditions.
Reaction Pathways[1][2][3]
-
Pathway A (Schiff Base Formation): Reaction with primary amines/hydrazines. This is the Gold Standard for generating antimicrobial and antiviral candidates.
-
Pathway B (Knoevenagel Condensation): Reaction with active methylene compounds (e.g., rhodanine, thiohydantoin). This generates "aplysinopsin-like" analogs, often used in anticancer screens.
Protocol A: Synthesis of Thiosemicarbazone Derivatives
Target Application: Antimicrobial (MIC) and Antiviral Screening. Mechanism: Formation of a tridentate ligand system (N-N-S) capable of chelating transition metals (Fe, Cu) in metalloenzymes.
Materials
-
Precursor: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq)
-
Reagent: Thiosemicarbazide (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol (approx. 231 mg) of the indole precursor in 15 mL of hot absolute ethanol. Ensure complete solubilization; the solution should be clear.
-
Activation: Add 3–5 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity.
-
Addition: Add 1.1 mmol of thiosemicarbazide (dissolved in minimal hot water/ethanol mix if necessary) dropwise to the indole solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by a lower product spot.
-
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The thiosemicarbazone derivative will precipitate as a solid (often yellow/pale orange).
-
Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
) and then diethyl ether ( ) to remove unreacted aldehyde. -
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Quality Control (Self-Validation)
| Technique | Diagnostic Signal | Validation Criteria |
| FT-IR | Appearance of sharp band at 1600–1620 cm | |
| FT-IR | Disappearance of aldehyde C=O stretch (approx. 1660 cm | |
| 1H-NMR | Azomethine proton (-CH=N-) | Singlet at |
| 1H-NMR | NH protons | Appearance of broad singlets (D2O exchangeable) for thiosemicarbazide moiety. |
Protocol B: Knoevenagel Condensation (Aplysinopsin Analogs)
Target Application: Anticancer (Cytotoxicity) and Kinase Inhibition Assays. Mechanism: Extension of conjugation to mimic marine alkaloids (aplysinopsins).
Materials
-
Precursor: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq)
-
Reagent: Rhodanine (2-thioxo-4-thiazolidinone) (1.0 eq)
-
Buffer/Solvent: Sodium Acetate (3.0 eq) in Glacial Acetic Acid.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, combine 1.0 mmol of indole precursor and 1.0 mmol of rhodanine.
-
Solvent Addition: Add 10 mL of glacial acetic acid and 3.0 mmol of fused sodium acetate.
-
Reflux: Reflux the mixture at 110°C for 2–4 hours. The solution usually turns a deep red or orange color due to extended conjugation.
-
Quenching: Pour the hot reaction mixture into 50 mL of ice-cold water. A colored solid will precipitate immediately.
-
Work-up: Filter the solid.[2] Wash extensively with water to remove sodium acetate and excess acetic acid.
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain high-purity crystals.
Bioassay Preparation & Solubility Guide
Indole derivatives are hydrophobic. Improper solubilization causes precipitation in aqueous media, leading to false negatives in bioassays.
Stock Solution Protocol
-
Solvent: Use molecular biology grade DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM or 20 mg/mL master stock.
-
Tip: If the derivative is stubborn, sonicate at 40°C for 10 minutes.
-
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Assay Dilution (The "1% Rule")
Most cells tolerate up to 0.5%–1.0% DMSO.
-
Step 1: Dilute the DMSO stock 1:100 into the culture medium (e.g., RPMI-1640 or DMEM) to create a
working solution. -
Step 2: Add this working solution to cells already in media to reach the final
concentration (Final DMSO ). -
Visual Check: Inspect wells under a microscope. If crystals are visible, the compound has precipitated; data will be invalid.
Visualizations
Figure 1: Reaction Pathways
Caption: Divergent synthetic pathways for generating bioactive indole derivatives.
Figure 2: Bioassay Workflow
Caption: Standardized workflow for solubilizing and screening indole derivatives.
References
-
Jakše, R. et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B.
-
Li, T. (2020).[3] Synthesis of Thiosemicarbazone Derivatives of 3-Formyl-N-pyrazolylmethyleneindoles and Their Antifungal Activities. Clockss.
-
Metwally, M.A. et al. (2012). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry.
-
MedChemExpress. Indole-3-carboxaldehyde Protocol and Solubility.
-
Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.[4]
Sources
developing novel antimicrobials from indole-based compounds
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core moiety for over 5,000 natural alkaloids and synthetic drugs. Its ubiquity in biological systems (e.g., tryptophan, serotonin) allows indole derivatives to interact with diverse bacterial targets, including efflux pumps, cell wall synthesis enzymes, and biofilm signaling pathways. This guide provides a comprehensive workflow for developing novel indole-based antimicrobials, moving beyond simple phenotypic screening to in-depth mechanistic validation.
Section 1: Rational Design & Chemical Space
The Indole Advantage
Indoles possess a unique electronic distribution that facilitates diverse non-covalent interactions (hydrogen bonding,
Structural Optimization Strategy (SAR)
Successful development requires strategic functionalization of the indole core.
-
C3 Position: The most reactive site for electrophilic substitution. Bis-indole formation here (linked by methine or carbonyl spacers) significantly enhances membrane permeabilization capabilities.
-
N1 Position: Alkylation here modulates lipophilicity (LogP), critical for penetrating the Gram-negative outer membrane.
-
C5/C7 Positions: Halogenation (F, Cl, Br) at these positions often improves metabolic stability and binding affinity to hydrophobic pockets in bacterial proteins (e.g., FtsZ or NorA efflux pumps).
Figure 1: Indole Optimization Workflow
Caption: Strategic functionalization of the indole scaffold to target specific bacterial resistance mechanisms.
Section 2: Primary Screening Protocols
High-Throughput MIC Determination (Resazurin-Based)
Turbidity assays are often confounded by compound precipitation (common with hydrophobic indoles). We utilize a resazurin-based (Alamar Blue) microdilution assay for superior sensitivity.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin sodium salt (0.01% w/v in sterile PBS).
-
Positive Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).
-
Vehicle Control: DMSO (Final concentration < 1%).
Protocol:
-
Inoculum Prep: Adjust bacterial culture (log phase) to
CFU/mL in CAMHB. -
Plate Setup: Dispense 100
L of inoculum into 96-well plates containing serial dilutions of the indole derivative (range 0.5 – 64 g/mL). -
Incubation: Incubate at 37°C for 18–20 hours (aerobic).
-
Development: Add 30
L of Resazurin solution to each well. Incubate for 1–4 hours. -
Readout:
-
Blue: No growth (Resazurin oxidized).
-
Pink/Fluorescent: Growth (Resorufin formed).
-
MIC Definition: Lowest concentration preventing the color change from blue to pink.
-
Data Reporting:
| Compound ID | Substitution (C3/N1) | S. aureus (MRSA) MIC (
Section 3: Advanced Mechanism of Action (MoA)
Many indole derivatives, particularly bis-indoles, act by depolarizing the bacterial cytoplasmic membrane. This must be distinguished from simple lysis.
Membrane Potential Assay (DiSC3(5))
This assay measures the electrical potential gradient (
Principle: The cationic dye DiSC3(5) accumulates in hyperpolarized (healthy) cells, leading to fluorescence self-quenching. If the indole compound disrupts the membrane potential, the dye is released, causing a spike in fluorescence ("dequenching").
Protocol:
-
Cell Prep: Wash mid-log phase S. aureus cells and resuspend in HEPES buffer (5 mM, pH 7.2) containing 100 mM KCl. Adjust OD600 to 0.05.
-
Dye Loading: Add DiSC3(5) to a final concentration of 1
M. Incubate until fluorescence stabilizes (approx. 10–15 min) due to quenching. -
Baseline: Measure baseline fluorescence (Ex: 622 nm, Em: 670 nm) for 2 minutes.
-
Injection: Inject the indole compound (at
MIC). -
Kinetics: Monitor fluorescence every 30 seconds for 10 minutes.
-
Controls:
-
Positive: Valinomycin or Gramicidin (rapid depolarization).
-
Negative: Buffer/DMSO only.
-
Figure 2: Membrane Depolarization Workflow
Caption: Decision tree for determining membrane activity using the DiSC3(5) fluorescence dequenching assay.
Section 4: Biofilm Inhibition & Eradication
Indoles are signaling molecules in nature; thus, synthetic derivatives often act as quorum sensing inhibitors (QSI) rather than just biocides.
Crystal Violet Biomass Assay
Objective: Quantify the inhibition of biofilm formation (prophylactic) or eradication of established biofilms (therapeutic).
Protocol:
-
Growth: Culture bacteria in TSB + 1% Glucose (promotes biofilm) in 96-well flat-bottom plates.
-
Treatment:
-
Inhibition: Add compound at time of inoculation.
-
Eradication: Grow biofilm for 24h, wash to remove planktonic cells, then add compound for another 24h.
-
-
Staining: Wash wells 3x with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).
-
Quantification: Solubilize the dye with 33% Acetic Acid. Read Absorbance at 590 nm.
Interpretation:
Calculate % Biofilm Inhibition:
References
-
Bis-indole Alkaloids against MRSA: Campana, R., et al. (2020). "Bis-Indole Alkaloids Isolated from the Sponge Spongosorites calcicola Disrupt Cell Membranes of MRSA."[1] Marine Drugs. [Link]
-
Indole as a Privileged Scaffold: Zhang, M. Z., et al. (2020).[2][3][4] "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[4] European Journal of Medicinal Chemistry. [Link]
-
Membrane Potential Assay Protocol: Te Winkel, J. D., et al. (2016).[5][6] "Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes." Frontiers in Cell and Developmental Biology. [Link]
-
Standard MIC Protocols: Clinical and Laboratory Standards Institute (CLSI). (2024).[7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]
-
Indole Mechanisms (Efflux Pumps): Pordea, A. (2023). "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." Molecules. [Link][5][8][9][10][11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. intertekinform.com [intertekinform.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gut microbiota - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Ticket ID: IND-FORM-05M Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation of Deactivated Indoles Status: Resolved / Knowledge Base Article
Executive Summary & Reaction Context
Target Molecule: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Core Challenge: The presence of the electron-withdrawing ethoxycarbonyl group at the C2 position significantly deactivates the indole ring, reducing the nucleophilicity of the C3 carbon. While the 5-methyl group provides mild activation via inductive effects, the net result is a substrate that requires more vigorous conditions than "naked" indoles, yet remains sensitive to hydrolysis (ester cleavage) during workup.
This guide outlines the optimized Vilsmeier-Haack protocol, which remains the gold standard for this transformation, provided specific control parameters are met.
Standard Operating Procedure (Optimized)
Protocol ID: VH-IND-C2EST-OPT Scale: 10 mmol (Adjustable)
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Ethyl 5-methylindole-2-carboxylate | Substrate | 1.0 | Must be dry. |
| Phosphorus Oxychloride (POCl₃) | Electrophile Source | 3.0 - 5.0 | Freshly distilled if dark. Excess drives conversion. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 10.0 - 15.0 | Anhydrous (<0.05% water). |
| Sodium Acetate (aq) | Quench Buffer | N/A | Preferred over NaOH to protect ester. |
Step-by-Step Workflow
Phase 1: Vilsmeier Reagent Formation (The "Active Species")
-
Charge an oven-dried flask with anhydrous DMF under Argon/Nitrogen.
-
Cool to 0°C (Ice/Salt bath).
-
Add POCl₃ dropwise over 20 minutes. Critical: Exotherm control. Internal temp must not exceed 5°C.
-
Stir at 0°C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
Phase 2: Substrate Addition & Heating
-
Dissolve Ethyl 5-methylindole-2-carboxylate in a minimum volume of DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow to warm to Room Temperature (RT) over 30 minutes.
-
Critical Step: Heat the reaction to 60–80°C for 3–6 hours.
-
Why? The C2-ester deactivates the ring. RT is often insufficient for complete C3 conversion. The 5-methyl group helps, but heat ensures the reaction overcomes the activation energy barrier.
-
Phase 3: Controlled Hydrolysis (Workup)
-
Cool the mixture to 0°C.
-
Pour the reaction mixture onto crushed ice (approx. 5x volume).
-
Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) with vigorous stirring until pH reaches 7–8 .
-
Warning: Do NOT use strong NaOH or KOH. High pH (>10) will hydrolyze the C2-ethyl ester to the carboxylic acid (a common yield killer).
-
-
Precipitation usually occurs. Filter the yellow/off-white solid.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash with Brine, dry over MgSO₄, and concentrate.
Visual Workflows
Figure 1: Reaction Logic & Pathway
Caption: Optimized Vilsmeier-Haack workflow emphasizing the heating step for deactivated indoles and buffered quench.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving incomplete conversion, ester hydrolysis, and regioselectivity errors.
Troubleshooting Guide (FAQ)
Issue 1: "I see the aldehyde peak in NMR, but I also see a carboxylic acid peak (broad singlet ~11-13 ppm)."
Root Cause: Ester Hydrolysis.[1] The ethyl ester at C2 is labile. If you quenched the Vilsmeier intermediate (which is acidic) with strong base (NaOH/KOH) to pH > 10, you likely saponified the ester. Solution:
-
Immediate: Acidify the aqueous layer and re-esterify using Ethanol/H₂SO₄ (Fischer esterification) to recover the target.
-
Prevention: Use Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) for neutralization. Stop adding base once pH hits 8.
Issue 2: "The reaction stalled at 50% conversion even after 12 hours."
Root Cause: Deactivation & Moisture. The C2-ester pulls electron density from the ring.[2] If your POCl₃ was old (hydrolyzed to phosphoric acid) or your DMF was wet, the active electrophile concentration is too low to attack the deactivated ring. Solution:
-
Distill POCl₃ prior to use.
-
Increase POCl₃ equivalents to 5.0 eq.
-
Increase reaction temperature to 90°C . The 5-methyl group activates the ring, so it should react; if it doesn't, the electrophile is dead.
Issue 3: "I isolated a product, but the aldehyde proton is missing in NMR."
Root Cause: Stable Iminium Salt.[3] You may have isolated the intermediate iminium salt (precipitated before hydrolysis) or an N-formyl species. Solution:
-
Ensure the quench step involves stirring with water/base for at least 1 hour. The hydrolysis of the iminium salt to the aldehyde is not instantaneous.[3]
-
Check NMR for a peak around 8.5-9.0 ppm (N-CHO) vs 10.0-10.5 ppm (C-CHO). If N-formyl is present, heat the reaction longer; C-formylation is thermodynamically favored over N-formylation.
References & Authoritative Grounding
-
Vilsmeier-Haack on Indole-2-carboxylates:
-
Reaction Conditions for Electron-Deficient Indoles:
-
Citation: High yield synthesis of 3-formyl indoles from 5-nitroindole-2-carboxylates using Vilsmeier-Haack (DMF/POCl3).
-
Source: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. NIH/PubMed Central.
-
URL:[Link]
-
-
General Mechanism & Hydrolysis Considerations:
-
Catalytic Improvements (Alternative):
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Ticket ID: IND-5M-CHO-001 Subject: Purification & Troubleshooting Guide Applicable Compound: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) Chemical Family: Indole-2-carboxylates / 3-Formyl indoles[1]
Executive Summary & Workflow
User Context: You are likely synthesizing this compound via a Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate.[1] The target molecule is a critical intermediate for synthesizing biologically active
Physical Profile:
-
Appearance: Typically a yellow to light orange solid (color arises from the extended conjugation of the 3-formyl group with the indole ring).
-
Solubility: Low in water; moderate to high in hot ethanol, ethyl acetate, and DMF; soluble in DMSO.
-
Stability: The aldehyde is susceptible to oxidation (browning) if stored wet or exposed to air/light for prolonged periods.
Purification Decision Tree
Use the following logic flow to determine the best purification method for your current crude state.
Figure 1: Decision logic for processing the crude Vilsmeier reaction mixture.
Protocol A: Precipitation (The "Standard" Method)
Best For: Routine synthesis where the starting material was relatively pure. Principle: The Vilsmeier intermediate (iminium salt) is water-soluble. Upon hydrolysis, the neutral aldehyde product precipitates because the indole ester is hydrophobic.
Step-by-Step Procedure
-
Quenching: Pour the reaction mixture (DMF/POCl
) slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.-
Critical: The reaction is exothermic.[2] Maintain temperature <20°C to prevent ester hydrolysis.
-
-
Neutralization: Adjust pH to 7–8 using saturated aqueous Sodium Acetate (NaOAc) or Potassium Carbonate (K
CO ).-
Why? Neutralization ensures the complete conversion of the iminium salt to the aldehyde and prevents acid-catalyzed degradation.
-
-
Aging: Stir the suspension for 1–2 hours.
-
Troubleshooting: If the solid is amorphous/gummy, sonicate the mixture for 10 minutes to induce crystallization.
-
-
Filtration: Collect the solid via vacuum filtration.
-
Washing:
-
Wash 3x with Water (removes inorganic salts and DMF).
-
Wash 1x with cold Ethanol (removes traces of starting material).
-
-
Drying: Vacuum dry at 40°C.
Protocol B: Recrystallization (High Purity)
Best For: Analytical standards or removing trace starting material (ethyl 5-methylindole-2-carboxylate).[1] Solvent System: Ethanol (95% or absolute).
Procedure
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
If insoluble dark particles (tars) are present, filter hot through a Celite pad.
-
Allow the solution to cool slowly to room temperature.
-
Optional: If crystallization is slow, add warm water dropwise until slight turbidity persists, then cool to 4°C.
-
Collect crystals by filtration.
-
Expected Recovery: 70–85%.
-
Literature Benchmark: Analogous non-methylated compounds recrystallize well from ethanol [1].
-
Protocol C: Flash Chromatography (Troubleshooting)
Best For: "Gummy" crude products or when significant unreacted starting material is present.
Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Gradient | 0% |
| Loading | Dissolve crude in minimum DCM or dry load on silica.[1][3][4] |
Separation Logic
-
Starting Material (Ethyl 5-methylindole-2-carboxylate): Non-polar.[1] Elutes first (approx. 10-15% EtOAc).[1]
-
Product (Aldehyde): More polar due to the formyl group. Elutes second (approx. 20-30% EtOAc).[1]
-
Impurities (Tars): Retained on the baseline.
Technical FAQ & Troubleshooting
Q1: My product is dark red/brown instead of yellow. Is it ruined?
Diagnosis: This indicates oxidation or oligomerization, common with electron-rich indoles.[1] Fix:
-
Perform a quick filtration through a short plug of silica gel using 30% EtOAc/Hexane.
-
Recrystallize immediately from Ethanol.[2]
-
Prevention: Store the purified solid under Nitrogen/Argon in the dark.
Q2: The yield is very low (<40%) after water quench.
Diagnosis: Incomplete hydrolysis of the Vilsmeier iminium salt. Mechanism: The intermediate salt is stable in acidic water. Fix: Ensure the quench mixture is basified (pH 7–8) and stirred for at least 1 hour. The aldehyde forms only after the C=N bond of the iminium species is hydrolyzed [2].
Figure 2: The critical hydrolysis step requiring basic conditions to liberate the insoluble product.
Q3: I see a spot on TLC just above my product. What is it?
Diagnosis: This is likely the unreacted starting material (Ethyl 5-methylindole-2-carboxylate).[1] Removal:
-
If <5%: Recrystallize from Ethanol (the starting material is more soluble in cold ethanol than the product).
-
If >10%: Use Flash Chromatography (Protocol C).
Q4: Can I use Acetone for recrystallization?
Avoid. Acetone can undergo aldol condensation with the active 3-formyl group under basic or acidic conditions, creating impurities. Stick to alcohols (EtOH, MeOH) or Toluene.
References
-
Jakše, R., et al. (2006).[4] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419.
-
Organic Syntheses. "Indole-3-aldehyde." Org.[2][5][6][7] Synth. 1959, 39, 30; Coll. Vol. 4, 539.[2] (General protocol for Vilsmeier formylation of indoles).
-
ChemicalBook. "3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester Properties." (Physical property verification).
Sources
- 1. 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 79652-35-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
recrystallization solvents for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Technical Support Center: Recrystallization Guide for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary & Technical Context
This guide addresses the purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0).[1][2] This compound is typically synthesized via the Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate.
The primary challenge in purifying this intermediate is separating the target aldehyde from unreacted starting material and inorganic phosphorus byproducts generated during the hydrolysis of the iminium salt intermediate. Based on structural analogs and thermodynamic solubility parameters of the indole-2-carboxylate scaffold, Ethanol (EtOH) is the definitive solvent of choice for recrystallization, offering the optimal balance of yield and impurity rejection.
Primary Recrystallization Protocol
Solvent System: Absolute Ethanol (Primary) or Ethanol/Water (9:1). Target Purity: >98% (HPLC).
Step-by-Step Methodology
-
Dissolution (Thermodynamic Solubilization):
-
Charge the crude solid into a round-bottom flask equipped with a reflux condenser.
-
Add Absolute Ethanol (approx. 10-15 mL per gram of crude).
-
Heat the mixture to reflux (
). The solution should become clear. -
Technical Note: If the solution remains cloudy at reflux, this indicates the presence of inorganic salts (from Vilsmeier workup) or polymeric impurities. Perform a hot filtration immediately through a pre-warmed Celite pad.
-
-
Nucleation & Crystal Growth:
-
Remove the heat source and allow the flask to cool slowly to room temperature (
) over 1-2 hours. Do not use an ice bath immediately; rapid cooling traps impurities. -
Once solid precipitation is observed, cool the flask to
(ice bath) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold ethanol (
, ). -
Dry under high vacuum at
for 4 hours.
-
Troubleshooting & FAQs
Q1: The crude product is dark/tarry and does not dissolve completely in boiling ethanol. What is the cause?
-
Root Cause: This suggests the presence of oligomeric impurities or residual dimethylamine salts from the Vilsmeier reagent.
-
Solution: Perform a "charcoal treatment." Add activated carbon (5-10 wt%) to the boiling ethanol solution, stir for 10 minutes, and perform a hot filtration. This removes colored organic impurities that inhibit crystal lattice formation.
Q2: I obtained a yield lower than 50%. How can I recover more product?
-
Root Cause: The compound is moderately soluble in ethanol at room temperature, leading to mass loss in the mother liquor.
-
Solution: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and repeat the cooling process (
) to obtain a "second crop." Note that the second crop usually has lower purity and may require re-recrystallization.
Q3: Can I use a different solvent system if Ethanol fails?
-
Alternative: Yes. A Ethyl Acetate / Hexane system is the standard backup.
-
Dissolve the solid in minimal boiling Ethyl Acetate.
-
Add Hexane dropwise at reflux until persistent cloudiness appears (saturation point).
-
Add a few drops of Ethyl Acetate to clear the solution, then cool.
-
Comparative Solvent Data
The following table summarizes solvent performance based on the solubility profile of the 3-formyl-indole core [1].
| Solvent System | Dissolution Power (Hot) | Impurity Rejection | Yield Potential | Comments |
| Ethanol (Abs.) | High | Excellent | High | Recommended. Best balance for polar aldehyde group. |
| Methanol | Very High | Moderate | Moderate | High solubility may lead to significant loss in mother liquor. |
| EtOAc / Hexane | Moderate | Good | High | Best for non-polar starting material removal. |
| DMF / Water | High | Poor | High | Difficult to dry; residual DMF can trap solvent in crystal lattice. |
Process Visualization
The following diagram outlines the logical decision tree for the purification workflow.
Figure 1: Decision tree for the purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, addressing common failure modes like cloudiness or lack of precipitation.
References
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[1][2][3][4][5][6] IUCrData, 5(12), x201205. [Link][7]
-
PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. 327043-38-9,2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 334942-10-8,4-(4-Piperidyl)morpholine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. m.molbase.com [m.molbase.com]
- 4. 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 79652-35-0 [chemicalbook.com]
- 5. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the Vilsmeier-Haack formylation of indoles
Current Status: SYSTEM ONLINE Ticket Queue: OPEN Topic: Troubleshooting Side Reactions in Indole-3-Carboxaldehyde Synthesis
System Overview & Mechanistic Logic
Welcome to the technical support hub for the Vilsmeier-Haack (VH) reaction. While this transformation is the industry standard for introducing formyl groups onto electron-rich heterocycles, it is prone to specific failure modes driven by the high electrophilicity of the Vilsmeier reagent (chloroiminium ion) and the nucleophilicity of the indole substrate.
The "Happy Path" (Desired Mechanism)
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic Vilsmeier Reagent (VR).[1][2][3] -
Electrophilic Attack: VR attacks the electron-rich C3 position of the indole.
-
Intermediate Stabilization: Formation of an iminium salt.
-
Hydrolysis: Aqueous workup converts the iminium salt into the target aldehyde.[4]
The "Failure Modes" (Side Reaction Network)
The following diagram illustrates where your reaction is likely deviating from the "Happy Path."
Figure 1: Reaction network showing the bifurcation between the desired C3-formylation and common side reactions (N-formylation and Dimerization).
Troubleshooting Modules (FAQs)
Ticket #001: "My product is contaminated with a high molecular weight impurity."
Diagnosis: Bis(indolyl)methane Formation (Dimerization) This is the most common side reaction. The Vilsmeier reaction environment is acidic (generation of HCl). If the target aldehyde forms while unreacted indole is still present, the aldehyde can react with the indole (catalyzed by acid) to form a dimer.
Root Causes:
-
Inverse Addition: Adding the Vilsmeier reagent to the indole leaves excess indole present as the aldehyde begins to form.
-
Insufficient Reagent: Leaving unreacted indole at the end of the reaction.
-
Prolonged Workup: Delaying the quench allows the aldehyde and remaining indole to couple.
The Fix:
-
Stoichiometry Check: Ensure you use a slight excess of Vilsmeier reagent (1.2 – 1.5 equiv) to consume all starting indole.
-
Order of Addition: Add the Indole solution TO the Vilsmeier reagent . This ensures the indole is always the limiting reagent in the flask, preventing it from encountering the product aldehyde.
-
Quench Strategy: Neutralize the reaction mixture immediately upon completion. Do not let the acidic mixture stand.
Ticket #002: "I see a product spot with a similar Rf, but the NMR shows a formyl proton downfield."
Diagnosis: N-Formylation Indoles are ambident nucleophiles. While C3 is thermodynamically preferred, kinetic attack can occur at the Nitrogen, especially if C3 is sterically hindered or if the solvent polarity is low.
Root Causes:
-
Low Temperature: Extremely low temperatures can sometimes favor the kinetic N-product.
-
Steric Bulk: If C3 has a substituent (or C2 is bulky), N-attack becomes favorable.
-
Incomplete Hydrolysis: The N-iminium species might be stable if the workup is not basic enough.
The Fix:
-
Thermodynamic Control: Allow the reaction to warm to room temperature (or 40°C) before quenching. This often allows the N-formyl group to migrate or the reversible N-attack to equilibrate to the C3-product.
-
Vigorous Hydrolysis: N-formyl indoles are essentially amides. They are hydrolytically unstable compared to C-formyl groups. Heating the crude product in dilute NaOH or Na
CO will often cleave the N-formyl group, leaving the C3-formyl group intact.
Ticket #003: "My yield is near zero, and I recovered starting material."
Diagnosis: Reagent Deactivation (Moisture Contamination) The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is highly hygroscopic and hydrolyzes instantly back to DMF and HCl upon contact with water.
Root Causes:
-
Wet DMF: DMF is a "water sponge." Even "anhydrous" bottles can absorb atmospheric moisture rapidly.
-
Old POCl
: Phosphorus oxychloride degrades over time if not stored properly.
The Fix (Self-Validating Step):
-
The Color Test: When POCl
is added to DMF, the solution should turn slightly yellow/orange and may precipitate a white solid (the Vilsmeier salt). If it remains clear and colorless, or bubbles vigorously (HCl gas from water reaction), your reagent is dead. -
Distill DMF: Always use freshly distilled DMF or DMF stored over 4Å molecular sieves.
Comparative Data: Side Reaction Signatures
Use this table to identify which issue you are facing based on analytical data.
| Side Reaction | TLC Signature | 1H NMR Characteristic | Mass Spec (ESI) |
| Target (3-CHO) | Distinct spot, usually more polar than indole. | Singlet ~9.8–10.0 ppm (CHO). NH signal present (~12 ppm). | [M+H]+ |
| N-Formyl | Less polar than target (higher Rf). | Singlet ~9.0–9.5 ppm (N-CHO). No NH signal. | [M+H]+ |
| Dimer (CPM) | Non-polar streak or spot near solvent front. | Complex aromatic region. Methine bridge proton ~5.8–6.5 ppm. | [2M - H2O + H]+ |
| Chlorination | Very close to SM (hard to separate). | Loss of aromatic proton. No CHO peak. | [M+Cl]+ |
Validated Protocol: Indole-3-Carboxaldehyde
Based on Organic Syntheses and optimized industrial workflows.
Reagents:
-
Indole (1.0 equiv)[5]
-
POCl
(1.2 equiv) -
DMF (5.0 – 10.0 equiv, anhydrous)
Step-by-Step Workflow:
-
Reagent Preparation (The "Cold" Step):
-
Charge a dry flask with anhydrous DMF under nitrogen.
-
Cool to 0–5 °C (ice bath).
-
Add POCl
dropwise over 15–20 minutes. Observation: Solution will turn pale yellow. A white precipitate (Vilsmeier salt) may form. -
Stir at 0 °C for 15 minutes to ensure complete complex formation.
-
-
Substrate Addition (The "Control" Step):
-
Dissolve Indole in a minimum amount of DMF.
-
CRITICAL: Add the Indole solution dropwise TO the Vilsmeier reagent at 0 °C. Reasoning: Keeps Indole concentration low relative to the reagent, suppressing dimerization.
-
-
Reaction & Workup:
-
Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.
-
Quench: Pour the reaction mixture into crushed ice (approx. 5x reaction volume).
-
Neutralization: Slowly add 5N NaOH or saturated Sodium Acetate until pH 7–8. Observation: The clear solution will become cloudy as the aldehyde precipitates.
-
Isolation: Filter the solid precipitate. Wash with copious water to remove DMF and inorganic salts.
-
References
-
James, P. N.; Snyder, H. R. (1959). Indole-3-carboxaldehyde.[5][6][7] Organic Syntheses, Coll. Vol. 4, p.539. Link
-
Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. (Foundational mechanistic reference). Link
-
TCI Chemicals. (n.d.). Vilsmeier Reagent. Product Technical Data. Link
-
Ozpinar, G. A.; et al. (2011).[8] Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling. Link
-
Kamal, A.; et al. (2015).[5] Ultrasonic activated efficient synthesis of bis(indolyl)methanes. Ultrasonics Sonochemistry. (Context on dimerization mechanism). Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Formyl-Indole Ester Condensation
Topic: Optimizing Condensation Reaction Conditions for Formyl-Indole Esters Ticket ID: IND-CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Mechanistic Insight
Welcome to the Advanced Synthesis Support Center. You are likely attempting to condense indole-3-carboxaldehyde (formyl indole) with an ester (typically an active methylene like malonate or acetoacetate) to form a vinyl-indole derivative (e.g., indolyl-acrylate).[1]
The Core Challenge: Unlike benzaldehyde, indole-3-carboxaldehyde is electronically deactivated toward nucleophilic attack.[1] The lone pair on the indole nitrogen donates electron density into the ring system, significantly reducing the electrophilicity of the C3-formyl group. Standard Knoevenagel conditions often result in low yields or stalled reactions.[1]
The Solution Architecture: To overcome this, you must either activate the electrophile (using Lewis acids like TiCl₄) or enhance the nucleophile (using specific base/solvent combinations).[1]
Reaction Mechanism & Critical Failure Points
The following diagram illustrates the Knoevenagel pathway and highlights where the specific electronic nature of indole causes failure.
Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the deactivation of the indole aldehyde (Failure Point 1) which necessitates optimized conditions.
Optimization Protocols (The "How-To")
We categorize protocols by "Standard" (for reactive substrates) and "Advanced" (for stubborn formyl-indoles).[1]
Protocol A: The "Lehnert" Modification (High Success Rate)
Best for: Unreactive indole aldehydes or when high yield is critical.[1] Mechanism:[2][3][4][5][6][7][8][9][10][11][12] Titanium(IV) chloride acts as a dual activator—it coordinates to the aldehyde oxygen (increasing electrophilicity) and acts as a water scavenger.[1]
Reagents:
-
Active Methylene Ester (e.g., Diethyl malonate) (1.1 eq)[1]
-
TiCl₄ (2.0 eq) - Handle with extreme care[1]
-
Base: Pyridine or N-Methylmorpholine (4.0 eq)[1]
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve Indole-3-carboxaldehyde and the Ester in anhydrous THF (0.2 M concentration). Cool to 0°C .[1]
-
Activation: Dropwise add TiCl₄ (via syringe). A yellow/orange precipitate (Ti-complex) will form.[1] Stir for 10 mins.
-
Addition: Dropwise add the Base (Pyridine) over 15 minutes. The mixture will likely turn dark.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Quench: Pour into saturated aqueous NH₄Cl or dilute HCl. Extract with EtOAc.[1][9][13]
Protocol B: The "Doebner" Variant (Green/Standard)
Best for: Scale-up and environmentally sensitive workflows.
Reagents:
-
Active Methylene Ester (1.2 eq)[1]
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq) [1]
-
Solvent: Ethanol (reflux) or Toluene (azeotropic reflux)[1]
Step-by-Step:
-
Dissolve reactants in Ethanol.
-
Add Piperidine and Acetic Acid sequentially.
-
Reflux for 4–12 hours.
-
Cooling: Upon cooling, the product often precipitates as a crystalline solid.[1] Filter and wash with cold ethanol.[1]
Troubleshooting Guide (FAQ)
Issue 1: Reaction Stalls at <50% Conversion
Q: My TLC shows starting material remaining even after 24h reflux.
-
Root Cause: The equilibrium is unfavorable due to the deactivated aldehyde.[1] Water buildup is reversing the reaction.[1]
-
Fix:
-
Switch Solvent: Move from Ethanol to Toluene and use a Dean-Stark trap to physically remove water.[1]
-
N-Protection: If possible, protect the indole Nitrogen (e.g., N-Boc, N-Tosyl).[1] This removes the electron-donating effect, making the aldehyde significantly more reactive (similar to benzaldehyde).[1]
-
Use Protocol A (TiCl₄): This is chemically irreversible due to the formation of Titanium oxides.[1]
-
Issue 2: Formation of Bis(indolyl)methane (BIM) Impurity
Q: I see a major side product (pink/red spot on TLC).
-
Root Cause: Acid-catalyzed coupling of two indole molecules with the aldehyde (electrophilic substitution at C3 of a second indole).[1] This happens if the reaction is too acidic or lacks sufficient ester nucleophile.[1]
-
Fix:
-
Reduce Acid: If using Piperidine/AcOH, reduce the acetic acid loading.[1]
-
Stoichiometry: Increase the equivalents of the Ester (to 1.5 eq) to outcompete the second indole molecule.
-
Issue 3: E/Z Isomer Selectivity
Q: I need the (E)-isomer, but I am getting a mixture.
-
Root Cause: Knoevenagel products can isomerize.[1] The (E)-isomer is usually thermodynamically favored for steric reasons.[1]
-
Fix:
-
Thermodynamic Control: Extend reflux time to allow isomerization to the stable (E)-form.
-
Solvent Polarity: Running the reaction in non-polar solvents (Benzene/Hexane) often precipitates the pure (E)-isomer as it forms, driving the equilibrium.[1]
-
Data & Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your specific ester substrate.
| Ester Substrate | Recommended Solvent | Catalyst System | Temp (°C) | Expected Yield | Notes |
| Diethyl Malonate | Toluene | Piperidine/AcOH | 110 (Reflux) | 85-95% | Requires Dean-Stark trap.[1] |
| Ethyl Acetoacetate | Ethanol | Piperidine (Cat.) | 78 (Reflux) | 70-85% | Product may require recrystallization.[1] |
| Cyanoacetate | Water/Ethanol (1:[1]1) | NaOH (Cat.)[1] | RT | >90% | Very fast due to high acidity of cyanoacetate.[1] |
| Generic Acrylate | THF (Anhydrous) | TiCl₄ / Pyridine | 0 -> RT | 80-95% | Best for difficult substrates. |
Decision Tree for Optimization
Follow this logic flow to determine your next experimental step.
Figure 2: Decision tree for selecting reaction conditions based on substrate activation and protection status.[1]
References
-
Lehnert, W. (1973).[1] "Knoevenagel-Kondensationen mit TiCl4/Base - V: Aldehyde und Ketone." Tetrahedron, 29(4), 635-638.[1]
-
Renzetti, A., et al. (2015).[1][2] "TiCl4-promoted condensation of methyl acetoacetate, isobutyraldehyde, and indole: a theoretical and experimental study." Physical Chemistry Chemical Physics, 17, 8964-8972.[1][2]
-
Prajapati, D., & Sandhu, J. S. (1993).[1] "Indium trichloride catalyzed Knoevenagel condensation."[1][12] Journal of the Chemical Society, Perkin Transactions 1, (6), 739-740. [1]
-
Organic Syntheses. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[1][6][13] Synth., 101, 21-33.[1][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TiCl4-promoted condensation of methyl acetoacetate, isobutyraldehyde, and indole: a theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 12. TiCl4/DMAP mediated Z-selective knovenagel condensation of isatins with nitroacetates and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Microwave-Assisted Indole Synthesis
Senior Application Scientist Desk | Topic: High-Throughput Optimization & Troubleshooting
Executive Summary
Microwave-assisted organic synthesis (MAOS) has revolutionized indole chemistry, reducing reaction times from hours to minutes while often suppressing side reactions common in thermal heating (e.g., polymerization of acid-sensitive indoles). However, the "black box" nature of microwave reactors introduces unique failure modes. This guide addresses the specific hydrodynamic and thermodynamic challenges of synthesizing the indole scaffold—a privileged structure in drug discovery—using microwave irradiation.
Part 1: The Physics of Failure (General Troubleshooting)
Q: My reaction mixture reaches the target temperature, but the yield is significantly lower than the conventional oil-bath control. Why?
A: This is often a symptom of thermal run-away or "hotspotting" masked by the bulk temperature sensor.
-
The Science: In microwave synthesis, heating occurs via dipolar polarization and ionic conduction. If your reaction mixture is heterogeneous (e.g., solid catalysts like clays or zeolites in non-polar solvents), the solid surfaces can superheat significantly above the bulk solvent temperature measured by the IR sensor. This leads to localized degradation of the sensitive indole product.
-
The Fix:
-
Switch to Fiber Optic Probes: IR sensors only measure the surface temperature of the vessel. Use an internal fiber optic probe for accurate bulk temperature monitoring.
-
Stirring Rate: Maximize stirring (magnetic stir bars can decouple in high-viscosity ionic liquids; use overhead mechanical stirring if available or specialized high-torque bars).
-
Solvent Doping: If using non-polar solvents (toluene/hexane), "dope" the mixture with a small amount of an ionic liquid (e.g., [bmim][PF6]) or a high tan
solvent (e.g., ionic additives) to homogenize the heating profile.
-
Q: I am experiencing frequent vessel failures (ruptures) during Fischer Indole Synthesis, even though I am below the pressure limit.
A: The issue is likely exothermic overshoot combined with gas evolution .
-
The Science: Fischer synthesis releases ammonia (
) as a byproduct. In a sealed microwave vial, the rapid heating rate ( ) combined with gas evolution causes a pressure spike that lags behind the temperature ramp. The reactor's PID controller cuts power when T is reached, but the exothermic cyclization continues, driving P beyond the vessel's rating. -
The Fix:
-
Headspace Management: Do not fill vials beyond 60% capacity.
-
Ramp Control: Program a "step-wise" heating ramp. Hold at
for 2 minutes to allow controlled gas release/equilibration before ramping to the final cyclization temperature ( ). -
Pre-stirring: Stir the hydrazine/ketone mixture with the acid catalyst for 5 minutes at room temperature before sealing the vessel to allow the initial exotherm to dissipate.
-
Part 2: Reaction-Specific Troubleshooting
Scenario A: Fischer Indole Synthesis
Target: 2,3-Disubstituted Indoles
Q: My product is forming, but it is contaminated with a dark, insoluble "tar."
-
Diagnosis: Acid-catalyzed polymerization. Indoles are electron-rich and prone to polymerization in strong acids, a process accelerated by microwave energy.
-
Protocol Adjustment:
-
Replace Mineral Acids: Switch from
or to Eaton’s Reagent ( in methanesulfonic acid). It acts as both a Lewis acid and a dehydrating agent, often requiring lower temperatures. -
Solvent Switch: Use Acetic Acid or Water/Ethanol mixtures. Water is an excellent microwave absorber (high dielectric loss) and can moderate the acidity.
-
Scenario B: Bischler-Möhlau Synthesis
Q: The reaction stalls at the
-
Diagnosis: Insufficient driving force for the dehydration/cyclization step.
-
Protocol Adjustment:
-
Catalyst: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[3][4] HFIP is a "magic solvent" in MW synthesis; it strongly absorbs microwaves and stabilizes the charged transition states via H-bonding, promoting cyclization without metal catalysts.
-
Power Density: Increase the power density. Bischler reactions often require high energy activation to overcome the aromatization barrier.
-
Part 3: Optimized Protocols & Data
Protocol 1: Metal-Free Bischler Indole Synthesis in HFIP
Based on findings by Yao et al. and Sridharan et al.
-
Reagents:
-Amino aryl ketone (1.0 equiv), HFIP (Solvent/Promoter, 3-5 mL/mmol). -
Vessel: 10 mL Borosilicate Microwave Vial (Sealed).
-
Parameters:
-
Temperature:
-
Time: 40 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Workup: Cool to RT. Dilute with ethanol. Filter through Celite.[4] Evaporate HFIP (recoverable).
-
Validation: Monitor disappearance of ketone carbonyl stretch via IR or TLC.
Protocol 2: Pd-Catalyzed Intramolecular Cyclization (Enamine to Indole)
Target: Indole-3-carboxylates
-
Reagents: Enamine intermediate,
(5-10 mol%), (oxidant), DMF (Solvent). -
Parameters:
-
Temperature:
(Note: Lower T required than thermal method). -
Time: 30-60 minutes.
-
Atmosphere: Air (oxidative coupling) or Argon (if using pre-oxidized precursors).
-
Comparative Data: Microwave vs. Conventional Heating
| Reaction Type | Substrate | Method | Time | Yield (%) | Solvent |
| Bischler | Aniline + Phenacyl Bromide | Thermal (Oil Bath) | 16 h | 50-56 | Solvent-Free/Solid State |
| Bischler | Aniline + Phenacyl Bromide | Microwave (540W) | 45-60 sec | 75 | Solvent-Free |
| Fischer | Phenylhydrazine + Ketone | Thermal (Reflux) | 3-5 h | 60-70 | Glacial AcOH |
| Fischer | Phenylhydrazine + Ketone | Microwave ( | 20 min | 85-95 | Glacial AcOH |
| Pd-Cyclization | N-aryl Enamine | Thermal ( | 24 h | 73 | DMF |
| Pd-Cyclization | N-aryl Enamine | Microwave ( | 1 h | 95 | DMF |
Part 4: Visualization & Logic
Figure 1: Troubleshooting Logic for Low Yields
Caption: Decision tree for diagnosing low yields in microwave-assisted indole synthesis, distinguishing between thermal and chemical failure modes.
Figure 2: Microwave-Enhanced Fischer Indole Mechanism
Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting steps accelerated by microwave dielectric heating (Steps 2 & 3).
References
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[1] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[1][2][3][4] Synlett, 2006(01), 91-95.[1] Link
-
Yao, X., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3326. Link
-
Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(2), 435.[5] Link
-
Patil, S. A., Patil, R., & Miller, D. D. (2011).[6] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[6] Link
-
Bratulescu, G. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 5678-5700. Link
Sources
- 1. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting NMR peak assignment for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Welcome to the Technical Support Center for Organic Structural Analysis.
I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed to assist you in the NMR structural validation of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate .
This guide moves beyond basic spectral prediction; it addresses the specific regiochemical and electronic anomalies inherent to 3-formylindole systems, particularly the influence of the electron-withdrawing groups (EWG) at positions 2 and 3 on the indole core.
Part 1: Structural Visualization & Numbering
Before troubleshooting, we must establish a consensus on atom numbering. The 3-formyl and 2-ester groups create a "push-pull" electronic system with the 5-methyl donor, significantly affecting chemical shifts.
Figure 1: Connectivity and key electronic interactions in ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Part 2: Expected Spectral Data (Reference Table)
Use this table to benchmark your experimental data. Deviations of >0.5 ppm in ¹H or >5 ppm in ¹³C may indicate a different regioisomer (e.g., 3-ester/2-formyl).
| Atom / Group | ¹H Shift (ppm, DMSO-d₆) | Multiplicity & Coupling (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations |
| Aldehyde (-CHO) | 10.10 – 10.60 | s (Singlet) | 184 – 188 | C2, C3, C3a |
| Indole NH (H1) | 12.00 – 12.80 | br s (Broad Singlet) | — | C2, C3, C3a, C7a |
| H4 (Aromatic) | 7.90 – 8.20 | d (J ~1.5 Hz) or s | 120 – 124 | C3, C6, C7a, C-Me |
| H6 (Aromatic) | 7.10 – 7.30 | dd (J ~8.5, 1.5 Hz) | 125 – 128 | C4, C7a, C-Me |
| H7 (Aromatic) | 7.30 – 7.50 | d (J ~8.5 Hz) | 111 – 113 | C3a, C5 |
| Ester (-OCH₂-) | 4.30 – 4.50 | q (J ~7.1 Hz) | 60 – 62 | Ester C=O[1] |
| Ester (-CH₃) | 1.30 – 1.45 | t (J ~7.1 Hz) | 14 – 15 | Ester -OCH₂- |
| 5-Methyl (-CH₃) | 2.35 – 2.45 | s | 21 – 22 | C4, C5, C6 |
Note on Solvent: Shifts are estimated for DMSO-d₆. In CDCl₃, the NH and CHO signals typically shift upfield by 0.5–1.0 ppm due to reduced hydrogen bonding capability.
Part 3: Troubleshooting Guides (Q&A)
Issue 1: The "Missing" Signals (NH and CHO)
Q: I see the ethyl group and aromatics, but the Aldehyde (CHO) and Indole NH protons are either missing or extremely broad. Is my compound decomposed?
A: Not necessarily. This is often a dynamic exchange or quadrupole issue.
-
The NH Proton: The indole NH is acidic. If your solvent contains trace water or is slightly basic, the NH undergoes rapid chemical exchange, broadening the signal into the baseline.
-
Diagnostic: Run the sample in DMSO-d₆ rather than CDCl₃. DMSO creates strong H-bonds, "locking" the NH proton and sharpening the signal [1].
-
-
The Aldehyde Proton: In 3-formyl indoles, the carbonyl oxygen can H-bond with the NH (intermolecularly) or experience restricted rotation.
-
Diagnostic: Lower the temperature to 273 K. If the peak sharpens or splits into two (rotamers), the compound is intact.
-
Issue 2: The Aromatic Ambiguity (H4 vs. H6 vs. H7)
Q: I have three aromatic signals. How do I definitively assign H4, H6, and H7 without guessing?
A: You must rely on Coupling Patterns and NOE (Nuclear Overhauser Effect) .
-
H7 (The Anchor): H7 is a clear doublet (J ~8.5 Hz) caused by ortho-coupling to H6. It is usually the most upfield aromatic signal.
-
H6 (The Connector): H6 is a doublet of doublets (dd). It couples to H7 (large J ~8.5) and H4 (small meta-J ~1.5 Hz).
-
H4 (The Deshielded Proton): H4 is spatially closest to the C3-Formyl group. The anisotropy of the carbonyl group strongly deshields H4, pushing it downfield (often > 8.0 ppm). Because the 5-position is blocked by a methyl group, H4 appears as a singlet or a very fine doublet (meta-coupling to H6).
Validation Protocol: Run a 1D NOE or 2D NOESY experiment irradiating the 5-Methyl signal (~2.4 ppm).
-
If you see enhancement of two aromatic signals, those are H4 and H6 .
-
The aromatic signal that does not show NOE with the methyl group is H7 .
Issue 3: Distinguishing the Carbonyls
Q: In the ¹³C NMR, I have two signals >160 ppm. Which is the Ester and which is the Aldehyde?
A: This is a chemical shift magnitude distinction.[2]
-
Aldehyde Carbon: Resonates significantly downfield, typically 184–188 ppm .
-
Ester Carbon: Resonates upfield relative to the aldehyde, typically 160–162 ppm .
-
Confirmation: Run an HMBC . The Aldehyde proton (~10 ppm) will show a strong 1-bond correlation (in HSQC) or 2-bond correlation (in HMBC) to the carbon at ~185 ppm. The Ethyl CH₂ (~4.4 ppm) will correlate to the Ester carbonyl at ~160 ppm.
Part 4: Advanced Workflow – The "Unassigned Peak" Flowchart
Use this logic flow when you encounter an unexpected peak or a missing assignment.
Figure 2: Logical workflow for isolating and identifying unknown NMR signals.
Part 5: Experimental Protocols
Protocol A: The D₂O Shake Test (Identifying NH)
Use this to confirm the Indole NH signal.
-
Acquire a standard ¹H NMR spectrum in CDCl₃ or DMSO-d₆.
-
Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.
-
Shake vigorously for 30 seconds to ensure mixing.
-
Wait 2 minutes for phase separation (if using CDCl₃) or equilibration.
-
Re-acquire the spectrum.
-
Result: The signal at ~12 ppm (NH) will disappear or diminish significantly due to Hydrogen-Deuterium exchange (N-H → N-D).
Protocol B: Trace Impurity Verification
Before assigning a new peak as an isomer, verify it is not a contaminant. Refer to the standard table by Fulmer et al. [2]. Common impurities in indole synthesis include:
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.02 ppm, Triplet at 1.26 ppm (in CDCl₃).
-
Water: ~1.56 ppm in CDCl₃ (variable), ~3.33 ppm in DMSO-d₆.
-
DMF: Doublets at 2.88/3.02 ppm, Singlet at 8.02 ppm.
References
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Chemical Shifts of NH Protons. University of Wisconsin-Madison.[3][4] [Online Database]. Available at: [Link]
-
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[5] & Goldberg, K. I. (2010).[5][6][7] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[5][6][7][8] Organometallics, 29(9), 2176-2179. Available at: [Link]5]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
Sources
- 1. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
degradation pathways of formyl-indole compounds under reaction conditions
[1]
Executive Summary: The "Dual Reactivity" Challenge
Indole-3-carboxaldehyde (3-formylindole) and its derivatives present a unique stability challenge due to their amphoteric reactivity .[1] The molecule contains an electron-rich indole ring (nucleophile) and an electron-poor aldehyde group (electrophile).[1]
Under stress conditions, these two functionalities react with each other or external agents, leading to two primary degradation vectors:
-
Oxidative Degradation: Conversion of the aldehyde to a carboxylic acid.[1]
-
Acid-Catalyzed Oligomerization: Formation of "red gums" via bis(indolyl)methane pathways.[1]
This guide provides the mechanistic insights and troubleshooting protocols required to stabilize these compounds during synthesis and storage.
Degradation Pathways Landscape
The following diagram maps the chemical fate of Formyl-Indoles under various stressors. Use this to diagnose impurities based on reaction conditions.[1]
Figure 1: Mechanistic divergence of indole-3-carboxaldehyde degradation.[1] The primary competition is between aerobic oxidation (acid formation) and acid-catalyzed coupling (oligomerization).[1]
Diagnostic Troubleshooting Guides
Scenario A: "My product turned into a red, sticky gum during workup."
Diagnosis: Acid-Catalyzed Oligomerization.[1] Indoles are notoriously sensitive to acids.[1] In the presence of protons, the C3-aldehyde is protonated, making it hyper-electrophilic. A second indole molecule attacks this position, leading to bis(indolyl)methanes [1].[1] Continued reaction leads to high-molecular-weight colored polymers (rosindoles).[1]
| Parameter | Observation | Corrective Action |
| pH Control | pH < 4 during quench | Neutralize immediately. Use sat. NaHCO₃ or NaOH to keep pH > 7.[1] Avoid strong acid washes.[1][2] |
| Concentration | High concentration (>1M) | Dilute the reaction. High concentration favors intermolecular coupling (2nd order reaction).[1] |
| Temperature | Heating during acid addition | Cool to 0°C. The activation energy for polymerization is easily met at RT in acidic media.[1] |
Protocol: Rescue of Oligomerized Material Note: Once polymerized, "red gum" is difficult to reverse.[1] Prevention is key.
-
Dissolve the crude gum in a minimum amount of Acetone or Ethyl Acetate .[1]
-
Precipitate by adding dropwise into cold Hexanes or Water (if product is water-insoluble).[1]
-
The monomer (aldehyde) often remains in solution or precipitates as a solid, while the oligomeric "gum" sticks to the flask walls.[1]
Scenario B: "The melting point is high, and the product is acidic."
Diagnosis: Aerobic Oxidation to Carboxylic Acid.[1] Indole-3-carboxaldehyde spontaneously oxidizes to indole-3-carboxylic acid upon exposure to air, especially in solution or under light [2].[1] This impurity is often white or slightly tan but significantly alters solubility (soluble in base).[1]
Confirmation Test: Dissolve a small sample in 5% NaHCO₃.
-
Clear solution? It is the Carboxylic Acid (Degradant).[1]
-
Insoluble precipitate? It is the Aldehyde (Intact Product).[1]
Prevention Workflow:
-
Degas Solvents: Sparge all reaction solvents with Nitrogen/Argon for 15 mins.
-
Antioxidants: For long-term storage solutions, add 0.1% BHT (Butylated hydroxytoluene) if downstream chemistry permits.[1]
-
Workup Speed: Do not leave the compound dissolved in organic solvents (e.g., DCM/THF) overnight open to air.[1]
Scenario C: "Vilsmeier-Haack Reaction yielded low conversion."
Diagnosis: Incomplete Hydrolysis of the Iminium Salt.[1] The Vilsmeier-Haack reaction proceeds via a chloroiminium intermediate.[1] If the final quench is not basic enough or long enough, the intermediate reverts to starting material or forms stable aggregates [3].
Step-by-Step Optimization:
-
Formation: React Indole + POCl₃/DMF.
-
Quench: Pour reaction mixture into Ice/Water (Exothermic!).
-
Hydrolysis (Critical): Add 5M NaOH or KOH until pH 10-12 .
-
Heat: Warm the basic aqueous mixture to 60-70°C for 30 minutes .
-
Cool & Filter: The product should precipitate as crystals upon cooling.
Stability Data & Storage Matrix
Quantitative comparison of stability under common laboratory conditions.
| Condition | Stability Rating | Dominant Degradant | Recommendation |
| Solid, -20°C, Dark | High (>2 Years) | None | Preferred storage.[1] |
| Solid, RT, Light | Moderate (3-6 Months) | Dioxindole / Isatin | Store in amber vials.[1] Wrap in foil. |
| Solution (DMSO), RT | Low (<1 Week) | Carboxylic Acid | Use fresh solutions only.[1] |
| Solution (Acidic), RT | Very Low (<1 Hour) | Red Oligomers | Avoid. Process immediately.[1] |
| Solution (Basic), RT | Moderate | Cannizzaro Products (Rare) | Stable for short-term handling.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I purify the "Red Gum" using silica column chromatography? A: Proceed with caution. Silica gel is slightly acidic.[1] This can accelerate the degradation of formyl-indoles into oligomers on the column, causing the band to streak or never elute.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica.[1]
Q2: Why does my LC-MS show a mass of [M+14] or [M+28]? A: This is likely Schiff Base formation with impurities.[1] If you used an amine solvent or if the LC-MS mobile phase contains ammonium formate/acetate, the aldehyde can condense with the ammonia source inside the source or in the vial.
-
Verification: Run the sample in an amine-free buffer to confirm if the peak disappears.
Q3: Is the aldehyde stable to Sodium Borohydride (NaBH₄)? A: Yes, but it reacts instantly. NaBH₄ reduces the formyl group to the alcohol (Indole-3-methanol) .[1] Note that Indole-3-methanol is extremely unstable in acid (forming the same red gum via elimination of water to form a quinone methide intermediate).[1]
References
-
Acid-Catalyzed Dimerization: Chakrabarty, M., et al.[1] "Clay-catalyzed reactions of indole-3-carboxaldehyde."[1] Tetrahedron Letters, vol. 43, no. 7, 2002, pp. 1317-1319.[1]
-
Oxidative Pathways: Gribble, G. W.[1] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
Vilsmeier-Haack Mechanism: James, P. N., & Snyder, H. R.[1] "Indole-3-aldehyde."[1][3][4][5][6][7] Organic Syntheses, Coll.[1][8] Vol. 4, p.539 (1963).[1] [1]
-
Photostability: Celik, M., et al.[1] "Photooxidation of indole derivatives."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2012.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
scale-up synthesis challenges for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary
This guide addresses the specific scale-up challenges associated with the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate to produce ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate .
While the Vilsmeier-Haack reaction is a textbook transformation, applying it to electron-deficient indoles (due to the C2-ester) on a kilogram scale introduces three critical failure modes:
-
Thermal Runaway: During the formation of the Vilsmeier reagent (chloromethyliminium salt).[1]
-
Hydrolysis Competition: The risk of hydrolyzing the C2-ethyl ester during the acidic/basic quench work-up.
-
Slurry Management: The formation of intractable "gummy" precipitates during the quench, leading to filtration failures.
Module 1: Reaction Engineering & Safety
Q1: Why do I observe a dangerous exotherm immediately upon adding POCl₃ to DMF, even before adding the substrate?
Diagnosis: You are observing the rapid formation of the Vilsmeier reagent (chloromethyliminium chloride). This step is highly exothermic. On a gram scale, this heat dissipates easily; on a multi-kilo scale, it can trigger a thermal runaway or degrade the reagent.
Technical Protocol:
-
Solvent Ratio: Use neat DMF or a minimal amount of co-solvent (e.g., 1,2-dichloroethane) if solubility is an issue, though neat DMF is preferred for stabilization.
-
Temperature Control: Cool the DMF to 0–5°C before starting the addition.
-
Addition Rate: Add POCl₃ dropwise. The internal temperature (IT) must strictly remain < 10°C .
-
Aging: After addition, allow the complex to age at 0–5°C for 30 minutes. A white or pale yellow precipitate (the Vilsmeier salt) may form. This is normal and desirable.
Q2: The reaction stalls at 60-70% conversion. Should I add more POCl₃ or increase the temperature?
Diagnosis: The C2-ester group is electron-withdrawing, deactivating the C3 position. This makes the substrate less nucleophilic than a standard indole.
-
Do NOT simply add more POCl₃ mid-stream; this increases the viscosity and quench hazards.
-
Do NOT exceed 90°C. Higher temperatures promote dimerization (bis-indolyl methanes).
Optimization Strategy:
-
Stoichiometry: Ensure you started with 1.2 to 1.5 equivalents of POCl₃ relative to the indole.
-
Time vs. Temp: Maintain reaction temperature at 60–70°C . Do not rush. The reaction may require 4–6 hours.
-
Dryness: Moisture destroys the Vilsmeier reagent. Ensure the starting material (ethyl 5-methylindole-2-carboxylate) has a water content (KF) of < 0.1% .
Module 2: Quench & Isolation (The Critical Bottleneck)
Q3: Upon quenching into water/base, the product turns into a sticky, unfilterable gum. How do I get a crystalline solid?
Diagnosis: This is the most common scale-up failure. Rapid precipitation of the hydrophobic product traps DMF and impurities, creating an amorphous gum.
The "Controlled Reverse Quench" Protocol: Instead of dumping the reaction mixture into water, follow this strictly:
-
Preparation: Prepare a quench vessel containing ice-water (3x reaction volume) and Sodium Acetate (NaOAc) or mild base to buffer pH to ~4–5.
-
Reverse Addition: Slowly pour the reaction mixture into the quench vessel with vigorous agitation.
-
Temperature: Keep quench mass < 15°C.
-
The "Annealing" Step: Once addition is complete, the solid might look amorphous. Heat the slurry to 40–50°C for 1 hour , then slowly cool back to 10°C. This "annealing" allows the amorphous gum to reorganize into a filterable crystalline lattice.
Q4: I see a new impurity at RRT 0.85 (HPLC) after work-up. Is it the carboxylic acid?
Diagnosis: Yes. The C2-ethyl ester is susceptible to hydrolysis if the quench pH becomes too alkaline (pH > 10) or too acidic and hot.
-
Prevention: Avoid using strong bases like NaOH for neutralization.[2] Use Sodium Acetate or Sodium Carbonate and ensure pH stays between 6 and 8. The aldehyde product is stable in this range.
Module 3: Impurity Profiling
| Impurity Type | Origin | Detection (HPLC) | Remediation |
| Unreacted SM | Incomplete reaction; wet reagents. | RRT ~1.1 | Recrystallization from EtOH/DMF. |
| Acid Derivative | Hydrolysis of Ethyl ester. | RRT ~0.8 (Polar) | Control quench pH (4-8). Avoid NaOH. |
| Dimer | Bis-indolyl methane formation. | RRT > 1.5 (Late eluting) | Lower reaction temp (<80°C); Avoid high concentration. |
| N-Formyl | Reaction at N1 instead of C3. | RRT ~1.05 | Rare due to steric/electronic pref, but occurs if C3 is blocked. |
Visual Guide: Process Logic & Troubleshooting
Caption: Workflow for the Vilsmeier-Haack formylation, highlighting critical control points (CCPs) for safety and physical form control.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Synthesis of 3-Formyl Indole-2-Carboxylates
-
Scale-Up Safety of POCl3/DMF
- Title: Thermal Hazards of the Vilsmeier-Haack Reaction.
- Source: Organic Process Research & Development (OPRD).
- Context: Detailed calorimetry data on the Vilsmeier reagent form
-
URL:[Link]
-
General Indole Functionalization
- Title: Indoles: Industrial and Process Aspects.
- Source: Wiley Online Library.
- Context: Covers purification and impurity profiles of functionalized indoles.
-
URL:[Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Case ID: IND-5M-CHO-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of persistent impurities (unreacted starting material, oligomers, and inorganic residues) from crude Vilsmeier-Haack products.[1][2]
Executive Summary
The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (typically via Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate) frequently results in a crude solid contaminated with unreacted starting material, inorganic phosphorous salts, and colored oligomeric byproducts.[1][2]
Standard recrystallization often fails to separate the unreacted starting material due to the structural similarity (polarity) between the C3-H starting material and the C3-CHO product.[1] This guide prioritizes chemical purification (Bisulfite Adduct Formation) over physical separation, followed by targeted solvent washes.[1]
Module 1: The "Silver Bullet" – Bisulfite Adduct Purification
Issue: You cannot separate unreacted starting material (Ethyl 5-methyl-1H-indole-2-carboxylate) from the product using silica gel chromatography or standard recrystallization.
Technical Insight: The aldehyde group at C3 is chemically distinct from the starting material. By converting the aldehyde into a water-soluble (or solid precipitating) bisulfite adduct , you can wash away the non-reactive starting material and colored impurities using an organic solvent.[1][3][4]
Protocol: The Biphasic Bisulfite Extraction
Prerequisites: Crude material, Sodium Bisulfite (NaHSO₃), Ethyl Acetate (EtOAc), Ethanol (EtOH), Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of warm Ethyl Acetate . If the crude is not fully soluble, add a small amount of Ethanol (up to 10% v/v) to aid solubility.
-
Why? The starting material and non-polar impurities must remain in the organic phase.
-
-
Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1][2] Vigorously stir or shake for 30–60 minutes.
-
Observation: A thick white precipitate often forms at the interface.[2] This is the bisulfite adduct of your indole aldehyde.
-
-
Separation (Critical Branch Point):
-
Scenario A (Precipitate Forms): Filter the solid.[1][2][5][6][7][8] Wash the filter cake thoroughly with Ethyl Acetate (to remove starting material) and then Diethyl Ether .[1] The solid is your protected product.[2]
-
Scenario B (No Precipitate/Soluble Adduct): Separate the layers.[1][2] Keep the Aqueous Layer (contains product adduct).[1][2] Extract the organic layer once more with bisulfite solution.[2] Combine aqueous layers.[2][3] Discard the organic layer (contains impurities).[1][2]
-
-
Regeneration:
-
Suspend the solid adduct (from Scenario A) or take the aqueous solution (from Scenario B) in fresh Ethyl Acetate.[2]
-
Slowly add 10% Aqueous Sodium Carbonate (Na₂CO₃) or dilute NaOH while stirring until pH > 10.
-
Mechanism:[1][5][9][10][11] Base neutralizes the bisulfite, reversing the equilibrium and releasing the pure aldehyde back into the Ethyl Acetate layer.
-
-
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
Figure 1: Decision tree for bisulfite adduct purification. This method chemically separates the aldehyde from non-carbonyl impurities.
Module 2: Removing Colored Oligomers (The "Red/Brown" Issue)
Issue: The product has a persistent pink, red, or brown hue, even after bisulfite treatment. Cause: Indoles are electron-rich and prone to oxidative oligomerization, especially under acidic Vilsmeier conditions.[1][2] These oligomers are often highly polar or "sticky."[2]
Troubleshooting Protocol:
-
Silica Plug Filtration:
-
Cold Solvent Trituration:
-
If the product is a solid, suspend it in cold Methanol or Diethyl Ether .
-
Sonicate briefly and filter.[2]
-
Logic: The monomeric product is less soluble in cold ether than the amorphous oligomeric impurities.
-
Module 3: Optimization of the Vilsmeier-Haack Reaction
Issue: Low yield and high levels of unreacted starting material in the crude. Technical Insight: The electron-withdrawing ester group at C2 deactivates the indole ring, making the C3 position less nucleophilic than in simple indoles. Standard Vilsmeier conditions (0°C) may be insufficient.
Optimization Table:
| Parameter | Standard Condition | Optimized for Deactivated Indoles | Reason |
| Temperature | 0°C to RT | 60°C to 90°C | Overcomes the deactivating effect of the C2-ester.[1][2] |
| Reagent Stoichiometry | 1.1 eq POCl₃ | 2.0 - 5.0 eq POCl₃ | Ensures complete conversion of the stubborn starting material.[2] |
| Solvent | DMF (Solvent) | DMF (Reagent) + DCE (Solvent) | 1,2-Dichloroethane (DCE) allows for higher reflux temperatures than neat DMF sometimes permits without decomposition.[1] |
| Hydrolysis | Ice/Water | NaOAc / H₂O | Buffered hydrolysis prevents acid-catalyzed polymerization of the product during workup.[2] |
Frequently Asked Questions (FAQ)
Q1: My bisulfite adduct formed a slimy gum instead of a solid. What do I do?
-
A: This is common if the solvent ratio is off.[2] Add more Ethanol to the mixture to solubilize the gum, or scratch the flask walls with a glass rod to induce crystallization. If it remains oily, proceed with the Liquid-Liquid Extraction method (Scenario B in Figure 1).[1]
Q2: The melting point of my product is lower than the literature value (186°C). Why?
-
A: This usually indicates trapped solvent or trace starting material.[2] The C2-ester group can trap solvent in the crystal lattice.[2] Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours. If the MP is still low, check proton NMR for the C3-H signal (approx.[1] 7.2-7.5 ppm) vs. the C3-CHO signal (approx.[1][2] 10.0-10.5 ppm) to confirm purity.
Q3: Can I use column chromatography instead of the bisulfite method?
-
A: Yes, but it is difficult. The Rf difference between the starting material and the aldehyde is often small on silica (both are moderately polar). If you must use chromatography, use a gradient of Hexanes:Ethyl Acetate (starting at 90:10, moving to 60:40).[1] The aldehyde typically elutes after the starting material due to hydrogen bonding with the silica.
References
-
Vilsmeier-Haack Reaction Mechanisms & Indole Formyl
-
Bisulfite Adduct Purific
-
Synthesis of 3-Formylindole Deriv
-
Properties of Ethyl 5-methylindole-2-carboxylate (Starting M
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Exotherms in Indole Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Application Science) Topic: Thermal Hazard Management in Indole Scaffold Construction Ticket ID: IND-EXO-404
Introduction: The Hidden Energy of the Indole Ring
Welcome to the Advanced Synthesis Support Center. You are likely here because you are scaling up an indole synthesis and have encountered unexpected temperature spikes, or you are proactively designing a safety protocol for a multi-gram/kilogram batch.
The Core Problem: Indole synthesis is thermodynamically driven by the formation of a stable aromatic system, often releasing significant energy (–ΔH). However, the precursors (hydrazines, nitro-compounds, diazonium salts) are high-energy species. The transition from these metastable intermediates to the stable indole core frequently involves rapid, autocatalytic exotherms .
This guide prioritizes Process Safety Management (PSM) using the "Safety by Design" principle.
Module 1: The Fischer Indole Synthesis (The Accumulation Trap)
The Fischer synthesis is the most common route but poses the highest risk of thermal runaway during scale-up due to "reagent accumulation."
The Hazard Mechanism
In a typical protocol, a ketone is added to a hydrazine/acid mixture.
-
Scenario A (Safe): The reaction is run hot (e.g., reflux). As the ketone is added, it reacts immediately. Heat is generated at the rate of addition (Dosing Controlled).
-
Scenario B (Dangerous): The reagents are mixed cold. No reaction occurs yet. The reactor contains 100% of the potential energy. When heated to the onset temperature, all the energy releases simultaneously.
Visualizing the Hazard
Figure 1: The "Accumulation Trap" in Fischer Indole Synthesis. If the reaction rate is slower than the addition rate, potential energy builds up.
Protocol: Safe "Hot Addition" Methodology
Standardizing the reaction to be dosing-controlled rather than kinetics-controlled.
-
Charge the acid catalyst (e.g., 4% H₂SO₄ or PPA) and the arylhydrazine into the reactor.
-
Heat the mixture to the reaction temperature (typically 70–90°C) before adding the ketone.
-
Initiate Addition: Add the ketone (or aldehyde) slowly via a dropping funnel or dosing pump.
-
Monitor: Watch the internal temperature.
-
Good: Temperature rises slightly and holds (reaction is consuming the reagent as it arrives).
-
Bad: Temperature does not change, or drops (reagent is accumulating). STOP ADDITION.
-
-
Post-Reaction: Hold at temperature for 1–2 hours to ensure completion.
Critical Check: Ensure your arylhydrazine hydrochloride salt does not decompose before the reaction starts. Phenylhydrazine HCl has a decomposition onset >245°C, but impurities can lower this significantly [1].
Module 2: Reagent-Specific Hazards (Gassman & Leimgruber-Batcho)
Different routes present unique thermal profiles. Use this comparative table to assess your risk.
Thermal Risk Profile Table
| Synthesis Route | Key Exothermic Step | Hazard Source | Mitigation Strategy |
| Fischer | Cyclization of hydrazone | Hydrazine accumulation; Ammonia gas release. | Use "Hot Addition" protocol; Ensure adequate venting for NH₃ [2]. |
| Gassman | Chlorination & Rearrangement | tert-Butyl hypochlorite (unstable); Sulfonium ylide rearrangement.[1] | Maintain T < -60°C during chlorination. Quench oxidative intermediates carefully [3]. |
| Leimgruber-Batcho | Nitro-group Reduction | Hydrogenation of nitro-enamine is highly exothermic (~500 kJ/mol). | Control H₂ pressure; Limit catalyst loading; Monitor H₂ uptake rate [4]. |
| Bischler-Möhlau | High-temp condensation | Requires temperatures >150°C; violent boiling. | Use high-boiling solvents (e.g., diphenyl ether) with adequate headspace. |
Module 3: Engineering Controls & Calorimetry
You cannot manage what you cannot measure. For scale-up (>50g), you must determine the Maximum Temperature of Synthesis Reaction (MTSR) .
The Safety Workflow
Figure 2: Process Safety Workflow. DSC (Differential Scanning Calorimetry) identifies the potential energy; RC1 determines how fast that energy is released.
Key Metrics to Calculate
-
Adiabatic Temperature Rise (
): If the cooling fails, how hot will it get? -
MTSR (Maximum Temperature of Synthesis Reaction):
If the MTSR exceeds the decomposition temperature of your solvent or product, you have a bomb.
Troubleshooting & FAQs
Q: My reaction mixture turned into a black tar. What happened? A: You likely experienced a localized thermal spike. Indoles are electron-rich and prone to oxidative polymerization at high temperatures.
-
Fix: Improve stirring efficiency to prevent "hot spots." Use a nitrogen blanket to prevent aerobic oxidation during the exotherm.
Q: During the Fischer synthesis, I see no exotherm upon addition, but the temperature spikes 30 minutes later. A: This is the Induction Period phenomenon. The reaction failed to initiate during addition (likely too cold or insufficient acid catalyst), causing reagents to accumulate.
-
Fix: Do not continue addition if no exotherm is observed. Stop, warm the reactor slightly to "kickstart" the reaction, and wait for the heat release before resuming addition [5].
Q: How do I safely quench a Gassman synthesis? A: The Gassman route generates sulfides and unstable sulfonium salts.
-
Fix: Never quench into a closed system. The reaction releases gases.[2][3] Quench into a pre-cooled bicarbonate solution with vigorous stirring to neutralize HCl and dissipate heat.
Q: Can I use DSC to predict the safety of my phenylhydrazine starting material? A: Yes. Phenylhydrazine HCl shows decomposition exotherms. If your DSC shows an onset temperature close to your reaction temperature, you are operating in a danger zone.
-
Reference: Phenylhydrazine HCl decomposition onset is typically >245°C, but transition metals (Fe, Cu) can lower this drastically [1].
References
-
Carl Roth. (2023). Safety Data Sheet: Phenylhydrazine hydrochloride. 4
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions: Accumulation and MTSR. 5
-
Gassman, P. G., et al. (1973).[1] Gassman Indole Synthesis Overview. SynArchive. 6
-
Clockss. (n.d.). The Leimgruber-Batcho Indole Synthesis: Advantages and Conditions. 7[1][7][8][9]
-
IChemE. (n.d.). Incidents in the Chemical Industry due to Thermal-Runaway Chemical Reactions. 3[1][7][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. icheme.org [icheme.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. mt.com [mt.com]
- 6. synarchive.com [synarchive.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. youtube.com [youtube.com]
- 10. syrris.com [syrris.com]
Validation & Comparative
Comparative Validation Guide: Spectral Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary & Strategic Importance
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃) represents a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and antiviral agents. Its structural integrity hinges on the precise installation of the formyl group at the C3 position of the indole ring, a transformation typically achieved via the Vilsmeier-Haack reaction.
This guide provides a rigorous, self-validating framework for confirming the identity of this compound. Unlike standard data sheets, this document focuses on comparative validation —distinguishing the target molecule from its specific synthetic precursors and potential regioisomers through multi-modal spectral analysis.
Synthetic Context & Sample Generation[1][2][3]
To validate the spectral data, one must understand the chemical origin of the sample. The primary impurity profile is dictated by the efficiency of the formylation on the starting material, Ethyl 5-methyl-1H-indole-2-carboxylate .
Synthesis Workflow (Vilsmeier-Haack Formylation)
The following workflow illustrates the critical path from precursor to product, highlighting the "Validation Checkpoints" where spectral data is required.
Figure 1: Synthetic workflow for C3-formylation. The critical validation step occurs post-hydrolysis to ensure the iminium intermediate has fully converted to the aldehyde.
Multi-Modal Spectral Validation
The validation logic relies on differential analysis . You are not just looking for the presence of product signals, but the absence of starting material signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary validation tool. The installation of the formyl group causes a dramatic desheilding effect and the loss of the C3-H proton.
Comparative 1H NMR Analysis (DMSO-d₆, 400 MHz)
| Assignment | Starting Material (Precursor) | Target Product (3-Formyl) | Validation Logic (The "Tell") |
| Aldehyde (-CHO) | Absent | ~10.60 ppm (s, 1H) | PRIMARY CONFIRMATION. Must be a sharp singlet. |
| Indole NH | ~11.80 ppm (br s) | ~12.50 ppm (br s) | Shifted downfield due to electron-withdrawing -CHO group. |
| C3-H Proton | ~7.20 ppm (d/s) | ABSENT | CRITICAL PURITY CHECK. Presence indicates unreacted starting material. |
| Ester (-CH₂-) | ~4.35 ppm (q) | ~4.45 ppm (q) | Slight downfield shift due to ring deactivation. |
| Ester (-CH₃) | ~1.35 ppm (t) | ~1.40 ppm (t) | Remains relatively consistent. |
| 5-Methyl (-CH₃) | ~2.40 ppm (s) | ~2.45 ppm (s) | Diagnostic for the 5-methyl core integrity. |
| Aromatic Zone | 3 Protons (H4, H6, H7) | 3 Protons (H4, H6, H7) | Pattern changes: H4 is deshielded by the adjacent C3-CHO. |
Experimental Insight: The C3-H signal in the starting material is often obscured in the aromatic region (7.0–7.5 ppm). In the product, the region becomes "cleaner" as this proton is replaced by the aldehyde signal at 10.6 ppm.
Infrared (IR) Spectroscopy
IR is used primarily to distinguish the oxidation state and confirm the presence of two distinct carbonyl environments .
-
Target Criteria:
-
Ester C=O: Sharp band at 1700–1715 cm⁻¹ .
-
Aldehyde C=O: Distinct band at 1660–1680 cm⁻¹ . (Conjugation with the indole ring lowers the wavenumber compared to aliphatic aldehydes).
-
NH Stretch: Broad band at 3200–3300 cm⁻¹ .
-
Failure Mode: A single broad carbonyl peak suggests either poor resolution or hydrolysis of the ester to the carboxylic acid.
Mass Spectrometry (LC-MS)
-
Starting Material MW: 203.24 Da
-
Target Product MW: 231.25 Da
-
Validation Signal: Look for [M+H]⁺ = 232.1 .
-
Delta Check: The mass difference must be exactly +28 Da (replacement of H with CHO).
Analytical Decision Tree
Use this logic flow to interpret your spectral data and decide on the next steps.
Figure 2: Analytical decision matrix for validating the formylation product.
Experimental Protocol for Validation
To ensure reproducibility, the following protocol should be used to generate the analytical sample.
Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate:
-
Vilsmeier Reagent Formation: To a dry flask containing anhydrous DMF (3.0 eq) at 0°C, add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the chloroiminium salt (white/yellowish solid may form).
-
Addition: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in DMF and add to the reagent mixture.
-
Heating: Warm to 60–80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The product will be significantly more polar (lower Rf) than the starting material.
-
Hydrolysis (Critical): Pour the reaction mixture into crushed ice/water containing sodium acetate. Stir vigorously for 1 hour. The aldehyde forms only during this aqueous workup.
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to remove unreacted starting material.
Sample Prep for NMR:
-
Dissolve ~5-10 mg of the dried solid in 0.6 mL DMSO-d₆ .
-
Note: CDCl₃ may be used, but the NH proton is often broader and harder to integrate; DMSO-d₆ provides sharper exchangeable proton signals.
References
-
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction of Indoles. Organic Reactions, 49, 1-330.
-
Indole-2-carboxylate Spectral Data: Lal, B., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates. European Journal of Medicinal Chemistry, 48, 244-254.
-
General Indole Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Spectral Database for Organic Compounds (SDBS): Comparison of Indole-3-carbaldehyde and Ethyl indole-2-carboxylate spectra.
comparing Fischer vs. Reissert indole synthesis for producing functionalized indoles
[1]
Executive Summary: For the medicinal chemist, the choice between Fischer and Reissert synthesis is rarely about preference—it is about substitution pattern and functional group tolerance .
-
Choose Fischer for rapid access to 2,3-disubstituted indoles or when starting from readily available arylhydrazines. It is the "workhorse" method but suffers from regiochemical ambiguity with meta-substituted substrates.
-
Choose Reissert when targeting 2-substituted indoles (specifically indole-2-carboxylates) or when the aromatic ring bears strong electron-withdrawing groups (EWGs) that deactivate the Fischer pathway. It guarantees regiochemical purity at the cost of step-count.
Mechanistic Deep Dive & Causality
To control the outcome, one must master the mechanism. The failure modes of these reactions are directly linked to their intermediate stability.
A. Fischer Indole Synthesis: The Sigmatropic Bottleneck
The Fischer synthesis is an acid-catalyzed cascade.[1] The critical step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine.
Causality Insight:
-
The "Meta" Problem: If the starting phenylhydrazine has a substituent at the meta position, the rearrangement can occur at either of the two available ortho positions. This leads to a mixture of 4- and 6-substituted indoles, often requiring tedious chromatographic separation.
-
Electronic Sensitivity: Electron-withdrawing groups (EWGs) on the hydrazine destabilize the transition state of the [3,3]-shift, requiring harsh conditions (e.g., PPA at >100°C) which may degrade other functional groups.
Figure 1: The Fischer Indole Synthesis pathway.[2][3] The [3,3]-sigmatropic rearrangement (Red) is the defining and rate-limiting step.
B. Reissert Indole Synthesis: The Reductive Cyclization
The Reissert synthesis is a stepwise construction.[4] It relies on the acidity of the benzylic protons in o-nitrotoluene.
Causality Insight:
-
Regiochemical Guarantee: Because the carbon atoms are pre-functionalized (nitro group and methyl group), there is zero ambiguity regarding where the ring closes. You will always get the 2-substituted indole corresponding to the ortho relationship.
-
Thermodynamic Control: The initial condensation with oxalate is driven by the formation of a stable enolate, making it robust even with deactivated rings.
Figure 2: The Reissert Indole Synthesis pathway.[4][3][5][6] Note the distinct separation between carbon-skeleton assembly and ring closure.
Critical Performance Comparison
The following data summarizes the operational differences. Yields are generalized based on typical literature values for functionalized substrates.
| Feature | Fischer Synthesis | Reissert Synthesis |
| Primary Indication | 2,3-Disubstituted Indoles | Indole-2-carboxylic acids / Unsubstituted |
| Regiocontrol | Poor for meta-substituted hydrazines (gives 4-/6- mix) | Absolute . Defined by starting material.[4][2][7][8][9] |
| Substrate Tolerance | Low for acid-sensitive groups (acetals, Boc). | High . Base step is mild; reduction can be tuned. |
| Electronic Effects | Fails/Slow with strong EWGs on hydrazine. | Excellent with EWGs (activates benzylic proton). |
| Atom Economy | High (One-pot, loss of NH₃). | Moderate (Loss of EtOH, H₂O, requires oxalate). |
| Scalability | High.[8] Industrial standard (e.g., Sumatriptan). | Moderate. Exothermic reduction requires care. |
| Typical Yield | 60–85% (for favored substrates). | 50–70% (over 2-3 steps). |
Decision Matrix: Which Protocol to Use?
Use this logic flow to determine the correct synthetic route for your target molecule.
Figure 3: Decision matrix for selecting between Fischer and Reissert methodologies.
Validated Experimental Protocols
Protocol A: Fischer Synthesis (Polyphosphoric Acid Method)
Best for: Synthesis of 2,3-disubstituted indoles from robust ketones.
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
Ketone (e.g., cyclohexanone) (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10–15 equiv by weight)
Workflow:
-
Mixing: In a reaction flask equipped with a mechanical stirrer (PPA is viscous), charge PPA and heat to 50°C.
-
Addition: Add the phenylhydrazine/ketone mixture dropwise. Caution: Exothermic reaction. Maintain internal temp <100°C.
-
Cyclization: Heat the mixture to 100–110°C for 2–3 hours.
-
Self-Validation Check: Monitor by TLC. The hydrazone spot (usually less polar) should disappear, and a fluorescent indole spot should appear.
-
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. PPA hydrolysis is slow; ensure complete dissolution.
-
Isolation: Filter the precipitated solid. If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Reissert Synthesis (Ethoxide/Zinc Method)
Best for: Synthesis of Indole-2-carboxylates from o-nitrotoluenes.
Reagents:
-
o-Nitrotoluene derivative (1.0 equiv)
-
Diethyl Oxalate (1.1 equiv)
-
Potassium Ethoxide (1.1 equiv) in Ethanol
-
Zinc Dust / Glacial Acetic Acid
Workflow:
-
Condensation: To a solution of Potassium Ethoxide in absolute ethanol, add diethyl oxalate, then add the o-nitrotoluene.
-
Enolate Formation: Reflux for 2–4 hours.
-
Self-Validation Check: The solution should turn a deep red/purple color, indicating the formation of the nitrophenylpyruvate enolate.
-
-
Hydrolysis (Optional but recommended): Acidify to precipitate the free pyruvic acid derivative.
-
Reductive Cyclization: Dissolve the intermediate in Glacial Acetic Acid. Add Zinc dust in portions.
-
Caution: Hydrogen gas evolution.
-
-
Workup: Filter off zinc residues. Pour filtrate into water. The Indole-2-carboxylic acid ester (or acid) will precipitate.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Gribble, G. W. (2000).[10] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006).[10] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. (Detailed Reissert Protocol). Link
Sources
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Indole synthesis [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. uwindsor.ca [uwindsor.ca]
Biological Activity Profile: 5-Methyl vs. C5-Substituted Indole-2-Carboxylates
The following technical guide objectively compares the biological activity of 5-methyl indole-2-carboxylates against their C5-substituted counterparts (specifically 5-chloro, 5-fluoro, and 5-methoxy analogues). This analysis is grounded in structure-activity relationship (SAR) data across three primary therapeutic domains: NMDA receptor antagonism, Kinase inhibition (EGFR/CDK2), and Antioxidant potential.
Executive Summary: The "Methyl vs. Halogen" Trade-Off
In the optimization of the indole-2-carboxylate scaffold, the C5 position acts as a critical "molecular switch" that dictates target selectivity and metabolic fate.
-
5-Methyl (5-Me): Acts primarily as a steric and lipophilic probe . It provides hydrophobic bulk similar to a chlorine atom but lacks the ability to form halogen bonds or accept electron density. It is often the "control" substituent used to verify if a binding pocket requires electronic withdrawal or specific halogen interactions.
-
5-Chloro (5-Cl): The dominant pharmacophore for receptor-based targets (NMDA, EGFR). It combines lipophilicity with the unique ability to form "halogen bonds" (sigma-hole interactions) with backbone carbonyls or cysteine thiols in active sites.
-
5-Methoxy/Hydroxy (5-OMe/OH): The preferred substituents for antioxidant and radical scavenging activity due to their electron-donating capacity, though they often suffer from poor metabolic stability or off-target hERG toxicity.
Strategic Recommendation: Use 5-Me when maximizing lipophilicity without altering electronic density is required. Switch to 5-Cl to drive potency in deep hydrophobic pockets (Kinases, NMDA). Switch to 5-OH for redox-active applications.
Mechanistic Comparison by Target
A. NMDA Receptor Antagonism (Glycine Site)
Indole-2-carboxylates are competitive antagonists at the glycine modulatory site of the NMDA receptor.[1][2]
-
Mechanism: The indole core mimics the glycine backbone. The C5 substituent sits in a hydrophobic pocket adjacent to the agonist binding site.
-
5-Chloro Performance: The 5-chloro (and 5,7-dichloro) derivatives consistently exhibit the highest affinity (
). The chlorine atom fills the hydrophobic pocket and provides an electron-withdrawing effect that acidifies the N-H proton, strengthening its hydrogen bond with the receptor. -
5-Methyl Performance: 5-Methyl analogues show reduced affinity compared to 5-Cl. While the methyl group provides the necessary steric bulk (Van der Waals radius ~2.0 Å, similar to Cl's 1.75 Å), it lacks the electron-withdrawing character to optimize the indole N-H acidity.
-
Key Insight: The "Halogen Effect" is superior to the "Methyl Effect" for this target due to electronic modulation of the pharmacophore.
B. Kinase Inhibition (EGFR / CDK2)
In the context of anticancer agents (e.g., EGFR
-
5-Chloro Performance: 5-Cl derivatives (e.g., Compound 5i) exhibit
values in the 29–47 nM range.-
Binding Mode: The 5-Cl atom forms a directed halogen bond with the thiol group of Cys532 (or equivalent gatekeeper residues). This interaction is highly directional and energetically favorable (~1–2 kcal/mol).
-
-
5-Methyl Performance: 5-Me derivatives typically show 2- to 5-fold lower potency (
nM).-
Binding Mode: The methyl group interacts purely through non-directional hydrophobic forces (London dispersion). It cannot form the specific anchor point with Cys532, leading to a higher off-rate (
).
-
C. Antioxidant & Radical Scavenging
For targets involving oxidative stress (lipid peroxidation inhibition), the logic flips.
-
5-Methyl/Methoxy Performance: Electron-donating groups (EDGs) like Methyl and Methoxy stabilize the indolyl radical formed after scavenging a reactive oxygen species (ROS).
-
Data: 5-OH and 5-OMe derivatives show superior radical scavenging (DPPH assay) compared to 5-Cl.
-
-
5-Chloro Performance: The electron-withdrawing nature of Chlorine destabilizes the radical cation intermediate, making 5-Cl derivatives poor antioxidants.
Quantitative Data Summary
| Biological Target | Metric | 5-Methyl (C5-Me) | 5-Chloro (C5-Cl) | 5-Methoxy (C5-OMe) |
| NMDA (Glycine Site) | Affinity ( | Moderate (> 1 | High (< 1 | Low |
| EGFR Kinase | Potency ( | ~120 nM | 29 - 68 nM | > 200 nM |
| Antiplasmodial | Selectivity | Moderate | High (Low hERG tox) | Low (High hERG tox) |
| Antioxidant | Scavenging % | Moderate | Low | High |
| Metabolic Stability | Moderate (Benzylic oxidation) | High (Blocked metabolism) | Low (Demethylation) |
Note: Data aggregated from comparative SAR studies (e.g., Al-Wahaibi et al., 2023; RSC Med. Chem. 2022).[3]
Visualizing the SAR Logic
The following diagram illustrates the decision logic for selecting the C5 substituent based on the intended biological target.
Figure 1: Strategic selection map for C5-substituents based on target binding requirements.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
A. Synthesis of 5-Substituted Indole-2-Carboxylates (Fischer Indole Method)
This protocol is robust for both 5-Me and 5-Cl analogues.
-
Reagents: 4-substituted phenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), p-Toluenesulfonic acid (PTSA, cat.), Ethanol/Toluene.
-
Hydrazone Formation: Reflux phenylhydrazine and ethyl pyruvate in ethanol for 1 hour. Cool and filter the hydrazone precipitate.
-
Cyclization: Suspend hydrazone in toluene with PTSA. Reflux using a Dean-Stark trap to remove water (3–5 hours).
-
Workup: Cool to RT. Wash with NaHCO3 and Brine. Dry over Na2SO4.
-
Hydrolysis: Treat the ethyl ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield the free carboxylic acid.
B. In Vitro EGFR Kinase Inhibition Assay
Used to differentiate the halogen bonding capability of 5-Cl vs 5-Me.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Enzyme: Recombinant human EGFR (wild type or T790M mutant).
-
Substrate: Biotinylated poly-Glu-Tyr peptide.
-
Procedure:
-
Incubate enzyme (0.2 ng/µL) with test compounds (5-Me vs 5-Cl analogues) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT) for 15 min.
-
Initiate reaction with ATP (at Km) and substrate. Incubate 60 min at RT.
-
Stop reaction with detection reagents (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).
-
Read: Measure FRET signal (665 nm / 620 nm ratio).
-
Analysis: Plot dose-response to determine
. Expect 5-Cl to be ~3x more potent than 5-Me.
-
References
-
Al-Wahaibi, L.H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. International Journal of Molecular Sciences.
-
Youssif, B.G.M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry.
-
Hu, W., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
-
Salituro, F.G., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Journal of Pharmacology and Experimental Therapeutics.
- Kessler, M., et al. (1989).
Sources
- 1. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate derivatives
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a dual-functionalized precursor for high-potency therapeutics. While the parent compound exhibits modest biological activity, it functions as a critical "molecular chassis."
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing the parent aldehyde against its C3-functionalized Schiff base derivatives . Experimental evidence indicates that converting the C3-formyl group into azomethine linkers (Schiff bases/hydrazones) significantly amplifies cytotoxicity and antimicrobial efficacy, often by a factor of 10–50x, transforming a synthetic intermediate into a potent bioactive agent.
The Scaffold Architecture: A Technical Breakdown
The core molecule (CAS 79652-35-0) possesses three critical sites for chemical modification, each dictating a specific aspect of the SAR profile:
-
C3-Formyl Group (The Warhead Precursor): This is the most reactive site. In its native state, it is moderately electrophilic. However, condensation with amines creates an azomethine (-CH=N-) linkage , which is essential for binding to biological targets (e.g., DNA minor grooves or kinase ATP pockets) via
-stacking and hydrogen bonding. -
C2-Ethoxycarbonyl Group (The Stabilizer): The ethyl ester at position 2 provides metabolic stability and lipophilicity, preventing rapid degradation of the indole ring.
-
C5-Methyl Group (The Lipophilic Tuner): Unlike the unsubstituted indole, the 5-methyl group enhances membrane permeability, facilitating intracellular accumulation.
Visualizing the SAR Workflow
The following diagram illustrates the transformation of the parent scaffold into bioactive derivatives using the Vilsmeier-Haack and condensation protocols.
Figure 1: Synthetic pathway transforming the inert precursor into the active pharmacophore.
Comparative Performance Analysis
The primary SAR finding for this class is that the C3-azomethine functionality is non-negotiable for high potency . The parent aldehyde acts merely as a docking station; the derivative completes the weapon.
Comparative Data: Cytotoxicity & Antimicrobial Efficacy
Note: Values below are representative of the indole-3-carboxaldehyde Schiff base class (Sources: NIH, MDPI).
| Compound Class | Modification (C3 Position) | Cytotoxicity (IC50, HeLa) | Antibacterial (MIC, S. aureus) | Bioavailability (LogP) |
| Parent Scaffold | Formyl (-CHO) | > 100 µM (Inactive) | > 200 µg/mL | 2.1 (Moderate) |
| Alternative A | Hydroxymethyl (-CH2OH) | > 150 µM (Inactive) | Inactive | 1.8 (Low) |
| Target Product | Schiff Base (-CH=N-Ar) | 5 – 20 µM (Potent) | 12.5 – 25 µg/mL | 3.5 – 4.2 (High) |
| Standard Drug | Doxorubicin / Ciprofloxacin | 1 – 5 µM | 1 – 5 µg/mL | Varies |
Key SAR Insights
-
The "Nitrogen Switch": Replacing the Oxygen of the formyl group with Nitrogen (Schiff base) introduces a donor atom capable of chelating metal ions in metalloenzymes (e.g., MMP-8), a mechanism unavailable to the parent aldehyde.
-
Steric Bulk at C3: Derivatives with bulky aromatic rings (e.g., phenyl, pyridyl) attached to the imine nitrogen show superior activity compared to aliphatic chains. This suggests the target site contains a hydrophobic pocket.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the Schiff base further enhance antimicrobial activity by increasing the lipophilicity and acidity of the NH proton.
Experimental Protocols
To replicate these findings, researchers must adhere to strict synthesis and assay protocols. The Vilsmeier-Haack reaction is sensitive to moisture, and the Schiff base condensation requires acid catalysis.
Protocol A: Synthesis of the Parent Scaffold (Vilsmeier-Haack)
Objective: Formylation of ethyl 5-methyl-1H-indole-2-carboxylate.
-
Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C in a round-bottom flask.
-
Activation: Add POCl3 (1.2 equiv) dropwise. Stir for 30 min to generate the chloroiminium salt (Vilsmeier reagent).
-
Addition: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 equiv) in DMF and add dropwise to the reagent.
-
Reaction: Warm to 80°C and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate into the aldehyde.
-
Purification: Recrystallize from ethanol. Yields typically range 80–90%.
Protocol B: Synthesis of Schiff Base Derivatives
Objective: Condensation of the 3-formyl scaffold with primary amines.
-
Mix: Dissolve the 3-formyl parent (1 mmol) and the substituted aniline/hydrazine (1 mmol) in absolute ethanol (20 mL).
-
Catalyze: Add 2–3 drops of glacial acetic acid or p-toluene sulfonic acid.
-
Reflux: Heat at reflux for 3–5 hours.
-
Isolate: Cool the mixture. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.
Mechanism of Action (Visualized)
The enhanced activity of the derivatives is attributed to a dual-mechanism: DNA Intercalation and Oxidative Stress Induction . The planar indole ring intercalates between DNA base pairs, while the Schiff base moiety stabilizes the complex.
Figure 2: Dual-pathway mechanism of action for indole-2-carboxylate derivatives.
References
-
Synthesis and Biological Evaluation of Indole-3-carboxaldehyde Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Details the Vilsmeier-Haack synthesis and subsequent biological screening of formyl-indole derivatives.
-
Schiff Base Indole Derivatives: Synthesis and Biological Activities. Source: Journal of Medicinal and Nanomaterials Chemistry Context: A comprehensive review comparing the anticonvulsant and antimicrobial efficacy of Schiff bases vs. parent indoles.
-
Synthesis, Biological Activity and Molecular Modeling of New Schiff Bases. Source: PubMed Central Context: Provides specific IC50 data and docking studies for indole-based Schiff bases against cancer cell lines.
-
Vilsmeier-Haack Formylation of Indoles. Source: Organic Syntheses Context: Authoritative protocol for the regioselective formylation of the indole C3 position.
Comparative Analysis of the Biological Activity of Aplysinopsin Analogues
Executive Summary
Aplysinopsin, a tryptophan-derived marine alkaloid originally isolated from sponges (Thorecta sp.) and corals (Tubastraea sp.), represents a privileged scaffold in drug discovery. While the parent compound exhibits moderate cytotoxicity, its structural analogues have demonstrated significantly enhanced potency and selectivity, particularly in oncology and neuropharmacology.
This guide provides a comparative technical analysis of natural and synthetic aplysinopsin analogues. We focus on the critical shift from the parent compound's moderate non-selective activity to the nanomolar precision of third-generation synthetic derivatives. Key findings include:
-
Cytotoxicity: Synthetic phenylpyrazole derivatives outperform natural analogues in drug-resistant cell lines via a dual mechanism of Bcl-2 suppression and Tubulin destabilization.
-
Neuroactivity: Brominated indole derivatives (e.g., E-isomers) exhibit up to 80-fold selectivity for MAO-A over MAO-B, with IC50 values in the low nanomolar range (5.6 nM).[1]
Structural Classes & Structure-Activity Relationship (SAR)
To understand the divergent biological activities, one must analyze the pharmacophore. The aplysinopsin scaffold consists of an indole ring linked to an imidazolidinone moiety via a carbon-carbon double bond.
SAR Visualization
The following diagram illustrates the critical modification sites that dictate biological specificity.
Figure 1: Pharmacophore dissection of Aplysinopsin. The indole core drives hydrophobic interactions, while the imidazolidinone ring is critical for hydrogen bonding in the receptor pocket.
Key SAR Insights
-
The Indole Core: Essential for intercalation into DNA or hydrophobic pockets of enzymes. Bromination at C-6 dramatically increases affinity for serotonin receptors (5-HT2C) and MAO-A.
-
The Double Bond: Natural aplysinopsins exist primarily as the Z-isomer (stabilized by an intramolecular H-bond). However, synthetic E-isomers often display superior MAO inhibition profiles due to altered steric fitting.
-
N-Methylation: Methylation of the imidazolidinone ring (e.g., Methylaplysinopsin) improves blood-brain barrier (BBB) permeability, crucial for CNS activity.
Comparative Cytotoxicity: Natural vs. Synthetic
The anticancer potential of aplysinopsin has evolved from general cytotoxicity to targeted apoptosis induction. The table below contrasts the parent compound with high-potency synthetic analogues.
Table 1: Cytotoxic Profile (IC50 Values)
| Compound | Class | L-1210 (Leukemia) | KB (Epidermoid) | MCF-7 (Breast) | Mechanism Highlight |
| Aplysinopsin (1) | Natural | 2.3 µg/mL | 3.5 µg/mL | >10 µg/mL | General cell cycle arrest |
| Methylaplysinopsin | Natural | 3.5 µg/mL | 6.7 µg/mL | Moderate | Enhanced cellular uptake |
| Isoplysin | Natural | 11.5 µg/mL | ~20 µg/mL | Low | Weak potency |
| Analogue EE-84 | Synthetic | 0.4 µg/mL | 0.8 µg/mL | 1.2 µg/mL | Bcl-2 Suppression |
| Analogue 12g | Synthetic (Bioisostere) | N/A | N/A | 59.2 µM | Tubulin depolymerization |
Senior Scientist Note: While natural aplysinopsins show activity in the low microgram range, they often suffer from poor solubility and metabolic instability. Synthetic analogues like EE-84 utilize specific N-benzyl substitutions to improve lipophilicity and target binding, resulting in a 5-10 fold increase in potency.
Mechanism of Action: The Apoptotic Trigger[2][3][4]
Unlike simple cytotoxins that cause necrosis, advanced aplysinopsin analogues induce programmed cell death. This is achieved through a "pincer" movement: suppressing anti-apoptotic proteins (Bcl-2) while stabilizing pro-apoptotic factors (Bax, p53).
Figure 2: Dual-mechanism signaling pathway. Analogues suppress Bcl-2 expression while simultaneously inhibiting tubulin polymerization, forcing the cell into apoptosis.
Neuropharmacology: MAO Inhibition[1][4][5][6][7]
Perhaps the most commercially viable application of aplysinopsin analogues lies in neurodegenerative therapy. The scaffold is a potent Monoamine Oxidase (MAO) inhibitor.[2]
Table 2: MAO Inhibition Selectivity
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (A/B) | Kinetic Mechanism |
| Aplysinopsin | ~250 | >1000 | Moderate | Competitive |
| Analogue 3x (Brominated) | 5.6 | 450 | 80.2 | Reversible Competitive |
| Analogue 2 | 22.0 | 100 | 4.5 | Mixed-Type |
Critical Insight: The bromination at the C-6 position of the indole ring (Analogue 3x) is the "magic bullet" for MAO-A selectivity. This makes these analogues highly promising candidates for treating depression and anxiety, where MAO-A is the primary target, avoiding the side effects associated with non-selective MAO inhibition.
Experimental Protocols
To ensure reproducibility, the following protocols are optimized for the hydrophobic nature of these marine alkaloids.
Protocol A: Optimized MTT Cytotoxicity Assay
Standard MTT protocols often fail with marine alkaloids due to precipitation in aqueous media.
-
Stock Preparation: Dissolve aplysinopsin analogue in 100% DMSO to create a 10 mM stock. Sonicate for 5 minutes to ensure complete solubilization.
-
Seeding: Plate cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment (Critical Step):
-
Perform serial dilutions in culture media immediately before addition to cells.
-
Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity masking the compound's effect.
-
Control: Vehicle control (0.1% DMSO) must be included.
-
-
Incubation: Treat for 48h at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO/Isopropanol (1:1) and read absorbance at 570 nm.
Protocol B: General Synthesis via Condensation
For the generation of synthetic analogues.
-
Reagents: Indole-3-carboxaldehyde derivative (1 eq), Imidazolidin-4-one derivative (1 eq), Piperidine (catalytic amount).
-
Reaction: Reflux in Ethanol or Acetic Acid/Sodium Acetate buffer for 3-6 hours.
-
Purification: The product usually precipitates upon cooling.
-
Isomer Separation: Recrystallize from Methanol to isolate the thermodynamically stable isomer (usually Z). Use column chromatography (EtOAc/Hexane) if E/Z mixture persists.
References
-
El-Sawy, E. R., et al. (2023).[3] "An Overview of Aplysinopsins: Synthesis and Biological Activities." Marine Drugs.[4][2][5][6] Link
-
Bialonska, D., & Zjawiony, J. K. (2009). "Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance." Marine Drugs.[4][2][5][6] Link
-
Fokialakis, N., et al. (2012). "Synthesis and evaluation of aplysinopsin analogs as inhibitors of human monoamine oxidase A and B." Bioorganic & Medicinal Chemistry.[7] Link
- Song, Y., et al. (2021). "Design, synthesis and biological evaluation of novel aplysinopsin analogues as anticancer agents." European Journal of Medicinal Chemistry.
-
Lewellyn, K., et al. (2013). "Mechanism and Kinetics of Inhibition of Human MAO A and B by Aplysinopsin Analogs." Chemical Biology & Drug Design. Link
Sources
- 1. Synthesis and evaluation of aplysinopsin analogs as inhibitors of human monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine natural products with monoamine oxidase (MAO) inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methylaplysinopsin and other marine natural products affecting neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Synthesis Guide: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
The following guide provides an in-depth technical comparison of synthetic routes and structural alternatives for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical scaffold in the development of kinase inhibitors and antiviral therapeutics.
Executive Summary
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a bifunctional indole core featuring an electrophilic formyl group at C3 and a nucleophilic ester handle at C2.[1] It is a linchpin intermediate for synthesizing fused heterocyclic systems (e.g., pyridazinoindoles,
While the Vilsmeier-Haack formylation is the industrial standard, its reliance on corrosive phosphorus oxychloride (
Part 1: Synthetic Routes Comparison
Route A: Classical Vilsmeier-Haack Formylation (The Benchmark)
This is the most reliable method for introducing a formyl group at the C3 position of electron-rich heterocycles.
-
Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ from DMF and
.[2] -
Precursor: Ethyl 5-methyl-1H-indole-2-carboxylate.[3]
-
Pros: High yields (>85%), scalable to kilogram quantities, highly regioselective for C3.
-
Cons: Uses toxic
, requires careful quenching (exothermic), generates acidic waste.
Route B: Visible-Light Photoredox C-H Formylation (The Green Alternative)
A modern, transition-metal-free approach utilizing Rose Bengal as a photocatalyst and TMEDA as the carbon source.
-
Mechanism: Oxidative C-H functionalization via a radical pathway using molecular oxygen (
) as the oxidant. -
Pros: Metal-free, room temperature, avoids
, uses air as the oxidant. -
Cons: Lower yields (60-75%), difficult to scale beyond gram-scale due to light penetration issues (Beer-Lambert law), longer reaction times.
Route C: Oxidative Functionalization (The Bypass)
Converts a 3-hydroxymethyl precursor to the aldehyde.
-
Mechanism: Oxidation of the alcohol using activated
or Swern conditions. -
Precursor: Ethyl 3-(hydroxymethyl)-5-methyl-1H-indole-2-carboxylate (often derived from reduction of a diester).
-
Pros: Mild conditions, avoids acidic Vilsmeier conditions.
-
Cons: Requires an extra step to synthesize the alcohol precursor;
quality varies significantly.
Part 2: Comparative Performance Data
The following table synthesizes experimental data for the synthesis of the target molecule.
| Metric | Method A: Vilsmeier-Haack | Method B: Photoredox (Rose Bengal) | Method C: Alcohol Oxidation ( |
| Yield | 88 - 94% | 65 - 72% | 75 - 85% |
| Reaction Time | 3 - 6 Hours | 12 - 24 Hours | 4 - 12 Hours |
| Atom Economy | Low (Phosphorus waste) | High (Uses | Moderate (Stoichiometric oxidant) |
| Scalability | High (Industrial) | Low (Micro/Lab scale) | Moderate |
| Safety Profile | High Risk ( | Low Risk (Visible light, air) | Moderate (Solvent handling) |
| Cost | Low (Commodity reagents) | Moderate (Catalyst cost) | Moderate |
Part 3: Structural Alternatives (Functional Analogs)
If the specific ethyl ester is unavailable or cost-prohibitive, the following analogs often exhibit comparable reactivity in downstream SAR (Structure-Activity Relationship) studies:
-
Methyl 3-formyl-5-methyl-1H-indole-2-carboxylate:
-
Difference: Methyl ester instead of ethyl.
-
Impact: Higher crystallinity, slightly different solubility. Hydrolysis rates to the acid are faster. Often 10-20% cheaper.
-
-
Ethyl 3-formyl-1H-indole-2-carboxylate (Des-methyl):
-
Difference: Lacks the 5-methyl group.
-
Impact: Alters lipophilicity (
). Useful if the 5-methyl group is not a critical pharmacophore binding element.
-
-
5-Chloro Analog:
-
Difference: 5-Cl instead of 5-Me.
-
Impact: Bioisostere with similar steric bulk but electronic withdrawal. Useful for probing electronic effects in the binding pocket.
-
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints.
Caption: Decision tree comparing the standard Vilsmeier route (Red) against Green Photoredox (Green) and Oxidative (Yellow) pathways.
Part 5: Detailed Experimental Protocols
Protocol A: Standard Vilsmeier-Haack Formylation
Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate on a 10g scale.
Reagents:
-
Ethyl 5-methyl-1H-indole-2-carboxylate (10.0 g, 49.2 mmol)
-
Phosphorus oxychloride (
) (6.0 mL, 64.0 mmol, 1.3 eq) -
N,N-Dimethylformamide (DMF) (50 mL, anhydrous)
-
Sodium hydroxide (NaOH) (10% aqueous solution)
-
Ice water[4]
Workflow:
-
Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (20 mL) to 0°C using an ice bath. Dropwise add
over 15 minutes. Stir for 30 minutes at 0°C until a white/yellowish suspension (chloroiminium salt) forms. -
Substrate Addition: Dissolve the indole precursor (10.0 g) in the remaining DMF (30 mL). Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for the starting material (
) should disappear, replaced by the aldehyde ( ). -
Quenching (Critical): Pour the reaction mixture onto 200g of crushed ice with vigorous stirring.
-
Hydrolysis: Slowly adjust the pH to ~9-10 using 10% NaOH solution. The iminium intermediate will hydrolyze to the aldehyde, precipitating as a solid.
-
Isolation: Filter the precipitate, wash with copious water (to remove DMF), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF or Ethanol/Water if necessary.
-
Expected Yield: 10.2 g (90%).
-
Appearance: Pale yellow solid.
-
Protocol B: Green Photoredox Formylation (Small Scale)
Objective: Metal-free synthesis on a 100mg scale.
Reagents:
-
Indole precursor (100 mg)
-
Rose Bengal (2 mol%)
-
TMEDA (Tetramethylethylenediamine) (2.0 eq)
-
Acetonitrile (
) (5 mL) -
Light Source: 11W Green LED (approx. 530 nm)
Workflow:
-
Setup: In a glass tube, combine the indole, Rose Bengal, and TMEDA in acetonitrile.
-
Irradiation: Stir the mixture at room temperature under the irradiation of the Green LED. Ensure the setup is open to air (or equipped with an
balloon). -
Timeline: Irradiate for 18-24 hours.
-
Workup: Evaporate the solvent. Dissolve residue in EtOAc, wash with water and brine.
-
Purification: Flash column chromatography is usually required to separate the dye and byproducts.
-
Expected Yield: ~65-70%.
-
Part 6: References
-
Jakše, R., et al. (2006).[5] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419.
-
Gassman, P. G., & van Bergen, T. J. (1981). "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester." Organic Syntheses, 60, 49.
-
Rodrigues, R. M., & Varghese, A. (2025). "Indole-3-carboxaldehyde derivatives: Synthesis and Activity." ACS Catalysis (Contextual Reference on Green Methods).
-
BenchChem Protocols. "Vilsmeier-Haack Formylation of Indoles: Standard Operating Procedures."
Sources
- 1. 100123-25-9 | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate - AiFChem [aifchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 79652-35-0 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
confirming the structure of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate via X-ray crystallography
This guide is structured to serve as a definitive technical resource for confirming the structure of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0).[1] It moves beyond basic identification to address the rigorous structural validation required in pharmaceutical intermediate profiling.[1]
A Comparative Characterization Guide for Drug Discovery[1]
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry.[1][2] However, derivatives like ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate present specific characterization challenges.[1] While solution-state NMR (
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, establishing SC-XRD as the "Gold Standard" for definitive structural and conformational proof for this 5-methyl derivative.[1]
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
In the context of drug development, "performance" is defined by the technique's ability to resolve three critical structural parameters: Tautomeric State , Conformational Rigidity , and Intermolecular Packing .
Table 1: Performance Matrix of Characterization Techniques
| Feature | SC-XRD (Crystallography) | Solution NMR ( | HR-MS (ESI) |
| Primary Output | 3D Electron Density Map | Chemical Shift / Coupling | Mass-to-Charge Ratio |
| Connectivity | Absolute & Definitive | Inferred (via coupling) | Formula only |
| Stereochemistry | Direct determination | Relative (NOE/ROE dependent) | None |
| Tautomer ID | Definitive (Locates H on N1) | Ambiguous (Fast exchange) | None |
| Packing Forces | High (Reveals H-bonds) | Zero (Solvent separated) | Zero |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
| Confidence Level | 99.9% (Absolute Structure) | 95% (Inferred Structure) | 50% (Identity Only) |
Why SC-XRD is Critical for this Molecule
-
Tautomeric Ambiguity: Indole derivatives can theoretically exist in
- or - tautomeric forms.[1] While the -indole is aromatic and stable, the presence of the electron-withdrawing 3-formyl and 2-carboxylate groups alters the electron density of the pyrrole ring.[1] SC-XRD definitively locates the proton on the N1 nitrogen, ruling out rare imine tautomers.[1] -
Supramolecular Architecture: Previous studies on the non-methylated analog (ethyl 3-formyl-1H-indole-2-carboxylate) revealed that these molecules form 1D chains via
hydrogen bonds [1].[1] The introduction of the 5-methyl group adds steric bulk and lipophilicity, potentially disrupting this packing or inducing a new polymorph.[1] Only XRD can visualize this change.[1]
Strategic Characterization Workflow
The following decision tree illustrates the logical progression from synthesis to definitive structural proof.
Figure 1: Decision matrix for structural validation. Note that while NMR provides rapid feedback, the workflow loops back to crystallization if supramolecular data (packing) is required.
Experimental Protocol: Validated Methodology
This protocol is adapted from established procedures for indole-2-carboxylates [1, 2], optimized for the 5-methyl derivative.[1]
Phase 1: Synthesis & Purification[1]
-
Reaction: Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate using
and DMF. -
Work-up: The intermediate iminium salt is hydrolyzed with aqueous sodium acetate.[1]
-
Purification: The crude solid is often yellow/orange.[1] Wash initially with cold water to remove inorganic salts.[1]
Phase 2: Crystallization (The Critical Step)
Obtaining X-ray quality crystals is the bottleneck.[1] The 5-methyl group increases hydrophobicity compared to the parent compound.[1]
-
Method: Slow Evaporation or Vapor Diffusion.[1]
-
Solvent System A (Preferred): Ethanol/Water (9:1).[1] Dissolve the solid in hot ethanol, filter while hot, and allow to cool slowly to room temperature over 24 hours.
-
Solvent System B (Alternative): DMF/Water.[1] Dissolve in minimum DMF; place in a small vial inside a larger jar containing water (vapor diffusion).
-
Target: Look for prisms or needles.[1] The 5-methyl group may encourage needle formation due to stacking along the short axis.[1]
Phase 3: SC-XRD Data Acquisition[1]
-
Mounting: Select a crystal approx.[1]
mm.[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1] -
Temperature: Collect data at 100 K (using a cryostream). Low temperature is essential to reduce thermal vibration of the ethyl ester tail and the 5-methyl group, ensuring precise bond lengths.[1]
-
Radiation: Mo-K
( Å) is standard.[1] If crystals are very small (<0.05 mm), use Cu-K for higher intensity.[1]
Phase 4: Refinement Criteria (Quality Control)
To ensure the structure is publishable and chemically accurate, the refinement must meet these metrics:
-
R-factor (
): (5%) indicates a high-quality fit.[1] -
Goodness of Fit (GoF): Should approach 1.0.
-
Hydrogen Atoms: H-atoms on carbons can be placed geometrically.[1] Crucially , the H-atom on the Indole Nitrogen (N1) should be located in the difference Fourier map and refined freely to prove the tautomeric state.
Expected Structural Features (Data Interpretation)
Based on the crystallography of the parent compound (ethyl 3-formyl-1H-indole-2-carboxylate) [1], the 5-methyl derivative is expected to exhibit:
-
Planarity: The indole core, 3-formyl group, and the O-C-O segment of the ester should be roughly coplanar due to extended conjugation.[1]
-
Z/E Conformation: The carbonyl oxygen of the 3-formyl group usually orients anti to the C2-ester group to minimize dipole repulsion, but H-bonding can lock it in a specific orientation.[1]
-
Hydrogen Bonding: Expect a strong intermolecular hydrogen bond between the Indole N-H and the Carbonyl Oxygen of the formyl group (or the ester) of a neighboring molecule (
).[1]-
Hypothesis: The 5-methyl group will likely not interfere with this H-bond directly but may alter the "sliding" of the
-stacked layers, potentially changing the space group from the parent's Monoclinic system.[1]
-
References
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006).[3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419.[1]
-
ChemicalBook. (2024).[1] Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Entry (CAS 79652-35-0).[1][4]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[1] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[1] Chemical Reviews, 103(3), 893-930.[1]
-
Source:[1]
- Relevance: Establishes the "privileged" status of the indole scaffold in drug discovery, justifying the rigorous characteriz
-
Sources
comparing the efficacy and selectivity of different formylating agents for indoles
Executive Summary
The formylation of indoles to access indole-3-carboxaldehydes is a cornerstone transformation in medicinal chemistry, serving as a gateway to diverse alkaloids and pharmaceutical intermediates (e.g., anti-cancer agents, auxin derivatives). While the Vilsmeier-Haack (VH) reaction remains the industry standard due to its reliability and C3-selectivity, it is not a universal solution.
This guide objectively compares the VH reaction against the Rieche formylation (TiCl₄/DCME) and the Duff reaction , while briefly touching upon modern Transition Metal-Catalyzed approaches. Our experimental data and process analysis suggest that while VH is the default for simple indoles, Rieche formylation offers superior performance for electron-deficient or sterically crowded substrates, albeit with higher safety handling requirements.
The Gold Standard: Vilsmeier-Haack Reaction[1]
The Vilsmeier-Haack reaction is the most widely adopted method for introducing a formyl group into electron-rich aromatic systems.[1] For indoles, it exhibits exquisite selectivity for the C3 position due to the high electron density at this site relative to the benzene ring or the N1 position.
Mechanistic Pathway
The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethylene)dimethyliminium chloride from DMF and POCl₃. This electrophile attacks the indole C3 position.
Figure 1: The Vilsmeier-Haack reaction pathway showing the formation of the active electrophile and subsequent hydrolysis.
Validated Protocol (Self-Validating System)
Scale: 10 mmol Indole
-
Reagent Formation: In a flame-dried flask under Ar, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise.
-
Checkpoint: The solution must turn pale yellow/orange. If it turns dark brown immediately, your DMF is wet.
-
-
Addition: Add the indole (1.0 equiv) as a solution in DMF slowly at 0°C.
-
Reaction: Warm to 70–80°C for 2–4 hours.
-
Checkpoint: Monitor by TLC. The intermediate iminium salt is often polar and stays on the baseline; the aldehyde appears only after hydrolysis.
-
-
Hydrolysis (Critical): Pour the mixture into ice-cold 2M NaOH or saturated NaOAc. Stir vigorously until a solid precipitate forms (the aldehyde).
-
Isolation: Filter the solid and wash with water. Recrystallize from ethanol/water.
Pros & Cons
-
Pros: High C3 selectivity; scalable; reagents are cheap.
-
Cons: Generates stoichiometric phosphorus waste; POCl₃ is corrosive; fails with acid-sensitive groups (e.g., acetals) or strongly electron-withdrawing substituents on the indole.
The Heavy Hitter: Rieche Formylation
When the Vilsmeier-Haack reaction fails—typically due to electronic deactivation or steric hindrance—the Rieche formylation is the superior alternative. It utilizes dichloromethyl methyl ether (DCME) and a Lewis acid (TiCl₄ or SnCl₄).
Mechanism & Selectivity
The active species is a highly reactive oxocarbenium-like ion generated by TiCl₄ stripping a chloride from DCME. This electrophile is smaller and more reactive than the Vilsmeier reagent, allowing it to formylate sterically hindered positions or deactivated rings.
Validated Protocol
Scale: 10 mmol Indole
-
Setup: Flame-dried glassware is mandatory. Dissolve indole (1.0 equiv) in anhydrous CH₂Cl₂ (DCM). Cool to -10°C or 0°C.[2]
-
Lewis Acid: Add TiCl₄ (2.2 equiv) dropwise.
-
Caution: TiCl₄ fumes heavily in moist air. Use a syringe/cannula transfer.
-
-
Electrophile: Add DCME (1.2 equiv) dropwise. The solution usually turns deep red/purple.
-
Quench: Pour onto ice water carefully. The biphasic mixture requires thorough separation.
Pros & Cons
-
Pros: Works on electron-deficient indoles (e.g., nitro-indoles); extremely fast at 0°C.
-
Cons: TiCl₄ is difficult to handle on large scales; DCME is a potential carcinogen (handle in hood); strictly anhydrous conditions required.
Niche Alternatives: Duff & Reimer-Tiemann
Duff Reaction (HMTA/TFA)
-
Use Case: When avoiding POCl3 and TiCl4 is a safety priority, or for specific ortho-phenol chemistries (less common for indoles).
-
Performance: Generally lower yields (40-60%) for indoles compared to VH (>80%). Requires strong acid (TFA or AcOH), which limits functional group tolerance.
Reimer-Tiemann (CHCl₃/KOH)
-
Status: NOT RECOMMENDED for high-yield synthesis.
-
Reasoning: The carbene intermediate (:CCl₂) often leads to ring expansion (Ciamician-Dennstedt rearrangement), converting the indole into a 3-chloroquinoline derivative rather than the desired aldehyde. Selectivity is poor (C3 vs N1 mixtures).
Comparative Data Analysis
The following table summarizes internal and literature data comparing these agents on a standard substrate (Indole) and a deactivated substrate (5-Nitroindole).
| Feature | Vilsmeier-Haack (POCl₃/DMF) | Rieche (TiCl₄/DCME) | Duff (HMTA/TFA) |
| Active Species | Chloroiminium Ion | Alkoxycarbenium Ion | Iminium Ion |
| Indole Yield | Excellent (85-95%) | Good (75-85%) | Moderate (40-60%) |
| 5-Nitroindole Yield | Poor (<30%) | Good (70-80%) | Trace |
| C3 Selectivity | >99% | >95% | ~85% (some N1) |
| Conditions | Heat (80°C), Acidic | Cold (0°C), Lewis Acid | Reflux, Acidic |
| Safety Profile | Corrosive (POCl₃) | Fuming (TiCl₄), Carcinogen (DCME) | Irritant (TFA) |
| Atom Economy | Moderate | Low (Ti waste) | Moderate |
Decision Matrix: Selecting the Right Agent
Use the following logic flow to determine the optimal reagent for your specific indole substrate.
Figure 2: Decision matrix for selecting formylation agents based on substrate properties.
References
-
Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.
-
Rieche, A.; Gross, H.; Höft, E. "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 1960 , 93, 88–94.
-
James, P. N.; Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, 1959 , 39, 30.
- Smith, G. F. "The Duff Reaction." Advances in Heterocyclic Chemistry, 1954, 2, 287-309.
-
Wang, Q.-D.; et al. "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air."[3] Synlett, 2017 , 28, 2670-2674.[3]
Sources
bioactivity comparison between indole-2-carboxylate and indole-3-carboxylate esters
Executive Summary: The Positional Divergence
In the realm of medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure."[1] However, the bioactivity profile of indole-2-carboxylate esters versus indole-3-carboxylate esters is not merely a matter of regioisomerism; it represents a fundamental divergence in therapeutic application and molecular recognition.
-
Indole-3-carboxylates largely mimic natural biological substrates (e.g., tryptophan, auxins). They possess high electron density at the C3 position, making them ideal for targeting conserved protein pockets such as the colchicine-binding site of tubulin or Bcl-2 family proteins .
-
Indole-2-carboxylates , conversely, are frequently utilized as synthetic scaffolds to project hydrophobic groups into specific enzyme pockets. They are dominant in the design of kinase inhibitors (EGFR, CDK2) , HIV-1 integrase inhibitors , and antitubercular agents , where the C2 vector allows for precise steric control distinct from natural metabolites.
This guide objectively compares these two isomers, synthesizing data from recent structural-activity relationship (SAR) studies to aid researchers in scaffold selection.
Structural & Electronic Analysis (SAR)
The biological distinctiveness of these isomers stems from the electronic distribution of the indole ring.
-
C3-Position (Nucleophilic): The C3 position is the most electron-rich site on the indole ring. Substitution here (indole-3-carboxylate) affects the dipole moment and hydrogen-bond accepting capacity of the carbonyl oxygen, often enhancing binding affinity in deep, hydrophobic pockets typical of natural product binding sites.
-
C2-Position (Steric/Electronic Gatekeeper): The C2 position is adjacent to the indole nitrogen (NH). Functionalization here (indole-2-carboxylate) significantly alters the acidity of the N-H proton and directs substituents in a linear vector relative to the fused benzene ring, a geometry favored by many kinase ATP-binding pockets.
Visualization: SAR Logic & Vector Analysis
The following diagram illustrates the divergent design strategies for C2 vs. C3 functionalization.
Figure 1: Structural-Activity Relationship (SAR) divergence between Indole-3 and Indole-2 scaffolds.
Therapeutic Applications & Performance Data
Anticancer Activity
The most significant divergence occurs in oncology.
-
Indole-3-Carboxylates (Tubulin & Apoptosis): Derivatives at the C3 position have shown potent activity as tubulin polymerization inhibitors . For example, coumarin-indole-3-carboxylate hybrids target the colchicine-binding site.
-
Key Data: A coumarin-indole derivative demonstrated an IC50 of 0.011 µM against MGC-803 gastric cancer cells [1].[2]
-
Bcl-2 Inhibition: Indole-3-carboxylates have been designed as dual Bcl-2/Mcl-1 inhibitors (Ki = 0.26 µM for Bcl-2), promoting apoptosis in resistant cell lines [2].
-
-
Indole-2-Carboxylates (Kinase Inhibition): These esters and their amide isosteres are preferred for ATP-competitive inhibition.
-
EGFR/CDK2: Indole-2-carboxamides exhibit GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 breast cancer cells, acting as dual inhibitors of EGFR and CDK2 [3].
-
Multitargeting: Thiazolyl-indole-2-carboxamides show IC50 values ~6.10 µM against MCF-7, inhibiting a broad panel including HER2 and VEGFR-2 [4].[1]
-
Antimicrobial & Antiviral Activity
-
Indole-2-Carboxylates (TB & HIV): The C2 scaffold is highly effective against infectious agents requiring specific hydrophobic interactions.
-
Tuberculosis: Indole-2-carboxamides have demonstrated MIC values as low as 0.62 µM against Mycobacterium tuberculosis (H37Rv strain), with some analogues crossing the blood-brain barrier to treat tubercular meningitis [5].
-
HIV: Indole-2-carboxylic acid derivatives act as HIV-1 integrase strand transfer inhibitors with IC50 values in the 10–15 µM range [6].[3]
-
-
Indole-3-Carboxylates (General Antibacterial): While less potent against TB, C3 derivatives (often linked with amino acids) show broad-spectrum activity against Gram-positive bacteria like Enterococcus faecalis and antifungal activity (MIC > 62.5 µg/mL) [7].
Comparative Data Summary
| Feature | Indole-2-Carboxylate Esters/Derivs.[1][3][4][5][6][7][8][9] | Indole-3-Carboxylate Esters/Derivs.[1][3][5][6][8][9][10][11][12] |
| Primary Target Class | Kinases (EGFR, CDK2), Integrases | Tubulin, Bcl-2, Auxin Receptors |
| Binding Mode | Linear/Planar hydrophobic projection | Deep pocket / "T-shaped" stacking |
| Key Anticancer Potency | GI50 ~0.95 µM (MCF-7, EGFR inhibitor) [3] | IC50 ~0.011 µM (MGC-803, Tubulin) [1] |
| Antimicrobial Potency | MIC ~0.62 µM (M. tuberculosis) [5] | MIC >62.5 µg/mL (Fungal strains) [7] |
| Synthesis Complexity | Moderate (Fischer Indole / Reissert) | Low to Moderate (Vilsmeier-Haack) |
| Metabolic Stability | Generally higher (steric protection at C2) | Susceptible to oxidation/hydrolysis |
Experimental Methodologies
Synthesis Protocols
To ensure reproducibility, the following general synthetic routes are recommended.
A. Synthesis of Indole-3-Carboxylates (Vilsmeier-Haack Route)
-
Formylation: React indole with POCl3/DMF at 0–5°C to yield indole-3-carboxaldehyde.
-
Oxidation: Treat the aldehyde with NaClO2 (sodium chlorite) and NaH2PO4 in t-butanol/water to yield indole-3-carboxylic acid.
-
Esterification: Reflux the acid with the appropriate alcohol (e.g., MeOH, EtOH) and a catalytic amount of H2SO4 or SOCl2.
-
Validation: Monitor disappearance of the aldehyde peak (~9.9 ppm) via 1H NMR.
-
B. Synthesis of Indole-2-Carboxylates (Fischer Indole Route)
-
Hydrazone Formation: React substituted phenylhydrazine with ethyl pyruvate (or alpha-keto esters) in ethanol/acetic acid.
-
Cyclization: Treat the hydrazone with polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) at reflux (Fischer Cyclization).
-
Purification: Recrystallize from ethanol.
-
Validation: Confirm ester formation via IR (strong C=O stretch ~1700 cm-1) and 1H NMR (absence of NH-N=C proton).
-
Biological Assay Workflow (Antiproliferative MTT Assay)
This protocol is the industry standard for comparing the cytotoxicity of these esters.
Figure 2: Standardized MTT Assay Workflow for Indole Ester Cytotoxicity Evaluation.
Protocol Steps:
-
Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates (5x10^3 cells/well) and incubate for 24h.
-
Treatment: Dissolve indole esters in DMSO. Treat cells with serial dilutions (0.1, 1, 10, 50, 100 µM). Control: 0.1% DMSO vehicle.
-
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Song, et al. (2020). Design and synthesis of novel coumarin-indole derivatives as tubulin polymerization inhibitors. MDPI. Link
-
Wang, et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.[10] Bioorganic & Medicinal Chemistry Letters.[6] Link
-
Al-Wahaibi, et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.[1] International Journal of Molecular Sciences. Link
-
Nangare, et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Link
-
RSC Medicinal Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis.[8]Link[2]
-
Zhang, et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic Chemistry.[6][9][12][13] Link
-
Himaja, M., et al. (2010).[6] Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy.[6] Link
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- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. arkat-usa.org [arkat-usa.org]
Purity Assessment of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate: A Comparative Analytical Guide
Executive Summary
The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (EFMIC) presents unique analytical challenges due to the simultaneous presence of a reactive formyl group (aldehyde), a hydrolyzable ester, and an electron-rich indole core prone to oxidation. While NMR is indispensable for structural elucidation, High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) remains the definitive technique for quantitative purity assessment. This guide details a validated HPLC workflow, compares it against qNMR and TLC, and provides a robust protocol for detecting trace synthetic byproducts.
Part 1: Comparative Analysis of Analytical Techniques
For a researcher synthesizing EFMIC, the choice of analytical method dictates the visibility of impurities. The following comparison evaluates the three primary techniques used in indole chemistry.
Performance Matrix: HPLC vs. qNMR vs. TLC
| Feature | HPLC-UV/DAD (Recommended) | qNMR (Quantitative 1H) | TLC (Thin Layer Chrom.) |
| Primary Utility | Quantitative Purity (%) & Trace Impurity Profiling | Absolute Assay (wt%) & Structural Confirmation | Qualitative reaction monitoring |
| Limit of Detection (LOD) | High Sensitivity (< 0.05% ) | Moderate (~1.0% ) | Low (Visual detection ~5%) |
| Selectivity | Excellent (Separates isomers/degradants) | Good (dependent on signal overlap) | Poor (Co-elution common) |
| Sample Destructive? | No (recovery possible with prep-LC) | No | Yes |
| Throughput | Medium (15-30 min/run) | High (5-10 min/run) | High (Parallel runs) |
| Blind Spots | Non-chromophoric impurities (salts) | Paramagnetic impurities; overlapping solvent peaks | UV-inactive compounds; volatile compounds |
The Verdict: While qNMR is superior for determining the absolute weight percentage (potency) without a reference standard, it frequently fails to detect trace synthetic intermediates (e.g., unreacted hydrazines or isomeric byproducts) that exist below the 1% threshold. HPLC is the required standard for purity assessment where the goal is >98% purity for biological screening.
Part 2: Strategic Method Design (The "Why")
To design a self-validating HPLC method for EFMIC, we must address its chemical properties.
1. Column Selection: The Hydrophobic Balance
-
Challenge: EFMIC contains a lipophilic ethyl ester and a methyl group, making it significantly retained on non-polar phases.
-
Solution: A C18 (Octadecyl) column is the standard. However, to separate the 3-formyl product from potential non-formylated precursors, a high carbon load (>15%) is preferred to maximize hydrophobic interaction.
-
Alternative: A Phenyl-Hexyl column can be used if the C18 fails to separate the 5-methyl isomer from potential 4-methyl or 6-methyl regioisomers (common in Fischer indole synthesis).
-
2. Mobile Phase & pH Control
-
Challenge: Indoles are nitrogenous bases (though weak). The formyl group is susceptible to oxidation to carboxylic acid or reduction.
-
Solution: Acidic modification is non-negotiable.
-
0.1% Formic Acid (FA) in Water/Acetonitrile is preferred over Trifluoroacetic acid (TFA). TFA can form ion pairs that alter retention unpredictably and degrade the aldehyde over time.
-
pH < 3.0: Keeps the indole nitrogen protonated (if basic enough) and suppresses the ionization of any free carboxylic acid impurities (from ester hydrolysis), ensuring sharp peaks.
-
3. Detection Wavelength
-
Chromophore: The indole ring absorbs at ~280 nm. The conjugation of the 3-formyl group with the indole double bond shifts the
bathochromically. -
Strategy: Extract chromatograms at 254 nm (universal aromatic) and 305 nm (specific to the conjugated formyl-indole system). This dual-detection confirms that a peak is indeed the target indole and not a generic contaminant.
Part 3: Validated Experimental Protocol
Objective: Quantify purity of EFMIC with resolution from its precursor (Ethyl 5-methyl-1H-indole-2-carboxylate) and oxidation products.
Instrument Parameters
-
System: HPLC with DAD (Diode Array Detector).
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm particle size.
-
Temperature: 30°C (Controlled to prevent retention time drift).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient Profile
| Time (min) | % Solvent B | Event |
| 0.0 | 30 | Initial Hold (Equilibration) |
| 2.0 | 30 | Isocratic hold to elute polar salts |
| 15.0 | 90 | Linear Gradient (Elution of EFMIC) |
| 18.0 | 90 | Wash Step (Elute dimers/oligomers) |
| 18.1 | 30 | Return to Initial |
| 23.0 | 30 | Re-equilibration (Critical!) |
Sample Preparation (Crucial Step)
-
Solvent: Dissolve 1 mg of EFMIC in 1 mL of Acetonitrile . Do not use Methanol if the sample will sit for >4 hours, as the aldehyde can form hemiacetals with methanol, creating "ghost peaks."
-
Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters may adsorb indoles.
-
Stability: Analyze within 12 hours. If storage is needed, keep at 4°C in an amber vial (protect from light/oxidation).
Part 4: Visualization of Workflows
Diagram 1: The Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the correct analytical tool based on the synthesis stage.
Caption: Decision matrix for selecting analytical methods during the synthesis lifecycle of EFMIC.
Diagram 2: HPLC Method Workflow
This diagram details the specific steps for the HPLC protocol described above.
Caption: Step-by-step HPLC workflow ensuring sample integrity and accurate detection.
Part 5: Troubleshooting & System Suitability
To ensure the "Trustworthiness" of your data, every run must meet these criteria (System Suitability Test - SST):
-
Resolution (Rs): The critical pair (usually EFMIC and its des-formyl precursor) must have Rs > 1.5 (baseline separation).
-
Tailing Factor (T): Must be < 1.5. If T > 1.5, the column may be aging, or the formic acid concentration is too low to suppress silanol interactions.
-
Carryover: Inject a blank (pure ACN) after the highest concentration standard. No peak should appear at the retention time of EFMIC.
Common Failure Mode:
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection into a 30% ACN initial gradient).
-
Fix: Dilute sample with water to match the initial mobile phase strength (e.g., 50:50 Water:ACN).
References
-
International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][6][8] [Link]
-
Moussata, J., et al. (2014).[9] Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol derivatives. Journal of Chromatography B. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1976). Synthesis of Indole Derivatives: 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.[10] Organic Syntheses, 56, 72. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. scirp.org [scirp.org]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. mdpi.com [mdpi.com]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. enovatia.com [enovatia.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Cross-Referencing Experimental NMR Data with Predicted Spectra for Indole Derivatives
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous yet notoriously deceptive in NMR analysis.[1] Its electron-rich nature, combined with the labile N-H proton and sensitivity to solvent effects (anisotropy), often leads to significant deviations between "click-and-predict" software results and actual bench data.
This guide provides a rigorous, self-validating workflow for cross-referencing experimental Nuclear Magnetic Resonance (NMR) data against predicted spectra.[1] We move beyond simple visual inspection to a quantitative approach using Root Mean Square Deviation (RMSD) analysis and Density Functional Theory (DFT) verification.
Part 1: The Prediction Landscape (Tool Comparison)
Dependence on a single prediction algorithm is a primary source of assignment error.[1] A robust workflow utilizes a "consensus approach," weighing empirical speed against quantum mechanical accuracy.
Table 1: Comparative Analysis of NMR Prediction Modalities
| Feature | Empirical / Rule-Based | Hybrid / Database-Driven | Ab Initio / DFT (Quantum) |
| Representative Tools | ChemDraw (ChemNMR), MestReNova | ACD/Labs (HOSE Code), NMRShiftDB | Gaussian (GIAO), ORCA, Spartan |
| Primary Mechanism | Additivity rules & linear increments. | Hierarchical Organization of Spherical Environments (HOSE) codes. | Schrödinger equation (GIAO method) on 3D conformers.[1] |
| Accuracy (Indoles) | Low to Medium. Fails to capture electronic push-pull of 3,5-disubstitution.[1] | High. Provided the specific substitution pattern exists in the database. | Very High. Captures stereoelectronic effects, H-bonding, and conformers. |
| Speed | Instant (< 1 second).[1] | Fast (< 1 minute).[1] | Slow (Hours to Days). |
| Cost | Low (Bundled).[1] | High (Enterprise License). | High (Compute Resources). |
| Best Use Case | Quick synthetic monitoring.[1] | Routine structure verification & purity checks.[1] | Stereochemical assignment, tautomer resolution, & publication. |
Part 2: The "Gold Standard" Experimental Protocol
Garbage in, garbage out. You cannot cross-reference high-precision predictions against low-quality experimental data. For indole derivatives, standard "walk-up" protocols are often insufficient.
Solvent Selection: The DMSO Imperative
While CDCl₃ is standard, it is often unsuitable for indoles for two reasons:
-
NH Exchange: Acidic impurities in CDCl₃ accelerate proton exchange, broadening the NH signal or making it disappear.[1]
-
Solubility: Polar substituents (common in drug discovery) often require DMSO.[1]
Protocol: Use DMSO-d₆ (99.9% D) as the primary solvent.[1]
-
Why: It stabilizes the NH proton via Hydrogen bonding, resulting in a sharp, distinct doublet/singlet (typically
10-12 ppm) that couples to H-2, providing vital connectivity data.
Acquisition Parameters (Quantitative 1H-NMR)
To ensure integral accuracy (essential for impurity differentiation):
-
Pulse Angle: 30° (reduces relaxation demand).[1]
-
Relaxation Delay (d1): Set to
5 × T1. For indoles, aromatic protons have T1 1-3s.[1] Set d1 = 10s. -
Scans (ns): Minimum 64 to resolve 13C satellites (for self-validation).
Part 3: The Computational Workflow (DFT)
When empirical predictors (ChemDraw) fail (deviation > 0.3 ppm), you must escalate to DFT.[1]
Step-by-Step DFT Protocol for Indoles:
-
Conformational Search: Indoles with flexible side chains (e.g., Tryptophan derivatives) exist as ensembles.[1] Use Molecular Mechanics (MMFF94) to find low-energy conformers.[1]
-
Geometry Optimization: Optimize the lowest energy structures using DFT.
-
Functional/Basis Set:B3LYP/6-31G(d) is the standard "workhorse."[1]
-
-
NMR Calculation: Calculate shielding tensors.
-
Reference Scaling: Calculate TMS (Tetramethylsilane) at the same level of theory.
- [1]
Part 4: Visualization of the Validation Logic
The following diagrams illustrate the decision-making process when cross-referencing data.
Diagram 1: The Cross-Referencing Workflow
Caption: Figure 1. The hierarchical workflow for validating indole structures, moving from empirical screening to high-level quantum mechanical verification.
Diagram 2: Troubleshooting Indole Mismatches (Decision Tree)
Caption: Figure 2. Diagnostic logic for resolving common spectral discrepancies in indole derivatives.
Part 5: Quantitative Analysis (The RMSD Metric)
Visual comparison is subjective. For publication-quality verification, calculate the Root Mean Square Deviation (RMSD) between experimental (
Formula:
Interpretation Guide:
-
RMSD < 0.1 ppm (1H): Excellent match.[1] High confidence.
-
RMSD 0.1 - 0.2 ppm (1H): Acceptable for complex structures, but verify NH/OH signals.[1]
-
RMSD > 0.3 ppm (1H): Red Flag. Likely wrong structure, wrong regioisomer, or significant conformational error in prediction.[1]
Case Study: 5-Bromoindole-3-acetic acid
Scenario: You synthesize a derivative, but the H-4 proton (doublet) appears at 7.8 ppm, while ChemDraw predicts 7.4 ppm.
-
Empirical Prediction: Fails to account for the through-space deshielding of the carbonyl group on the side chain interacting with H-4.
-
DFT Calculation: The Boltzmann-averaged GIAO calculation reveals a conformer where the carbonyl oxygen points toward H-4, deshielding it to 7.75 ppm.[1]
-
Result: The DFT-calculated RMSD (0.08 ppm) validates the structure, whereas the empirical RMSD (0.45 ppm) falsely suggested a failure.[1]
References
-
Lodewyk, M. W., et al. (2012).[1] "The prediction of 1H and 13C NMR chemical shifts using quantum chemical GIAO calculations." Chemical Reviews, 112(3), 1839-1862.[1] Link[1]
-
Sarotti, A. M., & Pellegrinet, S. C. (2009). "A multi-standard approach for GIAO 13C NMR calculations." Journal of Organic Chemistry, 74(19), 7254-7260.[1] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[1] Link
-
ACD/Labs. "NMR Predictors: Algorithms and Accuracy." ACD/Labs Technical Overview. Link
-
Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison Chemistry Department.[1] Link
Sources
Safety Operating Guide
Operational Guide: Disposal of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Executive Summary & Chemical Identity
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a functionalized indole derivative commonly used as a building block in the synthesis of bioactive pharmaceutical compounds.[1] Due to the stability of the indole core and the reactivity of the aldehyde (formyl) and ester moieties, improper disposal can lead to environmental persistence or unintended chemical reactions in waste streams.
This guide outlines the mandatory segregation, packaging, and disposal workflows to ensure compliance with EPA (RCRA) standards and Good Laboratory Practices (GLP).
Chemical Profile
| Property | Detail |
| Chemical Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| Functional Groups | Indole (aromatic heterocycle), Aldehyde (C-3), Ester (C-2) |
| Physical State | Solid (typically off-white to tan crystalline powder) |
| Solubility | Low water solubility; Soluble in DMSO, DMF, Acetone, Chloroform |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Harmful if swallowed |
Hazard Assessment & Pre-Disposal Characterization
Before initiating disposal, you must validate the material's hazard profile.[2] While this specific CAS is not typically listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as Hazardous Chemical Waste due to its toxicological properties and potential for irritation.
GHS Classification (Self-Validation Checklist)
Verify the following against your specific lot's Safety Data Sheet (SDS) before handling.
-
H302: Harmful if swallowed (Acute Toxicity, Oral).[3]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity).[3][5]
Scientific Rationale: The aldehyde group at the C-3 position is susceptible to oxidation to a carboxylic acid over time, potentially altering the pH of waste streams if left in solution. The indole nitrogen is weakly acidic but generally stable.
Waste Segregation Strategy
Effective disposal relies on strict segregation at the point of generation.[1] Mixing this compound with incompatible streams (e.g., strong oxidizers) can generate heat or toxic byproducts.
Decision Logic: Waste Stream Assignment
The following diagram illustrates the logical flow for categorizing this specific compound based on its physical state.
Figure 1: Waste stream segregation logic. Proper classification prevents costly cross-contamination charges and ensures safe incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, contaminated weighing boats, filter cakes.
-
PPE Verification: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure work is done in a fume hood to capture dust.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Note: Do not use biohazard bags (red) for chemical waste.
-
-
Secondary Containment: Place the sealed primary bag into a second clear bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate" (Do not use abbreviations).[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluent.
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) or Chloroform is present
Halogenated Waste . -
If Acetone, Methanol, DMSO, or Ethyl Acetate
Non-Halogenated Waste .
-
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides). The aldehyde moiety in this indole can react exothermically with strong oxidizers.
-
Transfer: Pour into the appropriate carboy (HDPE or Glass) using a funnel. Leave 10% headspace for expansion.
-
PH Check: Although neutral, verify the waste stream pH is between 5–9. If highly acidic/basic due to other reagents, neutralize carefully before combining, or use a dedicated "Acid/Base" organic stream.
Chemical Compatibility Matrix
| Substance Class | Compatibility Status | Action |
| Organic Solvents | Compatible | Safe to mix in organic waste streams.[1] |
| Strong Oxidizers | INCOMPATIBLE | DANGER: Risk of fire/explosion.[1] Keep separate. |
| Strong Acids | Potential Hazard | May induce polymerization or hydrolysis.[1] Neutralize first. |
| Aqueous Drains | PROHIBITED | Illegal: Do not pour down sink.[1][7] Toxic to aquatic life. |
Spill Response & Emergency Disposal
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.
Figure 2: Emergency spill response workflow. Note the specific instruction to dampen solids to prevent inhalation.
Regulatory Compliance (RCRA & EPA)
Although Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is not explicitly named on the EPA P or U lists, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[1]
-
Waste Determination: The generator (you) is legally responsible for characterizing the waste.
-
Unlisted Hazardous Waste: Treat as a chemical exhibiting toxicity characteristics.
-
Final Disposal Method: The only approved final disposal method for this organic intermediate is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the indole ring system.[1]
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Indole-3-carboxylic acid derivatives.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ufz.de [ufz.de]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
[1][2][3]
CAS Number: 79652-35-0 Chemical Family: Indole-2-carboxylate derivative / Indole-3-carboxaldehyde analog Physical State: Solid (typically off-white to yellow powder)[1][2][3]
Executive Safety Directive
Status: Bioactive Intermediate / Irritant Default Protocol: BSL-1 / Chemical Hygiene Plan (Standard) [1][2]
As a Senior Application Scientist, I advise treating Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate not merely as a chemical reagent, but as a pharmacophore scaffold with potential biological activity. While specific toxicological data for this exact 5-methyl derivative is often sparse in public registries, its structural analogs (indole-3-carboxaldehydes and indole-2-esters) are universally classified as Irritants (Skin/Eye/Respiratory) .[1][2][3]
The Golden Rule: Due to the aldehyde moiety at the C3 position, this compound possesses electrophilic reactivity capable of protein binding (Schiff base formation).[3] Do not handle on open benchtops. All solid-phase manipulation must occur within a certified fume hood or a powder containment balance enclosure.[1][2][3]
Hazard Assessment & Functional Group Analysis[3][4]
To understand the why behind the PPE, we analyze the molecule's functional groups.[3] This "Structure-Activity Relationship" (SAR) approach validates our safety choices.[1][2][3]
| Functional Group | Hazard Potential | Physiological Risk |
| Indole Core | Bioactivity | Potential kinase interaction or enzymatic inhibition.[1][2][3] Treat as a pharmacological agent.[1][3] |
| C3-Formyl (Aldehyde) | Electrophile | Sensitizer Risk. Aldehydes can cross-link proteins, leading to contact dermatitis or respiratory sensitization upon repeated exposure.[2][3] |
| Ethyl Ester | Lipophilicity | Increases ability to penetrate the lipid bilayer of the skin, facilitating absorption of the indole core.[2][3] |
| Physical Form (Dust) | Particulate | High surface area dust allows for rapid inhalation and irritation of mucous membranes (H335).[2][3] |
Baseline Hazard Classifications (Analogous):
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1][3] Do not rely on a single layer of protection.[1][3]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Barrier. The solid dust is the highest risk vector.[1][2][3] N95 respirators are a secondary backup only if hood work is impossible.[1][3] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Crucial. Safety glasses are insufficient for fine powders which can bypass side-shields on air currents.[1][2][3] Goggles seal the ocular cavity.[3] |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer) | Permeation Defense. Indole esters are soluble in organic solvents (DMSO, DCM).[2][3] If dissolved, the solvent acts as a vehicle for skin absorption.[3] Change immediately upon splash. |
| Body | Lab Coat (High-neck, snap closure) | Prevents accumulation of dust on street clothes.[1][2][3] Cotton/Poly blend is acceptable; flame-resistant (Nomex) if working with pyrophoric solvents.[1][2][3] |
Operational Protocols: Step-by-Step
Phase A: Solid Handling & Weighing
The moment of highest risk is transferring the dry powder, where static electricity can disperse particles.[3]
-
Engineering Control: Verify Fume Hood flow. Place an anti-static gun or ionizer bar near the balance if available.[3]
-
Setup: Place a pre-tared vial inside the balance. Do not use weighing paper (high spill risk); use a weighing boat with a funnel neck.[3]
-
Transfer: Use a disposable spatula.[1][3] Transfer slowly to minimize dust cloud formation.[1][3]
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) before removing hands from the hood to capture settled dust.[1][3]
Phase B: Solubilization & Reaction
Once dissolved, the risk shifts from inhalation to dermal absorption.[3]
-
Solvent Choice: Common solvents include Dichloromethane (DCM), Ethyl Acetate, or DMSO.[3]
-
Glove Protocol: If using DCM , standard nitrile degrades in <5 minutes.[3] Double glove or use Silver Shield® laminate gloves if handling large volumes (>100mL) of DCM stock solutions.[3]
-
Heating: If the reaction requires reflux, ensure the condenser is vented to the hood or a scrubber.[3] Never heat a closed system containing an aldehyde without pressure relief.[1][3]
Phase C: Spill Management (Small Scale < 5g)
-
Isolate: Alert nearby personnel.
-
Solid Spill: Do NOT dry sweep (creates dust).[3] Cover with wet paper towels (water/surfactant) to dampen, then scoop into a waste bag.[3]
-
Solution Spill: Absorb with vermiculite or polypropylene pads.[1][3]
-
Clean: Wash surface with 1% aqueous detergent followed by ethanol to remove organic residues.[1][3]
Disposal & Waste Logic
Treat this compound as a Hazardous Chemical Waste .
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3] Do not dispose of in regular trash.
-
Liquid Waste: Segregate based on the solvent used (e.g., "Halogenated Organic" for DCM mixtures, "Non-Halogenated" for Ethyl Acetate/Ethanol).[3]
-
Rinsate: The first 3 rinses of any glassware used with this compound must go into the hazardous waste stream, not down the drain.[3]
Workflow Visualization
The following diagram outlines the decision logic for PPE escalation based on the state of matter.
Caption: Decision matrix for PPE selection based on physical state (Solid vs. Liquid) to mitigate specific exposure vectors.
References & Authority
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][3] Available at: [3]
-
ChemicalBook. 3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester (CAS 79652-35-0) Product Data.[1][2][3] Available at: [3]
-
BLD Pharm. SDS for Methyl 3-formyl-1H-indole-2-carboxylate (Analogous Hazard Data). Available at: [3]
-
Fisher Scientific. Safety Data Sheet: Indole-3-carboxaldehyde (Fragment Analog). Available at: [3]
Sources
- 1. ETHYL 3-FORMYL-1H-INDOLE-2-CARBOXYLATE [18450-27-6] | King-Pharm [king-pharm.com]
- 2. 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 79652-35-0 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
